molecular formula C13H22ClNO3 B047355 Isoetharine hydrochloride CAS No. 50-96-4

Isoetharine hydrochloride

Cat. No.: B047355
CAS No.: 50-96-4
M. Wt: 275.77 g/mol
InChI Key: MUFDLGGSOCHQOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoetharine hydrochloride is a selective beta-2 adrenergic receptor agonist historically significant for its role in the development of bronchodilator therapies. As a research tool, this compound is invaluable for investigating the physiology and pharmacology of beta-2 adrenergic receptors, which are predominantly located in the smooth muscle of the lungs, uterus, vasculature, and skeletal muscle. Its primary mechanism of action involves the activation of adenylate cyclase via Gs-protein coupled receptor signaling, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The resultant cAMP-dependent protein kinase A (PKA) activation promotes smooth muscle relaxation, making this compound a critical agent for in vitro studies focused on bronchial relaxation and the pathophysiology of asthma and chronic obstructive pulmonary disease (COPD). Furthermore, researchers utilize this compound to study receptor selectivity, signal transduction pathways, and to explore its potential effects on uterine relaxation (tocolysis) and metabolic processes such as glycogenolysis and lipolysis. Provided as a high-purity solid, this product is intended for pharmacological assay development, receptor binding studies, and biochemical research to advance the understanding of adrenergic systems and to aid in the discovery of next-generation therapeutics.

Properties

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.ClH/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9;/h5-8,10,13-17H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFDLGGSOCHQOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001018907
Record name Isoetharine hydrochloride [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50-96-4, 2576-92-3
Record name Isoetharine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoetharine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoetharine hydrochloride [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,*)-(±)-4-[1-hydroxy-2-[(1-methylethyl)amino]butyl]pyrocatechol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.117
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Dawn of Selective Bronchodilation: An In-Depth Technical Guide to the Early Pharmacological Studies of Isoetharine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational pharmacological studies of isoetharine (B1672230), a pioneering beta-2 selective adrenergic agonist. Developed in the mid-20th century, isoetharine marked a significant advancement in the treatment of bronchospastic diseases like asthma by offering a greater degree of selectivity for bronchial smooth muscle over cardiac tissue, thereby reducing the cardiovascular side effects associated with non-selective beta-agonists such as isoproterenol. This document details the mechanism of action, key experimental findings, and the in vitro and in vivo methodologies that established isoetharine's place in respiratory medicine.

Mechanism of Action: The Advent of Beta-2 Selectivity

Isoetharine exerts its therapeutic effect by selectively binding to and activating beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1][2] This interaction initiates a cascade of intracellular events, leading to bronchodilation. While it demonstrates a higher affinity for beta-2 receptors, isoetharine can also bind to beta-1 adrenergic receptors at higher concentrations, which can lead to cardiac stimulation.[1]

The primary signaling pathway activated by isoetharine is the canonical Gs-protein coupled receptor pathway:

  • Receptor Binding: Isoetharine binds to the beta-2 adrenergic receptor on the surface of bronchial smooth muscle cells.[1]

  • G-Protein Activation: This binding event triggers a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs).

  • Adenylate Cyclase Activation: The activated alpha subunit of the Gs-protein stimulates the enzyme adenylate cyclase.

  • cAMP Production: Adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1]

  • Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

  • Smooth Muscle Relaxation: PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of bronchial smooth muscle, resulting in bronchodilation.[3]

Isoetharine_Signaling_Pathway cluster_cell Bronchial Smooth Muscle Cell Isoetharine Isoetharine Beta2_AR Beta-2 Adrenergic Receptor (GPCR) Isoetharine->Beta2_AR Binds Gs_Protein Gs Protein Beta2_AR->Gs_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gs_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Isoetharine Signaling Pathway for Bronchodilation.

Quantitative Pharmacological Data

Early pharmacological studies of isoetharine focused on determining its potency and selectivity compared to existing adrenergic agonists. The following tables summarize key quantitative data from these foundational in vitro and in vivo experiments.

Table 1: In Vitro Receptor Binding and Functional Potency of Isoetharine
ParameterReceptorValueExperimental System
Relative Potency Bronchodilator (β2)PotentGuinea Pig Tracheal Chain
Cardiac Stimulant (β1)Less potent than IsoproterenolIsolated Guinea Pig Atria
EC50 Relaxation of K+-depolarized uterine smooth muscle~10 nMRat Uterus
Table 2: In Vivo Bronchodilator Activity of Isoetharine
Animal ModelChallenge AgentIsoetharine EffectComparatorComparator EffectKey Finding
Guinea Pig Histamine (B1213489) or Acetylcholine aerosolPotent bronchodilatorIsoproterenolMore potent than IsoetharineIsoetharine is an effective bronchodilator, though less potent than the non-selective agonist isoproterenol.[3]
Guinea Pig Histamine or Acetylcholine aerosolPotent bronchodilatorEpinephrine (B1671497)Less potent than IsoetharineIsoetharine demonstrates superior bronchodilator activity compared to epinephrine in this model.[3]

Experimental Protocols

The characterization of isoetharine as a selective beta-2 agonist relied on a combination of in vitro and in vivo experimental models. These protocols were designed to assess its bronchodilator efficacy and its potential for cardiac side effects.

In Vitro Assays

a) Isolated Organ Bath (Guinea Pig Tracheal Chain)

This classic pharmacological preparation was instrumental in determining the direct relaxant effect of isoetharine on airway smooth muscle.

  • Objective: To determine the potency (pD2 or EC50) of isoetharine in relaxing pre-contracted airway smooth muscle.

  • Methodology:

    • Tissue Preparation: The trachea is dissected from a euthanized guinea pig and cut into a chain of rings.

    • Mounting: The tracheal chain is suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2. One end of the chain is fixed, and the other is connected to an isometric force transducer to measure changes in muscle tension.

    • Contraction: The tracheal chain is pre-contracted with a spasmogen such as histamine or carbachol (B1668302) to induce a stable, submaximal contraction.

    • Cumulative Concentration-Response Curve: Increasing concentrations of isoetharine are added to the organ bath in a cumulative manner. The resulting relaxation of the tracheal muscle is recorded.

    • Data Analysis: The relaxation at each concentration is expressed as a percentage of the maximal possible relaxation. A concentration-response curve is plotted, and the EC50 (the concentration of agonist that produces 50% of the maximal response) or pD2 (-log EC50) is calculated.

Isolated_Organ_Bath_Workflow start Start: Dissect Guinea Pig Trachea prep Prepare Tracheal Chain start->prep mount Mount in Organ Bath (Physiological Salt Solution, 37°C, 95% O2/5% CO2) prep->mount transducer Connect to Isometric Force Transducer mount->transducer contract Induce Contraction (e.g., Histamine, Carbachol) transducer->contract add_iso Add Cumulative Concentrations of Isoetharine contract->add_iso record Record Muscle Relaxation add_iso->record analyze Data Analysis: Plot Concentration-Response Curve Calculate EC50/pD2 record->analyze end End: Determine Potency analyze->end

Caption: Experimental Workflow for Isolated Organ Bath Assay.

b) cAMP Accumulation Assay

This biochemical assay was used to confirm that the mechanism of action of isoetharine involves the activation of the adenylate cyclase pathway.

  • Objective: To measure the increase in intracellular cAMP in response to isoetharine stimulation.

  • Methodology:

    • Cell Culture: A suitable cell line expressing beta-2 adrenergic receptors (e.g., lung-derived cells or transfected cell lines) is cultured.

    • Stimulation: The cells are incubated with various concentrations of isoetharine for a defined period. A phosphodiesterase (PDE) inhibitor is often included to prevent the degradation of cAMP.

    • Cell Lysis: The cells are lysed to release the intracellular contents, including cAMP.

    • cAMP Quantification: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the isoetharine concentration, allowing for the determination of the EC50 for cAMP production.

In Vivo Studies

a) Measurement of Bronchodilation in Anesthetized Guinea Pigs

This in vivo model allowed for the assessment of isoetharine's bronchodilator effects in a whole-animal system.

  • Objective: To evaluate the ability of isoetharine to protect against or reverse bronchoconstriction induced by various agents.

  • Methodology:

    • Animal Preparation: Guinea pigs are anesthetized, and a tracheal cannula is inserted to allow for artificial respiration and the measurement of respiratory parameters.

    • Measurement of Airway Resistance: Airway resistance is measured using techniques such as a whole-body plethysmograph or by measuring changes in intratracheal pressure and airflow.

    • Induction of Bronchoconstriction: A bronchoconstrictor agent, such as histamine or acetylcholine, is administered intravenously or as an aerosol to induce a measurable increase in airway resistance.

    • Drug Administration: Isoetharine is administered, typically as an aerosol, prior to or after the administration of the bronchoconstrictor.

    • Data Analysis: The ability of isoetharine to prevent the increase in airway resistance (prophylactic effect) or to reverse the established bronchoconstriction (therapeutic effect) is quantified.

b) Clinical Studies in Humans (Measurement of FEV1)

In human subjects, the primary endpoint for assessing the efficacy of a bronchodilator is the change in Forced Expiratory Volume in one second (FEV1).

  • Objective: To determine the onset, magnitude, and duration of the bronchodilator effect of inhaled isoetharine in patients with asthma or other obstructive airway diseases.

  • Methodology:

    • Baseline Measurement: The patient's baseline FEV1 is measured using a spirometer.

    • Drug Administration: A standardized dose of isoetharine is administered via a metered-dose inhaler or a nebulizer.

    • Post-Dose Measurements: FEV1 is measured at specific time points after drug administration (e.g., 5, 15, 30, 60, 120, and 180 minutes) to assess the time course of the bronchodilator response.

    • Data Analysis: The change in FEV1 from baseline is calculated at each time point. The peak percentage increase in FEV1 and the duration of action (the time for FEV1 to return to baseline) are determined.

Conclusion

The early pharmacological studies of isoetharine were pivotal in establishing the therapeutic principle of beta-2 adrenergic selectivity for the treatment of bronchospasm. Through a combination of in vitro organ bath experiments, biochemical assays, and in vivo animal and human studies, researchers were able to demonstrate that isoetharine could effectively relax airway smooth muscle with a reduced propensity for the cardiac side effects that limited the use of its non-selective predecessors. This pioneering work laid the foundation for the development of subsequent generations of more selective and longer-acting beta-2 agonists, which remain a cornerstone of modern respiratory therapy. The experimental protocols detailed in this guide highlight the rigorous pharmacological approaches that were employed to characterize this important therapeutic agent.

References

An In-depth Technical Guide on the Synthesis and Chemical Structure Elucidation of Isoetharine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical structure elucidation of isoetharine (B1672230) hydrochloride, a selective β2-adrenergic receptor agonist. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Isoetharine hydrochloride is the hydrochloride salt of isoetharine. The chemical structure and key properties are summarized in the table below.

PropertyValue
IUPAC Name 4-[(1S,2R)-1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol;hydrochloride[1]
Chemical Formula C₁₃H₂₂ClNO₃[1]
Molecular Weight 275.77 g/mol [1]
CAS Number 2576-92-3[1]
Appearance Crystalline solid
Melting Point 212-213 °C (with decomposition)[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process. A plausible and commonly cited synthetic pathway involves two primary stages: the formation of an aminoketone intermediate followed by its reduction to the corresponding amino alcohol.[3]

Step 1: Synthesis of 1-(3,4-Dihydroxyphenyl)-2-(isopropylamino)butan-1-one Hydrochloride

This initial step involves the reaction of a protected catechol derivative with an α-bromo ketone, followed by amination with isopropylamine (B41738). A typical procedure is outlined below.

Experimental Protocol:

  • Protection of Catechol: The hydroxyl groups of a suitable catechol starting material, such as 3,4-dihydroxybutyrophenone, are protected to prevent unwanted side reactions. This can be achieved using standard protecting groups for catechols.

  • Bromination: The α-carbon of the protected butyrophenone (B1668137) is brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, to yield the α-bromo ketone intermediate.

  • Amination: The α-bromo ketone is then reacted with an excess of isopropylamine in a suitable solvent, such as ethanol (B145695) or acetonitrile. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC).

  • Deprotection and Salt Formation: The protecting groups are removed under appropriate conditions. The resulting aminoketone free base is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol or isopropanol) to precipitate the hydrochloride salt.

  • Purification: The crude 1-(3,4-dihydroxyphenyl)-2-(isopropylamino)butan-1-one hydrochloride is purified by recrystallization. A common solvent system for recrystallization is a mixture of methanol (B129727) and diethyl ether.[2]

Step 2: Reduction to this compound

The second step involves the catalytic hydrogenation of the ketone functionality of the aminoketone intermediate to an alcohol.

Experimental Protocol:

  • Hydrogenation Setup: The purified 1-(3,4-dihydroxyphenyl)-2-(isopropylamino)butan-1-one hydrochloride is dissolved in a suitable solvent, typically methanol or ethanol. A catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C), is added to the solution.

  • Reduction: The reaction mixture is subjected to hydrogenation in a Parr apparatus or a similar hydrogenation reactor under a hydrogen atmosphere. The reaction is typically carried out at a pressure of 2-4 atmospheres and a temperature of 25-50°C. The progress of the reaction is monitored by the cessation of hydrogen uptake.

  • Catalyst Removal and Product Isolation: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield crude this compound.

  • Final Purification: The final product is purified by recrystallization, often from a solvent mixture like ethanol-ether, to yield pure this compound crystals.[3]

Synthesis Pathway of this compound

Synthesis_Pathway cluster_0 Step 1: Aminoketone Formation cluster_1 Step 2: Reduction and Salt Formation 3,4-Dihydroxybutyrophenone 3,4-Dihydroxybutyrophenone alpha-Bromo-3,4-dihydroxybutyrophenone alpha-Bromo-3,4-dihydroxybutyrophenone 3,4-Dihydroxybutyrophenone->alpha-Bromo-3,4-dihydroxybutyrophenone Bromination (e.g., NBS) 1-(3,4-Dihydroxyphenyl)-2-(isopropylamino)butan-1-one 1-(3,4-Dihydroxyphenyl)-2-(isopropylamino)butan-1-one alpha-Bromo-3,4-dihydroxybutyrophenone->1-(3,4-Dihydroxyphenyl)-2-(isopropylamino)butan-1-one Amination (Isopropylamine) Isoetharine Isoetharine 1-(3,4-Dihydroxyphenyl)-2-(isopropylamino)butan-1-one->Isoetharine Catalytic Hydrogenation (e.g., H2, Pd/C) This compound This compound Isoetharine->this compound HCl

Caption: A simplified two-step synthesis of this compound.

Chemical Structure Elucidation

The chemical structure of this compound is elucidated and confirmed using a combination of modern analytical techniques.

Workflow for Structure Elucidation

Elucidation_Workflow cluster_spectroscopy Spectroscopic Techniques Synthesized Isoetharine HCl Synthesized Isoetharine HCl Purification Purification (Recrystallization) Synthesized Isoetharine HCl->Purification Spectroscopic Analysis Spectroscopic Analysis Purification->Spectroscopic Analysis NMR NMR Spectroscopy (¹H and ¹³C) MS Mass Spectrometry (EI-MS) IR FTIR Spectroscopy Structural Confirmation Structural Confirmation NMR->Structural Confirmation MS->Structural Confirmation IR->Structural Confirmation

Caption: Workflow for the purification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data (Typical)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
0.9 - 1.1t3H-CH₂-CH₃
1.2 - 1.4d6H-CH(CH₃ )₂
1.5 - 1.8m2H-CH₂ -CH₃
2.8 - 3.2m1H-CH (CH₃)₂
3.3 - 3.6m1H-CH(NH )-
4.5 - 4.8d1H-CH (OH)-
6.6 - 7.0m3HAromatic protons
8.5 - 9.5br s2HPhenolic -OH
9.5 - 10.5br s2HAmmonium -NH₂ ⁺-

¹³C NMR Spectral Data (Typical)

Chemical Shift (δ, ppm)Assignment
~10-CH₂-CH₃
~20-22-CH(CH₃ )₂
~25-CH₂ -CH₃
~50-CH (CH₃)₂
~60-CH (NH)-
~75-CH (OH)-
~115-120Aromatic CH
~125-130Aromatic C (quaternary)
~145-150Aromatic C-OH
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the structure.

Major Fragmentation Patterns

m/zFragment Ion
239[M - HCl]⁺ (Molecular ion of the free base)
224[M - HCl - CH₃]⁺
196[M - HCl - C₃H₇]⁺
167[C₉H₁₁O₃]⁺ (Fragment from cleavage of the C-C bond adjacent to the nitrogen)
72[C₄H₁₀N]⁺ (Isopropylaminoethyl fragment)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

FTIR Spectral Data

Wavenumber (cm⁻¹)Functional Group
3500 - 3200 (broad)O-H stretching (phenolic and alcoholic)
3200 - 2800N-H stretching (ammonium salt)
3000 - 2850C-H stretching (aliphatic)
~3030C-H stretching (aromatic)
1600 - 1450C=C stretching (aromatic)
1260 - 1000C-O stretching (alcohol and phenol)
~850 - 750C-H bending (aromatic, out-of-plane)

This guide provides a foundational understanding of the synthesis and structural analysis of this compound. Researchers are encouraged to consult the primary literature for more detailed experimental procedures and data.

References

The Dawn of Selective Bronchodilation: A Technical Guide to the Historical Development of Isoetharine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the mid-20th century, the therapeutic landscape for respiratory diseases such as asthma and chronic bronchitis was dominated by non-selective adrenergic agonists like epinephrine (B1671497) and isoproterenol (B85558). While effective as bronchodilators, their utility was often limited by significant cardiovascular side effects, primarily due to the stimulation of β1-adrenergic receptors in the heart. The quest for a more targeted therapy led to a pivotal shift in drug development, focusing on agents with greater selectivity for the β-adrenergic receptors in the bronchial smooth muscle. Isoetharine (B1672230) emerged as a landmark achievement in this endeavor, representing one of the first clinically successful bronchodilators with a preferential action on what would later be classified as β2-adrenergic receptors.[1][2] This technical guide provides an in-depth exploration of the historical development of isoetharine, detailing its chemical synthesis, foundational pharmacological studies, mechanism of action, and clinical evolution, supported by quantitative data, experimental protocols, and pathway visualizations.

The Quest for Selectivity: Discovery and Synthesis

The development of isoetharine can be traced to the research efforts at the Sterling-Winthrop Research Institute.[3] The work of pharmacologists such as A.M. Lands was instrumental in characterizing the differential effects of catecholamines on various smooth muscle tissues, laying the theoretical groundwork for receptor subtypes. This research culminated in the understanding that specific structural modifications to the catecholamine molecule could dissociate the desired bronchodilatory effects from the undesired cardiac stimulation.

Isoetharine, chemically known as 1-(3,4-dihydroxyphenyl)-2-isopropylamino-1-butanol, was designed as a catecholamine analog with a modified side chain to impart greater β2 selectivity compared to its predecessor, isoproterenol. While the original patent from Sterling-Winthrop is not readily accessible, the general synthetic route for such N-substituted aminobutanols provides a likely pathway.

Probable Chemical Synthesis of Isoetharine

The synthesis likely involved a multi-step process starting from a catechol precursor. A key step would be the reaction of a protected catechol derivative with a brominated butyrophenone, followed by the introduction of an isopropylamine (B41738) group and subsequent reduction and deprotection.

G cluster_start Starting Materials cluster_reaction1 Step 1: Amination cluster_intermediate Intermediate Product cluster_reaction2 Step 2: Reduction cluster_final Final Product 3_4_dihydroxybutyrophenone 3,4-Dihydroxy-α-bromobutyrophenone reaction1_node Reaction in inert solvent (e.g., ethanol) 3_4_dihydroxybutyrophenone->reaction1_node isopropylamine Isopropylamine isopropylamine->reaction1_node intermediate_ketone 1-(3,4-dihydroxyphenyl)-2- (isopropylamino)butan-1-one reaction1_node->intermediate_ketone reaction2_node Catalytic Hydrogenation (e.g., Pd/C, H2) intermediate_ketone->reaction2_node isoetharine Isoetharine (1-(3,4-dihydroxyphenyl)-2- isopropylamino-1-butanol) reaction2_node->isoetharine

Probable synthetic pathway for Isoetharine.

Mechanism of Action: The β2-Adrenergic Signaling Pathway

Isoetharine exerts its therapeutic effect by acting as a selective agonist at β2-adrenergic receptors, which are predominantly located on the surface of bronchial smooth muscle cells.[4][5] Activation of these G-protein coupled receptors initiates a well-defined intracellular signaling cascade, leading to muscle relaxation and bronchodilation.

  • Receptor Binding: Isoetharine binds to the β2-adrenergic receptor.

  • G-Protein Activation: This binding causes a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4]

  • Protein Kinase A (PKA) Activation: The rise in intracellular cAMP levels activates Protein Kinase A (PKA).

  • Smooth Muscle Relaxation: PKA phosphorylates several target proteins, including myosin light-chain kinase (MLCK), leading to its inactivation. This, along with a decrease in intracellular calcium levels, results in the relaxation of the bronchial smooth muscle and subsequent dilation of the airways.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol isoetharine Isoetharine b2ar β2-Adrenergic Receptor isoetharine->b2ar Binds to g_protein Gs Protein b2ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates mlck_active Myosin Light-Chain Kinase (Active) pka->mlck_active Phosphorylates mlck_inactive Myosin Light-Chain Kinase-P (Inactive) mlck_active->mlck_inactive Inactivates relaxation Smooth Muscle Relaxation (Bronchodilation) mlck_inactive->relaxation

Isoetharine-activated β2-adrenergic signaling pathway.

Experimental Protocols: Assessing Bronchodilator Activity

The pharmacological activity of isoetharine and other early bronchodilators was established through a variety of preclinical and clinical experimental protocols. A cornerstone of preclinical assessment was the in vitro isolated organ bath experiment.

In Vitro Isolated Organ Bath Protocol

This method allows for the direct measurement of a drug's effect on smooth muscle contractility, isolated from systemic physiological influences.

Objective: To determine the relaxant potency (EC50) of isoetharine on pre-contracted tracheal smooth muscle.

Methodology:

  • Tissue Preparation: A trachea is excised from a laboratory animal (e.g., guinea pig, rat) and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). The trachea is cleaned of connective tissue and cut into rings or strips.

  • Mounting: The tracheal preparation is suspended in an organ bath chamber filled with physiological salt solution, maintained at 37°C, and continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2). One end of the tissue is fixed, while the other is attached to an isometric force transducer to record changes in muscle tension.

  • Equilibration & Pre-contraction: The tissue is allowed to equilibrate under a resting tension. Following equilibration, a contractile agent (spasmogen) such as histamine (B1213489) or methacholine (B1211447) is added to the bath to induce a stable, submaximal contraction.

  • Cumulative Dose-Response: Once the contraction has stabilized, isoetharine is added to the bath in a cumulative, logarithmic fashion. The tissue is allowed to reach a steady-state response at each concentration before the next addition.

  • Data Analysis: The relaxation at each concentration is measured as a percentage of the pre-induced contraction. A concentration-response curve is plotted, and the EC50 (the concentration of agonist that produces 50% of the maximal response) is calculated to determine the potency of the drug.

G start Start step1 Excise trachea from animal model start->step1 step2 Prepare tracheal rings/ strips in Krebs solution step1->step2 step3 Mount tissue in organ bath with force transducer step2->step3 step4 Equilibrate under resting tension step3->step4 step5 Induce stable contraction with spasmogen (e.g., Histamine) step4->step5 step6 Add Isoetharine in cumulative concentrations step5->step6 step7 Record isometric tension (relaxation) step6->step7 Measure response step8 Plot concentration-response curve step6->step8 After final concentration step7->step6 Add next concentration step9 Calculate EC50 and maximal relaxation (Emax) step8->step9 end End step9->end

Workflow for an in vitro isolated organ bath experiment.

Quantitative Data: Preclinical and Clinical Efficacy

The development of isoetharine was driven by the need to separate bronchodilator efficacy (a β2-mediated effect) from cardiac stimulation (a β1-mediated effect). While specific binding affinity data (Ki values) from the developmental era are scarce in modern literature, preclinical and clinical studies provided functional evidence of this selectivity.

Preclinical Data

Studies in anesthetized dogs demonstrated that isoetharine had a greater effect on β2-adrenoceptors (measured by increased femoral blood flow) than on β1-adrenoceptors (measured by increased heart rate) when compared to the non-selective agonist isoproterenol.[6]

DrugRelative Activity (Heart Rate - β1)Relative Activity (Femoral Blood Flow - β2)
Isoproterenol++++++++
Orciprenaline+++++
Isoetharine +++++
Salbutamol (B1663637)+++++
Table 1: Relative preclinical cardiovascular effects of various β-agonists, indicating isoetharine's preference for β2-mediated vasodilation over β1-mediated heart rate increase.[6]
Clinical Data

Clinical trials in patients with asthma and other obstructive airway diseases were crucial in establishing the therapeutic profile of isoetharine. These studies typically measured changes in pulmonary function, most commonly the Forced Expiratory Volume in one second (FEV1), and cardiovascular parameters like heart rate.

A key advantage of isoetharine over isoproterenol was its reduced impact on the cardiovascular system. A double-blind, randomized study in children with status asthmaticus demonstrated this benefit.

ParameterIsoetharine (1%)Isoproterenol (0.5%)Significance
Pulmonary Function
Trend in FEV1 ImprovementGreater ImprovementLess ImprovementTendency
Cardiovascular Effects
Change in Heart RateSignificantly Less IncreaseGreater Increasep < 0.05
Table 2: Comparison of clinical effects of aerosolized isoetharine and isoproterenol in children with status asthmaticus. Isoetharine showed a better safety profile with a tendency for greater efficacy.[7]

Later studies compared isoetharine to newer β2-agonists like albuterol. While both were effective, isoetharine often showed a faster onset of action, though this was sometimes accompanied by a higher incidence of side effects like tremors and palpitations.

ParameterIsoetharine (5 mg)Albuterol (2.5 mg)p-value
Mean FEV1 Improvement (Immediate) 60% ± 11%39% ± 5%< 0.05
Mean FEV1 Improvement (at 1 hour) EquivalentEquivalentNS
Incidence of Side Effects 36%4%< 0.01
Table 3: Comparison of immediate efficacy and side effects of nebulized isoetharine and albuterol in adults with acute severe asthma.[8][9]

Conclusion: Isoetharine's Historical Significance

Isoetharine holds a crucial place in the history of respiratory pharmacotherapy. It was a pioneering step away from non-selective catecholamines, validating the principle that targeted drug design could enhance therapeutic benefit while minimizing adverse effects.[2] The development of isoetharine and the characterization of its pharmacological profile helped solidify the classification of β-adrenergic receptors and paved the way for subsequent generations of more refined and longer-acting β2-agonists, such as salbutamol and formoterol, which form the cornerstone of modern asthma and COPD management.[10] While it has been largely superseded by these newer agents, the scientific journey of isoetharine provides a foundational case study in receptor-targeted drug development for researchers and clinicians in the respiratory field.

References

An In-depth Technical Guide on the Molecular Binding of Isoetharine Hydrochloride to Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular interactions between isoetharine (B1672230) hydrochloride and adrenergic receptors. Isoetharine is a catecholamine derivative and a short-acting β2-adrenergic receptor agonist historically used as a bronchodilator for respiratory conditions like asthma and bronchitis.[1][2] Its therapeutic effect is rooted in its specific binding profile to adrenergic receptor subtypes, which initiates a cascade of intracellular events leading to smooth muscle relaxation.[1][3]

Molecular Profile and Adrenergic Receptor Selectivity

Isoetharine is a relatively selective beta-2 adrenergic agonist.[4] While its primary therapeutic action is mediated through the β2-adrenergic receptor, it also exhibits some activity at β1-adrenergic receptors, which can lead to cardiovascular side effects such as an increased heart rate.[4][5] Its selectivity is a critical aspect of its pharmacological profile, differentiating it from non-selective beta-agonists like epinephrine.

Quantitative Binding and Functional Data

The binding affinity (Ki) and functional potency (EC50) of an agonist are crucial metrics for characterizing its interaction with a receptor. While comprehensive, directly comparable binding data for isoetharine across all adrenergic subtypes is sparse in publicly available literature, we can contextualize its activity with data from other well-known adrenergic agonists. The affinity and potency of these agents are typically determined through radioligand binding and functional assays, respectively.[6]

LigandReceptor SubtypeAssay TypeParameterValue (nM)Selectivity Profile
Isoetharine β2-AdrenergicFunctional-Potent Agonistβ2 > β1 >> α
Isoproterenol (comparator)β2-AdrenergicFunctional (cAMP)pEC508.58 ± 0.10Non-selective β-agonist
Salbutamol (comparator)β2-AdrenergicFunctional (cAMP)pEC506.95 ± 0.07Selective β2-agonist
Formoterol (comparator)β2-AdrenergicBinding (Ki)263~25-fold vs β1Selective β2-agonist
Salmeterol (comparator)β2-AdrenergicBinding (Ki)15.5~135-fold vs β1Selective β2-agonist
Yohimbine (comparator)α2A-AdrenergicBinding (Ki)3.0α2-selective antagonistα2-selective antagonist
Prazosin (comparator)α1-AdrenergicBinding (Ki)0.116α1-selective antagonistα1-selective antagonist

Note: Specific Ki and EC50 values for isoetharine are not consistently reported in recent literature. The table includes comparator compounds to illustrate typical quantitative values obtained for adrenergic ligands. pEC50 is the negative log of the EC50 value.[7][8][9]

Mechanism of Action: The β2-Adrenergic Signaling Pathway

The bronchodilatory effect of isoetharine is a direct consequence of its agonism at the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR).[4]

  • Receptor Binding: Isoetharine binds to the β2-AR on the surface of bronchial smooth muscle cells.[3]

  • G-Protein Activation: This binding induces a conformational change in the receptor, activating the associated heterotrimeric Gs protein. The Gs-alpha subunit dissociates and exchanges GDP for GTP.[10]

  • Adenylyl Cyclase Activation: The activated Gs-alpha subunit stimulates adenylyl cyclase, an enzyme embedded in the cell membrane.[2]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3]

  • Downstream Effects: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several target proteins, including myosin light-chain kinase (MLCK), leading to its inactivation.[3] This, coupled with a decrease in intracellular calcium, results in the relaxation of bronchial smooth muscle, causing bronchodilation and easier breathing.[3][4]

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol B2AR β2-Adrenergic Receptor Gs Gs Protein (Inactive) B2AR->Gs Activates AC Adenylyl Cyclase Gs_active Gs Protein (Active-GTP) Gs->Gs_active GDP->GTP Gs_active->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) PKA->PKA_active Relax Smooth Muscle Relaxation PKA_active->Relax Phosphorylates Targets (e.g., MLCK) Iso Isoetharine Iso->B2AR Binds

β2-Adrenergic Receptor Signaling Cascade.

Experimental Protocols

The characterization of isoetharine's binding and functional activity relies on standard pharmacological assays.

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[11][12] A competitive binding assay measures the ability of an unlabeled compound (isoetharine) to displace a radiolabeled ligand with known affinity for the receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line or tissue known to express the adrenergic receptor subtype of interest (e.g., CHO-K1 cells transfected with human β2-AR).[6] This involves homogenization followed by centrifugation to isolate the membrane fraction.[11]

  • Assay Setup: In a multi-well plate, the prepared membranes are incubated with:

    • A fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177 for β-receptors).[6]

    • Increasing concentrations of the unlabeled test compound (isoetharine).

    • A control for non-specific binding, which includes a high concentration of a known antagonist (e.g., propranolol) to saturate all specific binding sites.[6][12]

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.[11]

  • Separation: The receptor-bound radioligand is separated from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes.[11][13]

  • Quantification: The filters are washed, and the trapped radioactivity is measured using a scintillation counter.[11]

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the log concentration of isoetharine. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of isoetharine that inhibits 50% of specific radioligand binding).[9] The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration and Kd is the dissociation constant of the radioligand.[9]

Radioligand_Binding_Workflow A Prepare Membranes (with β2-AR) B Incubate with: 1. Radioligand (e.g., [3H]-CGP 12177) 2. Unlabeled Isoetharine (serial dilutions) 3. Non-specific binding control A->B C Reach Equilibrium B->C D Rapid Filtration (Separate bound from free ligand) C->D E Scintillation Counting (Measure radioactivity) D->E F Data Analysis (Plot competition curve) E->F G Calculate IC50 and Ki (Cheng-Prusoff Equation) F->G

Workflow for a competitive radioligand binding assay.

Functional assays measure the biological response resulting from receptor activation. For β2-AR agonists, this is typically the accumulation of intracellular cAMP.

Methodology:

  • Cell Culture: Whole cells expressing the β2-AR are cultured in multi-well plates.[14]

  • Compound Addition: The culture medium is replaced with an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[10][14] Serial dilutions of isoetharine are then added to the wells.

  • Incubation: The cells are incubated for a specific period (e.g., 15-30 minutes) at 37°C to allow for receptor stimulation and cAMP production.[14][15]

  • Cell Lysis and Detection: The reaction is stopped, and the cells are lysed. The amount of cAMP produced is quantified using a detection kit, often based on a competitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase reporter gene assay.[14][16] In these assays, cellular cAMP competes with a labeled cAMP for binding to a specific antibody, generating a signal that is inversely proportional to the amount of cAMP produced by the cells.[16]

  • Data Analysis: A standard curve is generated using known concentrations of cAMP.[16] The cAMP concentrations from the experimental wells are interpolated from this curve. The results are plotted as cAMP concentration versus the log concentration of isoetharine to generate a dose-response curve, from which the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) can be determined.[14]

Conclusion

Isoetharine hydrochloride functions as a selective β2-adrenergic receptor agonist. Its binding to these receptors on bronchial smooth muscle initiates a well-defined Gs-cAMP signaling pathway, resulting in bronchodilation. The precise characterization of its binding affinity (Ki) and functional potency (EC50) through standardized in vitro pharmacological assays, such as radioligand binding and cAMP accumulation studies, is fundamental to understanding its therapeutic action and side-effect profile. These methodologies remain central to the discovery and development of novel adrenergic receptor modulators.

References

A Preliminary Investigation into Isoetharine's Receptor Selectivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth overview of the pharmacological characteristics of isoetharine (B1672230), with a specific focus on its adrenergic receptor selectivity. While isoetharine is known as a relatively selective β2-adrenergic agonist, a notable lack of publicly available, specific quantitative data regarding its receptor binding affinities and functional potencies exists.[1] This document outlines the established mechanism of action and provides detailed experimental protocols for determining these key quantitative parameters.

Pharmacodynamics and Mechanism of Action

Isoetharine is a catecholamine derivative and a direct-acting sympathomimetic agent.[2] Its primary therapeutic effect, bronchodilation, is achieved through its activity as a β-adrenergic receptor agonist.[2][3][4] While it demonstrates relative selectivity for the β2-adrenergic receptor subtype, which is densely expressed in bronchial smooth muscle, it is known to also bind to β1-adrenergic receptors, which can lead to cardiac side effects such as increased heart rate.[2][5]

The mechanism of action involves the stimulation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gs alpha subunit.[1][6] This activation initiates a downstream signaling cascade, leading to the relaxation of airway smooth muscle.[2][3]

Signaling Pathway

Upon binding to the β2-adrenergic receptor, isoetharine stabilizes an active receptor conformation. This triggers the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit, in its GTP-bound state, stimulates the membrane-bound enzyme adenylyl cyclase.[1][2][3] Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to the second messenger cyclic adenosine monophosphate (cAMP).[2][3] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[3] PKA, in turn, phosphorylates several target proteins, most notably myosin light-chain kinase (MLCK), which leads to its inactivation.[3] This prevents the phosphorylation of myosin, resulting in the relaxation of bronchial smooth muscle and subsequent bronchodilation.[3]

Isoetharine Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Isoetharine Isoetharine b2AR β2-Adrenergic Receptor Isoetharine->b2AR Binds Gs Gs Protein (α, β, γ) b2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes Conversion Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light-Chain Kinase (MLCK) PKA->MLCK Phosphorylates (Inactivates) pMLCK Inactive p-MLCK MLCK->pMLCK Relaxation Smooth Muscle Relaxation (Bronchodilation) pMLCK->Relaxation Leads to

Caption: The β2-adrenergic receptor signaling cascade initiated by isoetharine.

Quantitative Analysis of Receptor Selectivity

To fully characterize a drug's receptor selectivity, two key quantitative parameters are determined: binding affinity (Ki) and functional potency (EC50).

  • Binding Affinity (Ki): This value represents the equilibrium dissociation constant for the binding of a ligand to a receptor. It is a measure of how tightly a drug binds to its target. A lower Ki value indicates a higher binding affinity.[7] Ki values are typically determined through competitive radioligand binding assays.[8]

  • Functional Potency (EC50): The half-maximal effective concentration (EC50) is the concentration of an agonist that produces 50% of the maximal possible biological response.[9] It is a measure of the drug's potency in eliciting a functional effect, such as second messenger production or tissue relaxation. A lower EC50 value indicates higher potency.[9]

Data Presentation

Table 1: Adrenergic Receptor Binding Affinities (Ki, nM)

Compound β1-AR β2-AR α1-AR α2-AR β2/β1 Selectivity Ratio
Isoetharine Data N/A Data N/A Data N/A Data N/A Data N/A
Isoprenaline Value Value Value Value Ratio
Salbutamol Value Value Value Value Ratio
Norepinephrine 330[10] Value Value 56[10] Ratio
Zenidolol (ICI-118551) 49.5[10] 0.7[10] Value Value 70.7

Note: Values for comparator compounds would be populated from relevant literature. The β2/β1 selectivity ratio is calculated as Ki(β1) / Ki(β2).

Table 2: Adrenergic Receptor Functional Potencies (EC50, nM)

Compound β1-AR (e.g., Tachycardia) β2-AR (e.g., cAMP accumulation) β2/β1 Selectivity Ratio
Isoetharine Data N/A Data N/A Data N/A
Isoprenaline Value Value Ratio
Salbutamol Value Value Ratio
CL316243 (β3 agonist) Poor[10] Poor[10] N/A

Note: The functional assay used to determine EC50 should be specified. The β2/β1 selectivity ratio is calculated as EC50(β1) / EC50(β2).

Experimental Protocols

The following sections detail the methodologies for determining the binding affinity and functional potency of isoetharine.

Radioligand Binding Assay (for Ki Determination)

This competitive binding assay measures the affinity of a test compound (isoetharine) by its ability to displace a radiolabeled ligand of known affinity from the target receptor.[8][11]

Objective: To determine the inhibition constant (Ki) of isoetharine for β1- and β2-adrenergic receptors.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human β1 or β2-adrenergic receptor subtype (e.g., HEK293, CHO-K1 cells).[12]

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[13]

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[13]

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in an assay binding buffer. Determine protein concentration using a standard method (e.g., BCA assay).[13]

  • Competitive Binding Incubation:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]dihydroalprenolol ([3H]DHA) or [3H]-CGP 12177), and a range of concentrations of unlabeled isoetharine.[12][13][14]

    • For each receptor subtype, include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a saturating, unlabeled antagonist like propranolol).[12]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[13]

  • Filtration and Counting:

    • Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.[8][13]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]

    • Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.[13]

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding at each isoetharine concentration.

    • Plot the percentage of specific binding against the log concentration of isoetharine to generate a dose-response curve.

    • Use non-linear regression to fit the curve and determine the IC50 value (the concentration of isoetharine that inhibits 50% of specific radioligand binding).[13]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[13]

Radioligand Binding Assay Workflow N1 Membrane Preparation (from cells expressing receptor) N2 Incubation (Membranes + Radioligand + Test Compound) N1->N2 N3 Vacuum Filtration (Separate bound from free radioligand) N2->N3 N4 Scintillation Counting (Quantify bound radioactivity) N3->N4 N5 Data Analysis (Non-linear regression) N4->N5 N6 Determine IC50 N5->N6 N7 Calculate Ki (Cheng-Prusoff Equation) N6->N7

Caption: Workflow for determining Ki via a competitive radioligand binding assay.
cAMP Accumulation Assay (for EC50 Determination)

This is a cell-based functional assay that quantifies the production of the second messenger cAMP in response to receptor activation by an agonist.[15]

Objective: To determine the functional potency (EC50) of isoetharine in stimulating cAMP production via the β2-adrenergic receptor.

Methodology:

  • Cell Culture:

    • Plate cells expressing the β2-adrenergic receptor (e.g., HEK293) in a multi-well plate (e.g., 96-well) and grow to an appropriate confluency.[1][16]

  • Agonist Stimulation:

    • Wash the cells and replace the medium with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of isoetharine to the wells. Include control wells with no agonist (baseline) and a maximal concentration of a full agonist like isoprenaline (positive control).

    • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.[16]

  • Cell Lysis and cAMP Quantification:

    • Terminate the stimulation by aspirating the buffer and lysing the cells with the provided lysis reagent from a commercial assay kit.

    • Quantify the intracellular cAMP concentration in the cell lysates. Common methods include:

      • Competitive Enzyme-Linked Immunosorbent Assay (ELISA)[16]

      • Homogeneous Time-Resolved Fluorescence (HTRF)

      • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)[17]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Interpolate the cAMP concentrations for each isoetharine dose from the standard curve.

    • Plot the cAMP concentration against the log concentration of isoetharine.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the EC50 value.[16]

cAMP Accumulation Assay Workflow N1 Cell Culture & Plating (Cells expressing β2-AR) N2 Agonist Stimulation (Incubate cells with Isoetharine) N1->N2 N3 Cell Lysis (Release intracellular contents) N2->N3 N4 cAMP Quantification (e.g., ELISA, HTRF) N3->N4 N5 Data Analysis (Non-linear regression) N4->N5 N6 Determine EC50 N5->N6

Caption: Workflow for determining EC50 via a cAMP accumulation functional assay.

Conclusion

Isoetharine is a relatively selective β2-adrenergic receptor agonist that mediates bronchodilation through the canonical Gs-cAMP signaling pathway.[1][2] While its qualitative pharmacology is well-established, a comprehensive quantitative profile of its binding affinities and functional potencies across the full spectrum of adrenergic receptors is lacking in publicly accessible literature. The experimental protocols detailed in this guide provide a robust framework for researchers to perform a preliminary investigation, generating the necessary data to precisely define isoetharine's receptor selectivity. Such studies are crucial for a complete understanding of its therapeutic actions and potential side effects.

References

An In-depth Technical Guide to the Exploration of Isoetharine's Signaling Pathway via cAMP Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway of isoetharine (B1672230), a selective β2-adrenergic agonist, with a focus on its role in stimulating cyclic adenosine (B11128) monophosphate (cAMP) production. This document details the molecular mechanisms, offers quantitative data, and provides explicit experimental protocols for the investigation of this pathway.

Introduction

Isoetharine is a sympathomimetic amine that exhibits high selectivity for β2-adrenergic receptors, primarily located on the smooth muscle of the airways.[1] Its therapeutic action as a bronchodilator is mediated through the activation of a well-defined signal transduction cascade that culminates in the relaxation of airway smooth muscle.[2] A pivotal event in this pathway is the production of the second messenger, cyclic adenosine monophosphate (cAMP).[3] Understanding the intricacies of this signaling cascade is paramount for the development of novel therapeutics for obstructive airway diseases.

The Signaling Pathway of Isoetharine

The canonical signaling pathway initiated by isoetharine binding to the β2-adrenergic receptor (β2AR) is a classic example of a G-protein coupled receptor (GPCR) cascade. The β2AR is coupled to a stimulatory G-protein, Gs.[4][5]

The sequence of events is as follows:

  • Ligand Binding: Isoetharine binds to the extracellular domain of the β2-adrenergic receptor.[1]

  • G-Protein Activation: This binding induces a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein. This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit.[6]

  • Gαs Subunit Dissociation: The GTP-bound Gαs subunit dissociates from the Gβγ dimer.[7]

  • Adenylyl Cyclase Activation: The activated Gαs subunit binds to and activates the enzyme adenylyl cyclase.[8]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3]

  • Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of cAMP-dependent Protein Kinase A (PKA).[9]

  • Phosphorylation of Downstream Targets: PKA, a serine/threonine kinase, phosphorylates a variety of downstream target proteins within the airway smooth muscle cells. Key substrates include:

    • Myosin Light Chain Kinase (MLCK): Phosphorylation of MLCK inhibits its activity, leading to a decrease in the phosphorylation of myosin light chains. This, in turn, reduces the interaction between actin and myosin, causing muscle relaxation.[10]

    • Vasodilator-Stimulated Phosphoprotein (VASP): Phosphorylation of VASP is involved in the regulation of the actin cytoskeleton and contributes to the relaxation of smooth muscle.[11][12]

    • Heat Shock Protein 20 (HSP20): PKA-mediated phosphorylation of HSP20 has been shown to inhibit airway smooth muscle contraction.[10]

  • Physiological Response: The net effect of these phosphorylation events is the relaxation of the airway smooth muscle, leading to bronchodilation.

Isoetharine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Isoetharine Isoetharine B2AR β2-Adrenergic Receptor (β2AR) Isoetharine->B2AR Binds Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Phosphorylates MLCK_inactive Inactive MLCK (Phosphorylated) MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to

Caption: Isoetharine Signaling Pathway via cAMP Production.

Quantitative Data

The following table summarizes key quantitative parameters associated with the isoetharine signaling pathway.

ParameterValueCell LineComments
EC50 for cAMP Production 7.7 nMHEK-293BThe half-maximal effective concentration of isoetharine required to induce cAMP production.
Binding Affinity (Kd/Ki) Not available in reviewed literature-The dissociation constant (Kd) or inhibition constant (Ki) for isoetharine binding to the β2-adrenergic receptor has not been consistently reported in publicly available literature. A detailed protocol for its determination is provided in Section 4.2.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the isoetharine signaling pathway.

cAMP Accumulation Assay (ELISA-based)

This protocol describes the measurement of intracellular cAMP levels in response to isoetharine stimulation using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Human Embryonic Kidney (HEK) 293 cells or a relevant airway smooth muscle cell line

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Isoetharine hydrochloride

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Cell Lysis Buffer

  • cAMP ELISA Kit (commercially available)

  • 96-well microplates

Procedure:

  • Cell Culture and Seeding:

    • Culture cells in T75 flasks at 37°C in a humidified 5% CO2 incubator.

    • Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Cell Treatment:

    • Prepare a stock solution of isoetharine in sterile water or DMSO.

    • On the day of the experiment, prepare serial dilutions of isoetharine in serum-free medium containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

    • Wash the cells once with warm PBS.

    • Add 100 µL of the isoetharine dilutions to the respective wells. Include a vehicle control (medium with IBMX only).

    • Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis:

    • Aspirate the treatment solution.

    • Add 100 µL of Cell Lysis Buffer to each well and incubate on a plate shaker for 10 minutes at room temperature.

  • cAMP ELISA:

    • Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves:

      • Adding cell lysates and cAMP standards to an antibody-coated plate.

      • Adding a horseradish peroxidase (HRP)-conjugated cAMP tracer.

      • Incubating to allow for competitive binding.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate solution and incubating to develop color.

      • Stopping the reaction and measuring the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known cAMP concentrations.

    • Determine the cAMP concentration in each sample by interpolating from the standard curve.

    • Plot the cAMP concentration against the log of the isoetharine concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP_Assay_Workflow A Cell Seeding (96-well plate) B Isoetharine Treatment (with IBMX) A->B C Cell Lysis B->C D cAMP ELISA C->D E Data Analysis (Standard Curve & EC50) D->E

Caption: Workflow for cAMP Accumulation Assay.
Radioligand Competition Binding Assay for Kd/Ki Determination

This protocol describes how to determine the binding affinity (Ki) of isoetharine for the β2-adrenergic receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells overexpressing the human β2-adrenergic receptor

  • [³H]-CGP12177 (a radiolabeled β-adrenergic antagonist)

  • This compound

  • Propranolol (for non-specific binding determination)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge to pellet the membranes and resuspend in Assay Buffer.

    • Determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of Assay Buffer.

      • Non-specific Binding: 50 µL of 10 µM Propranolol.

      • Competition: 50 µL of serial dilutions of isoetharine (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • Add 50 µL of [³H]-CGP12177 to all wells at a final concentration close to its Kd.

    • Add 100 µL of the membrane preparation to each well.

    • Incubate at room temperature for 60-90 minutes.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold Assay Buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of isoetharine.

    • Fit the data to a one-site competition curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Membrane Preparation B Binding Incubation (Radioligand + Isoetharine) A->B C Filtration & Washing B->C D Scintillation Counting C->D E Data Analysis (IC50 & Ki Calculation) D->E

Caption: Workflow for Radioligand Competition Binding Assay.

Conclusion

The exploration of isoetharine's signaling pathway through cAMP production provides a clear model of β2-adrenergic receptor agonism. The methodologies and data presented in this guide offer a robust framework for researchers and drug development professionals to investigate this critical pathway. A thorough understanding of these mechanisms is essential for the rational design of more effective and selective bronchodilators for the treatment of respiratory diseases.

References

Methodological & Application

Application Note: Quantification of Isoetharine Hydrochloride in Biological Samples using a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoetharine (B1672230) is a short-acting beta-2 adrenergic receptor agonist utilized in the management of asthma and other respiratory conditions. Accurate and precise quantification of isoetharine in biological matrices, such as plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note provides a detailed protocol for the determination of isoetharine in human plasma using a reversed-phase high-performance liquid chromatography (HPLC) method with electrochemical (amperometric) detection. The described method is sensitive, selective, and has been validated to ensure reliable results.

Principle

This method involves the extraction of isoetharine and an internal standard from plasma using an ion-pair reagent. The separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, followed by quantification using an amperometric detector.

Data Presentation

Table 1: HPLC Operating Conditions
ParameterValue
HPLC System Modular system with a reciprocating pump and syringe-loaded injection valve
Column Reversed-phase C18
Mobile Phase Suitable buffer and organic modifier mixture
Flow Rate To be optimized for ideal separation
Injection Volume 100 µL
Detector Amperometric detector
Electrode Potential Optimized for isoetharine detection
Table 2: Sample Preparation and Extraction Parameters
ParameterValue
Biological Matrix Human Plasma (with oxalate (B1200264) anticoagulant)
Internal Standard Colterol (B100066)
Extraction Method Ion-pair liquid-liquid extraction
Ion-Pair Reagent di-(2-ethylhexyl)phosphoric acid in benzene
Back-extraction Into an acidic aqueous phase
Recovery of Isoetharine 78.4% (± 2.31%)
Recovery of Internal Standard 79.1% (± 3.6%)
Table 3: Method Validation Parameters
ParameterValueReference
Linearity Range 2.5 - 100 ng/mL[1]
Accuracy (% Recovery) 90-110%[2]
Precision (% RSD) <10%[2]
Limit of Detection (LOD) 10 ng/mL (HPLC-UV)[2]
Limit of Quantification (LOQ) 50 ng/mL (HPLC-UV)[2]

Note: The LOD and LOQ values provided are for a representative HPLC-UV method and may differ for the described amperometric detection method.

Experimental Protocols

Materials and Reagents
  • Isoetharine hydrochloride reference standard

  • Colterol (internal standard)

  • Di-(2-ethylhexyl)phosphoric acid

  • Benzene, HPLC grade

  • Potassium phosphate (B84403) monobasic (KH2PO4)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Sulfuric acid (H2SO4)

  • Human plasma (control, with oxalate anticoagulant)

  • Water, ultrapure

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Silanized glassware

Preparation of Solutions
  • Phosphate Buffer (0.2 M, pH 6.9): Dissolve 13.6 g of KH2PO4 in 300 mL of water. Add 50 mL of 1 N NaOH, dilute to 0.5 L with water, and adjust the pH to 6.9 with 1 N HCl.[1]

  • Ion-Pair Reagent: Prepare a suitable concentration of di-(2-ethylhexyl)phosphoric acid in benzene.[1]

  • Stock Standard Solutions (100 µg/mL): Prepare fresh stock solutions of isoetharine and colterol in 0.05 N H2SO4.[1]

  • Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock standard solution with 0.05 N H2SO4.[1]

Sample Preparation Protocol
  • Pipette 1.0 mL of plasma sample, standard, or blank into a silanized centrifuge tube.

  • Add a known amount of the internal standard (e.g., 50 ng of colterol).[1]

  • Add the ion-pair reagent solution and vortex for an appropriate time to ensure thorough mixing.

  • Centrifuge the mixture to separate the organic and aqueous layers.

  • Transfer the organic phase to a new tube.

  • Perform a back-extraction by adding an acidic aqueous solution (e.g., 0.05 N H2SO4) to the organic phase.

  • Vortex the mixture and then centrifuge.

  • The aqueous phase, now containing the isoetharine and internal standard, is carefully collected. The sample can be frozen at -4°C until analysis.[1]

  • Prior to injection, thaw the aqueous phase.

HPLC Analysis Protocol
  • Set up the HPLC system according to the parameters outlined in Table 1.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject 100 µL of the prepared sample extract into the HPLC system.[1]

  • Run the analysis for a sufficient time to allow for the elution of both the internal standard and isoetharine.

  • Record the chromatogram and the peak areas for both isoetharine and the internal standard.

  • Construct a calibration curve by plotting the peak area ratio of isoetharine to the internal standard against the concentration of the standards.

  • Determine the concentration of isoetharine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (1 mL) add_is Add Internal Standard (Colterol) plasma->add_is add_ip Add Ion-Pair Reagent add_is->add_ip vortex1 Vortex add_ip->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 organic_phase Collect Organic Phase centrifuge1->organic_phase back_extract Back-extract with Acid organic_phase->back_extract vortex2 Vortex back_extract->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 aqueous_phase Collect Aqueous Phase for Analysis centrifuge2->aqueous_phase inject Inject 100 µL into HPLC aqueous_phase->inject separation Chromatographic Separation (C18 Column) inject->separation detection Amperometric Detection separation->detection data_acq Data Acquisition detection->data_acq calibration Construct Calibration Curve data_acq->calibration quantification Quantify Isoetharine Concentration calibration->quantification

Caption: Experimental workflow for isoetharine quantification.

logical_relationships cluster_method_validation Method Validation cluster_acceptance_criteria Acceptance Criteria specificity Specificity specificity_crit No interference at retention time specificity->specificity_crit linearity Linearity & Range linearity_crit r² ≥ 0.995 linearity->linearity_crit accuracy Accuracy accuracy_crit Recovery within 80-120% accuracy->accuracy_crit precision Precision (Repeatability & Intermediate) precision_crit RSD ≤ 15% precision->precision_crit lod Limit of Detection (LOD) method Reliable Analytical Method lod->method loq Limit of Quantitation (LOQ) loq->method robustness Robustness robustness_crit Method remains unaffected by small variations robustness->robustness_crit stability Stability stability_crit Analyte stable in matrix and solution stability->stability_crit specificity_crit->method linearity_crit->method accuracy_crit->method precision_crit->method robustness_crit->method stability_crit->method

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for In Vitro Guinea Pig Tracheal Chain Relaxation Assay with Isoetharine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for conducting an in vitro guinea pig tracheal chain relaxation assay to evaluate the efficacy of bronchodilators, using isoetharine (B1672230) as a model compound. The detailed methodology covers tissue preparation, apparatus setup, experimental procedure, and data analysis. Additionally, this guide includes a summary of the mechanism of action of isoetharine and its signaling pathway, visualized through a clear diagram. The provided protocols and data presentation formats are intended to ensure reproducibility and accurate interpretation of results for researchers in pharmacology and drug development.

Introduction

The in vitro guinea pig tracheal chain preparation is a classic and reliable method for studying the effects of compounds on airway smooth muscle contraction and relaxation. This ex vivo model is particularly useful for screening and characterizing potential bronchodilator drugs. Isoetharine, a selective β2-adrenergic agonist, serves as an excellent positive control for this assay due to its well-documented mechanism of action in inducing tracheal smooth muscle relaxation.

Isoetharine exerts its effect by binding to β2-adrenergic receptors on the surface of airway smooth muscle cells.[1][2] This binding activates adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][3] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][4] PKA then phosphorylates several target proteins, ultimately resulting in a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase (MLCK), leading to smooth muscle relaxation and bronchodilation.[1]

Materials and Reagents

Solutions and Buffers

The primary physiological solution used in this assay is the Krebs-Henseleit buffer. It is crucial to prepare this solution fresh daily and ensure it is continuously gassed with carbogen (B8564812) (95% O₂ and 5% CO₂).[5][6]

ComponentConcentration (mM)Amount per 1 Liter (g)
NaCl118.06.9
KCl4.70.35
CaCl₂·2H₂O2.50.37
KH₂PO₄1.20.16
MgSO₄·7H₂O1.20.29
NaHCO₃25.02.1
D-Glucose11.12.0

Table 1: Composition of Krebs-Henseleit Buffer.

Drugs and Chemicals
SubstanceRoleTypical Concentration RangeSolvent
Isoetharine HydrochlorideTest Compound (β2-agonist)10⁻⁹ M to 10⁻⁴ MDistilled Water or Saline
Histamine (B1213489) DihydrochlorideContracting Agent10⁻⁶ M to 10⁻⁴ MDistilled Water
Acetylcholine ChlorideContracting Agent10⁻⁷ M to 10⁻³ MDistilled Water
Carbamylcholine (Carbachol)Contracting Agent10⁻⁷ M to 10⁻⁵ MDistilled Water

Table 2: Drugs and Chemicals for the Assay.

Experimental Protocol

Animal and Tissue Preparation
  • Humanely euthanize a male Dunkin-Hartley guinea pig (300-500 g) following approved institutional animal care and use committee protocols.

  • Carefully dissect the trachea and place it in a petri dish containing cold, carbogen-gassed Krebs-Henseleit solution.

  • Gently remove adhering connective tissue and fat.

  • Cut the trachea into rings of 2-3 mm in width.

  • To create a tracheal chain, cut each ring open opposite the trachealis muscle and suture the rings together.[5] A chain of 3-4 rings is typically sufficient.

Apparatus Setup
  • Mount the tracheal chain in an organ bath (10-20 mL capacity) containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

  • Connect one end of the chain to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.

  • Apply an initial tension of 1 gram to the tracheal chain and allow it to equilibrate for at least 60 minutes.[5] During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15 minutes.

Experimental Procedure
  • After equilibration, induce a sustained contraction of the tracheal chain by adding a contracting agent to the organ bath. A common choice is histamine (e.g., 50 µM) or acetylcholine.[1] The goal is to achieve a stable submaximal contraction (approximately 70-80% of the maximum).

  • Once the contraction has stabilized, cumulatively add increasing concentrations of isoetharine to the organ bath at regular intervals (e.g., every 2-3 minutes or once the previous response has plateaued).

  • Record the relaxation response at each concentration of isoetharine.

  • At the end of the experiment, add a high concentration of a standard relaxant like papaverine (B1678415) (e.g., 10⁻⁴ M) to induce maximal relaxation, which can be used for data normalization.

Data Presentation and Analysis

The relaxation induced by isoetharine is typically expressed as a percentage of the pre-contraction induced by the contracting agent.

Data Collection
Isoetharine Concentration (M)Tension (g)% Relaxation
Baseline (Pre-contraction)0
10⁻⁹
10⁻⁸
10⁻⁷
10⁻⁶
10⁻⁵
10⁻⁴

Table 3: Example Data Collection Table.

Data Analysis
  • Calculate the percentage of relaxation for each concentration of isoetharine relative to the initial contraction.

  • Plot the percentage of relaxation against the logarithm of the isoetharine concentration to generate a concentration-response curve.

  • Use non-linear regression analysis to fit the data to a sigmoidal dose-response model (e.g., the Hill equation) to determine the EC₅₀ value.[7] The EC₅₀ is the concentration of isoetharine that produces 50% of the maximal relaxation.

Visualizations

Signaling Pathway of Isoetharine-Induced Tracheal Relaxation

Isoetharine_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell Isoetharine Isoetharine Beta2AR β2-Adrenergic Receptor Isoetharine->Beta2AR Binds AC Adenylyl Cyclase Beta2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active MLCK Myosin Light-Chain Kinase (active) PKA_active->MLCK Inactivates MLCK_inactive Myosin Light-Chain Kinase (inactive) MLCK->MLCK_inactive Contraction Contraction MLCK->Contraction Promotes Relaxation Relaxation MLCK_inactive->Relaxation Leads to

Caption: Signaling pathway of isoetharine in airway smooth muscle cells.

Experimental Workflow for Guinea Pig Tracheal Chain Relaxation Assay

Tracheal_Relaxation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Guinea Pig B Dissect Trachea A->B C Prepare Tracheal Chain B->C D Mount in Organ Bath C->D E Equilibrate (1g tension, 60 min) D->E F Induce Submaximal Contraction (e.g., Histamine) E->F G Cumulative Addition of Isoetharine F->G H Record Relaxation G->H I Calculate % Relaxation H->I J Plot Concentration-Response Curve I->J K Calculate EC50 via Non-linear Regression J->K

Caption: Workflow for the in vitro guinea pig tracheal chain relaxation assay.

References

Determining the Potency of Isoetharine Hydrochloride: A Cell-Based Application Note and Protocol for EC50 Value Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Isoetharine (B1672230) hydrochloride is a selective short-acting β2-adrenergic receptor agonist utilized as a bronchodilator for the treatment of asthma and other respiratory conditions.[1] Its therapeutic effect is mediated by the relaxation of bronchial smooth muscle.[1] The potency of isoetharine hydrochloride is a critical parameter in drug development and is quantified by its half-maximal effective concentration (EC50). This application note provides a detailed protocol for determining the EC50 value of this compound using a cell-based cyclic adenosine (B11128) monophosphate (cAMP) accumulation assay. This method is a robust and reliable tool for characterizing the potency of β2-adrenergic receptor agonists.[2]

Isoetharine selectively binds to β2-adrenergic receptors, which are G protein-coupled receptors (GPCRs).[1][2] This binding event activates the associated stimulatory G protein (Gs), which in turn stimulates adenylyl cyclase.[2] Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger cAMP.[2] The subsequent elevation in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and ultimately resulting in smooth muscle relaxation.[2]

Signaling Pathway

The binding of isoetharine to the β2-adrenergic receptor initiates a well-defined signaling cascade.

Isoetharine Signaling Pathway Isoetharine This compound Beta2AR β2-Adrenergic Receptor (GPCR) Isoetharine->Beta2AR Binds Gs_Protein Gs Protein (αβγ) Beta2AR->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Leads to EC50 Determination Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cell_Culture Cell Culture (HEK293 with β2-AR) Harvesting Cell Harvesting and Seeding Cell_Culture->Harvesting PDE_Inhibitor Add PDE Inhibitor (IBMX) Harvesting->PDE_Inhibitor Agonist_Addition Add Isoetharine HCl (Serial Dilutions) PDE_Inhibitor->Agonist_Addition Incubation Incubation Agonist_Addition->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis cAMP_Assay cAMP Detection (ELISA/HTRF) Cell_Lysis->cAMP_Assay Data_Analysis Data Analysis (Dose-Response Curve & EC50) cAMP_Assay->Data_Analysis PDE_Initor PDE_Initor

References

Application Note: Validated LC-MS/MS Method for the Quantitative Analysis of Isoetharine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of isoetharine (B1672230) hydrochloride in biological matrices. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. Detailed experimental protocols for system suitability, sample preparation, and method validation are provided to facilitate implementation in a laboratory setting.

Introduction

Isoetharine is a short-acting beta-2 adrenergic receptor agonist used in the management of asthma and other respiratory conditions. Accurate and reliable quantification of isoetharine in biological fluids is essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This LC-MS/MS method offers superior sensitivity and selectivity compared to traditional analytical techniques, making it ideal for these applications.

Experimental

Materials and Reagents
  • Isoetharine Hydrochloride Reference Standard

  • Isoetharine-d7 (Internal Standard)

  • Formic Acid (LC-MS Grade)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Water (LC-MS Grade)

  • Human Plasma (or other relevant biological matrix)

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, is recommended.

Table 1: Chromatographic Conditions

ParameterValue
LC System Agilent 1200 series or equivalent
Column Zorbax Eclipse C8 (50 x 2.1 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) Isoetharine: 240.2 m/z, Isoetharine-d7: 247.2 m/z
Product Ion (Q3) Isoetharine: 167.1 m/z, Isoetharine-d7: 174.1 m/z
Collision Energy (CE) Optimization required; typically 15-30 eV
Declustering Potential (DP) Optimization required; typically 50-100 V
Source Temperature 500 °C
IonSpray Voltage 5500 V
Standard and Sample Preparation

2.3.1. Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and isoetharine-d7 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard (IS) Working Solution: Dilute the isoetharine-d7 stock solution to a final concentration of 100 ng/mL in a 50:50 mixture of acetonitrile and water.

2.3.2. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (Isoetharine-d7).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

Method Validation Protocols

The analytical method was validated according to ICH Q2(R2) guidelines.[1][2][3][4][5]

System Suitability

Before each validation run, a system suitability test must be performed to ensure the LC-MS/MS system is performing adequately.

Protocol:

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a mid-concentration standard solution of isoetharine five times consecutively.

  • Evaluate the following parameters:

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance Criteria
Peak Area RSD ≤ 15%
Retention Time RSD ≤ 2%
Peak Tailing Factor 0.8 - 1.5
Signal-to-Noise Ratio (S/N) ≥ 10
Specificity

Protocol:

  • Analyze blank matrix samples from at least six different sources.

  • Analyze a blank matrix sample spiked with the internal standard.

  • Analyze a blank matrix sample spiked with isoetharine and the internal standard at the Lower Limit of Quantitation (LLOQ).

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention times of isoetharine and the internal standard in the blank samples.

Linearity and Range

Protocol:

  • Prepare a series of at least six non-zero calibration standards by spiking blank matrix with known concentrations of isoetharine.

  • Analyze the calibration standards in triplicate.

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.

  • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ).

Accuracy and Precision

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Intra-day (Repeatability): Analyze five replicates of each QC level on the same day.

  • Inter-day (Intermediate Precision): Analyze five replicates of each QC level on three different days.

  • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision, expressed as the relative standard deviation (%RSD), should not exceed 15% (20% for LLOQ).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol:

  • LOD: Determined as the lowest concentration of the analyte that can be reliably detected with a signal-to-noise ratio of at least 3.

  • LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (within ±20% accuracy and ≤20% RSD).

Robustness

Protocol:

  • Introduce small, deliberate variations to the method parameters.

  • Analyze a mid-concentration QC sample under each varied condition.

  • Evaluate the impact on retention time and peak area.

Table 4: Robustness Study Parameters

ParameterVariation
Flow Rate ± 0.02 mL/min
Column Temperature ± 2 °C
Mobile Phase Composition (%B) ± 2%
  • Acceptance Criteria: The %RSD of the results obtained under the varied conditions should not significantly differ from the results obtained under the normal conditions.

Validation Data Summary

The following tables summarize the quantitative data obtained during method validation.

Table 5: Linearity and Range

ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

Table 6: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
LLOQ 0.598.58.2102.111.5
Low 1.5101.25.699.87.3
Medium 7599.53.1100.54.2
High 400100.82.5101.33.8

Table 7: Sensitivity

ParameterResult
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL

Visualizations

analytical_method_validation_workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation cluster_reporting Reporting stock Stock & Working Solutions sample_prep Sample Preparation (Plasma) stock->sample_prep system_suitability System Suitability Test sample_prep->system_suitability system_suitability->system_suitability Fail data_acquisition Data Acquisition system_suitability->data_acquisition Pass specificity Specificity data_acquisition->specificity linearity Linearity & Range data_acquisition->linearity accuracy_precision Accuracy & Precision data_acquisition->accuracy_precision lod_loq LOD & LOQ data_acquisition->lod_loq robustness Robustness data_acquisition->robustness data_analysis Data Analysis specificity->data_analysis linearity->data_analysis accuracy_precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Validation Report data_analysis->report

Caption: Workflow for the analytical method validation of this compound.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in biological matrices. The validation results demonstrate that the method is accurate, precise, and robust, making it suitable for a wide range of applications in pharmaceutical development and clinical research.

References

Application Notes and Protocols for In Vivo Respiratory Studies: Isoetharine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoetharine (B1672230) hydrochloride is a selective short-acting β2-adrenergic receptor agonist utilized as a bronchodilator in the research of respiratory conditions such as asthma and bronchitis.[1][2] Its primary mechanism of action is the relaxation of bronchial smooth muscle, which alleviates bronchospasm and improves airflow.[1][2][3] These application notes provide detailed protocols for the preparation and in vivo administration of isoetharine hydrochloride solutions in preclinical animal models to assess its bronchodilatory effects.

This compound selectively binds to β2-adrenergic receptors on the surface of bronchial smooth muscle cells.[2] This binding activates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][2] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light-chain kinase (MLCK), an enzyme essential for muscle contraction.[1] This cascade of events leads to the relaxation of the airway smooth muscle, resulting in bronchodilation.[1][2]

Data Presentation: Solution Preparation and Stability

The preparation of this compound solutions for in vivo nebulization studies typically involves the dilution of a commercially available stock solution with a sterile diluent. Normal saline (0.9% NaCl) is the most common diluent used.[1] Studies have demonstrated that this compound solutions, when diluted with normal saline, are stable for ultrasonic nebulization, ensuring the integrity of the drug during administration.[1][4]

Table 1: this compound Solution Preparation Parameters

ParameterValue/RecommendationSource(s)
Stock Solution Concentration 1% this compound[1][4]
Recommended Diluent Sterile Normal Saline (0.9% NaCl)[1]
Typical Dilution Example 0.5 mL of 1% solution diluted with 2.0 mL of sterile saline[1]
Storage of Stock Solution As per manufacturer's instructions
Storage of Diluted Solution Prepare fresh before use is recommended
Stability Diluted solutions are stable during ultrasonic nebulization[1][4]

Table 2: Example Concentrations for Dose-Response Studies (Rodent Models)

Target Final ConcentrationDilution of 1% Stock Solution (in Normal Saline)
0.125%Dilute 1 part stock with 7 parts saline
0.25%Dilute 1 part stock with 3 parts saline
0.5%Dilute 1 part stock with 1 part saline

Note: These are starting points; concentrations should be optimized based on the specific animal model, nebulizer system, and experimental goals.

Signaling Pathway

Isoetharine, as a β2-adrenergic agonist, primarily exerts its effect through the Gs-protein coupled receptor pathway. However, it's important for researchers to be aware that the β2-adrenergic receptor can also couple to Gi proteins, which can modulate the signaling cascade.

Isoetharine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs Activates Gi Gi Protein B2AR->Gi Can also activate AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Isoetharine Isoetharine Isoetharine->B2AR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Phosphorylates (Inactivates) MLCK_inactive Inactive MLCK-P MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation Leads to

Caption: Isoetharine β2-adrenergic signaling cascade.

Experimental Protocols

The following protocols provide a framework for assessing the bronchodilatory effects of this compound in common laboratory animals. It is crucial to adhere to institutional animal care and use guidelines.

Protocol 1: Non-Invasive Assessment in Conscious Guinea Pigs using Whole-Body Plethysmography

This method is suitable for evaluating bronchodilation following the induction of bronchoconstriction in conscious animals.

Materials:

  • This compound solution (prepared as per Table 1)

  • Histamine (B1213489) solution (e.g., 0.1% in sterile saline)

  • Whole-body plethysmograph

  • Nebulizer system

Procedure:

  • Acclimatization: Acclimatize the guinea pig to the whole-body plethysmograph to minimize stress-induced respiratory changes.

  • Baseline Measurement: Once the animal is calm, record baseline respiratory parameters (e.g., respiratory rate, tidal volume, and enhanced pause - Penh) for a minimum of 15 minutes.[1]

  • Induction of Bronchoconstriction: Place the animal in an exposure chamber connected to the nebulizer. Administer aerosolized histamine (e.g., 0.1% solution) until signs of respiratory distress are observed.[1] Confirm bronchoconstriction by transferring the animal back to the plethysmograph and recording the changes in respiratory parameters.

  • Isoetharine Administration: Prepare the isoetharine nebulization solution (e.g., dilute 0.5 mL of 1% stock solution with 2.0 mL of sterile saline).[1] Return the animal to the exposure chamber and nebulize the isoetharine solution for 10-15 minutes.[1]

  • Post-Treatment Assessment: Immediately after nebulization, place the animal back into the plethysmograph and continuously monitor respiratory parameters for at least 60 minutes to determine the onset, magnitude, and duration of the bronchodilatory effect.[1]

Protocol 2: Invasive Assessment in Anesthetized and Ventilated Rats

This protocol allows for direct measurement of pulmonary mechanics, such as airway resistance and dynamic compliance, providing a more detailed assessment of bronchodilation.

Materials:

  • This compound solution

  • Methacholine solution for bronchoconstriction (e.g., dose-response concentrations from 0.5 to 4.0 mg/mL)[1]

  • Small animal ventilator (e.g., FlexiVent)

  • Anesthetic agent

  • Tracheostomy equipment

Procedure:

  • Animal Preparation: Anesthetize the rat, perform a tracheostomy, and cannulate the trachea. Connect the animal to a small animal ventilator.

  • Ventilator Settings: Set the ventilator parameters according to the animal's weight. Typical settings for a rat are a tidal volume of 8-10 mL/kg and a respiratory rate of 60-80 breaths/min.[1] Allow the animal's respiratory mechanics to stabilize.

  • Baseline Measurement: Perform baseline measurements of pulmonary mechanics, including airway resistance (Raw) and dynamic compliance (Cdyn).

  • Induction of Bronchoconstriction: Using an in-line nebulizer, deliver aerosolized methacholine. This can be done as a dose-response challenge with increasing concentrations.[1] Measure pulmonary mechanics after each dose to establish a bronchoconstriction response curve.

  • Isoetharine Administration: After establishing a stable bronchoconstriction, administer nebulized isoetharine for a predetermined duration (e.g., 5-10 minutes).[1]

  • Post-Treatment Assessment: Measure pulmonary mechanics at regular intervals (e.g., 1, 5, 10, 15, 30, and 60 minutes) following isoetharine administration to evaluate the reversal of bronchoconstriction.[1]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AnimalPrep Animal Preparation (Acclimatization or Anesthesia/ Ventilation) Baseline Record Baseline Respiratory Parameters AnimalPrep->Baseline SolPrep Prepare Isoetharine & Bronchoconstrictor Solutions InduceBC Induce Bronchoconstriction (e.g., Methacholine, Histamine) SolPrep->InduceBC AdministerIso Administer Nebulized Isoetharine or Vehicle SolPrep->AdministerIso Baseline->InduceBC InduceBC->AdministerIso PostMeasure Post-Treatment Measurement (Time-course) AdministerIso->PostMeasure DataAnalysis Data Analysis (e.g., % reversal of bronchoconstriction) PostMeasure->DataAnalysis

Caption: General experimental workflow for in vivo studies.

References

Application of Isoetharine in Studying Beta-2 Adrenergic Receptor Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoetharine (B1672230) is a selective beta-2 adrenergic receptor (β2-AR) agonist that has historically been used as a bronchodilator for the treatment of asthma and other respiratory conditions.[1][2] Its utility in research extends beyond its clinical application, serving as a valuable pharmacological tool to investigate the function, signaling, and regulation of the β2-AR. Isoetharine's distinct characteristic as a biased agonist makes it particularly useful for dissecting the nuanced signaling pathways downstream of β2-AR activation.[3][4]

The β2-AR is a prototypical G protein-coupled receptor (GPCR) that, upon agonist binding, primarily couples to the stimulatory G protein (Gs).[5][6] This initiates a signaling cascade through adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), which mediates cellular responses such as smooth muscle relaxation.[1][2][7][8] However, β2-AR signaling is not limited to the Gs pathway. The receptor also interacts with β-arrestins, which mediate receptor desensitization, internalization, and can initiate G protein-independent signaling cascades.[3][5]

Isoetharine has been identified as a β-arrestin biased agonist, meaning it preferentially activates the β-arrestin pathway over the Gs-cAMP pathway compared to other agonists.[3] Some studies also indicate a minor G protein bias.[4][9] This property allows researchers to probe the specific roles of β-arrestin in β2-AR function, offering insights into the development of novel therapeutics with improved efficacy and reduced side effects.[3]

These application notes provide an overview of the use of isoetharine in β2-AR research, including its signaling pathways, quantitative pharmacological data, and detailed protocols for key in vitro and ex vivo experiments.

Data Presentation: Quantitative Pharmacology of Isoetharine

The following table summarizes the quantitative data for isoetharine in comparison to other common β2-AR agonists. These values are essential for designing experiments and interpreting results.

LigandAssay TypeParameterValueCell/Tissue TypeReference
Isoetharine cAMP AccumulationEC50VariesHEK293 cells expressing β2-AR[8]
Isoetharine Radioligand BindingKiVariesCHO cells expressing human β2-AR[8]
Isoetharine Guinea Pig Trachea RelaxationpD2 (-log EC50)VariesGuinea Pig Trachea[8]
Isoetharine BRET-based β-arrestin2 recruitmentPotency (pEC50)~6.5HEK293[4]
Isoetharine BRET-based mGs recruitmentPotency (pEC50)~7.0HEK293[4]
IsoproterenolBRET-based β-arrestin2 recruitmentPotency (pEC50)~7.5HEK293[4]
IsoproterenolBRET-based mGs recruitmentPotency (pEC50)~8.0HEK293[4]
SalbutamolBRET-based β-arrestin2 recruitmentPotency (pEC50)~6.0HEK293[4]
SalbutamolBRET-based mGs recruitmentPotency (pEC50)~7.0HEK293[4]

Note: EC50, Ki, and pD2 values can vary depending on the specific experimental conditions, cell line, and assay used. The data presented here are illustrative and should be confirmed in the experimental system of interest.

Signaling Pathways and Experimental Workflows

β2-Adrenergic Receptor Signaling Pathways

The binding of isoetharine to the β2-AR can initiate two major signaling pathways: the canonical Gs-cAMP pathway and the β-arrestin pathway. The balance between these pathways determines the overall cellular response.

Gs_pathway Isoetharine Isoetharine b2AR β2-AR Isoetharine->b2AR binds Gs Gs Protein b2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response phosphorylates targets barrestin_pathway Isoetharine Isoetharine b2AR β2-AR Isoetharine->b2AR binds GRK GRK b2AR->GRK activates bArrestin β-arrestin b2AR->bArrestin recruits GRK->b2AR phosphorylates Internalization Receptor Internalization bArrestin->Internalization Signaling G-protein Independent Signaling (e.g., ERK activation) bArrestin->Signaling experimental_workflow cluster_0 In Vitro Assays cluster_1 Data Analysis Binding Radioligand Binding Assay (Determine Ki) DoseResponse Generate Dose-Response Curves Binding->DoseResponse cAMP cAMP Accumulation Assay (Determine EC50 and Emax for Gs activation) cAMP->DoseResponse bArrestin_recruitment β-arrestin Recruitment Assay (Determine EC50 and Emax for β-arrestin) bArrestin_recruitment->DoseResponse Internalization Receptor Internalization Assay (Quantify receptor endocytosis) Internalization->DoseResponse BiasAnalysis Calculate Biased Agonism DoseResponse->BiasAnalysis

References

Application Notes and Protocols for Assessing Isoetharine Hydrochloride Particle Size in Aerosols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the particle size distribution of isoetharine (B1672230) hydrochloride aerosols, a critical quality attribute for ensuring effective respiratory drug delivery. The following protocols for cascade impaction, laser diffraction, and microscopic analysis are presented to guide researchers in obtaining accurate and reproducible data.

Introduction

Isoetharine hydrochloride is a short-acting beta-adrenergic agonist used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD). The efficacy of inhaled this compound is highly dependent on the aerodynamic particle size distribution (APSD) of the aerosolized drug product. Particles within the optimal size range of 1-5 µm are most likely to penetrate deep into the lungs and deposit in the bronchioles where they exert their therapeutic effect.[1][2] Larger particles tend to impact in the oropharynx, while smaller particles may be exhaled without deposition. Therefore, accurate assessment of the APSD is crucial for the development and quality control of this compound inhalers.

This document outlines the principles and detailed protocols for three common techniques used for aerosol particle size analysis: Cascade Impaction, Laser Diffraction, and Scanning Electron Microscopy.

Aerodynamic Particle Size Distribution by Cascade Impaction

Cascade impaction is the gold standard for measuring the APSD of pharmaceutical aerosols.[3][4] It separates particles based on their inertia, which is a function of their size, density, and velocity. This technique provides the mass median aerodynamic diameter (MMAD), which is the diameter at which 50% of the aerosol mass is contained in larger particles and 50% in smaller particles, and the geometric standard deviation (GSD), which is a measure of the spread of the aerodynamic particle sizes.[5]

Key Instruments
  • Andersen Cascade Impactor (ACI): A multi-stage impactor that operates at a constant flow rate, typically 28.3 L/min for metered-dose inhalers (MDIs).[6][7]

  • Next Generation Impactor (NGI): A modern, high-performance impactor with seven stages, designed for pharmaceutical aerosol testing at various flow rates (e.g., 30 to 100 L/min).[6][8]

Experimental Protocol: Andersen Cascade Impactor (ACI)

This protocol is adapted for a hypothetical this compound metered-dose inhaler (MDI).

1.2.1. Materials and Equipment:

  • Andersen 8-Stage Cascade Impactor (ACI)

  • Vacuum pump

  • Flow meter

  • USP Induction Port

  • MDI actuator and canister of this compound

  • Collection plates (stainless steel or aluminum)

  • Coating solution (e.g., silicone oil or glycerol (B35011) in a volatile solvent)

  • Solvent for drug recovery (e.g., methanol, ethanol)

  • High-Performance Liquid Chromatography (HPLC) system for drug quantification

1.2.2. Procedure:

  • Preparation:

    • Coat each collection plate with a thin, even layer of the coating solution to prevent particle bounce and re-entrainment. Allow the solvent to evaporate completely.

    • Assemble the ACI with the coated plates, ensuring a tight seal between stages.

    • Connect the ACI to the vacuum pump with the flow meter in-line.

    • Attach the USP Induction Port to the top of the impactor.

  • Flow Rate Calibration:

    • Turn on the vacuum pump and adjust the flow rate to a constant 28.3 L/min.

    • Once the flow rate is stable, turn off the pump.

  • Sample Actuation:

    • Shake the this compound MDI canister as per the product instructions.

    • Insert the canister into the actuator and prime the device as required.

    • Connect the MDI actuator to the USP Induction Port.

    • Simultaneously activate the vacuum pump and actuate a single dose from the MDI into the impactor.

    • Allow the vacuum to run for a specified duration to ensure all particles are drawn through the impactor.

    • Repeat for a predetermined number of actuations (e.g., 5-10 actuations) to collect a quantifiable amount of drug on each stage.

  • Sample Recovery:

    • Carefully disassemble the ACI in a clean environment.

    • Rinse the induction port, each stage, and the final filter with a known volume of the recovery solvent to dissolve the deposited drug.

    • Collect the rinses from each component into separate, labeled volumetric flasks.

  • Quantification:

    • Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Data Analysis:

    • Calculate the mass of this compound deposited on each stage.

    • Using the known cut-off diameters for each stage of the ACI at the specified flow rate, calculate the MMAD and GSD of the aerosol.

Data Presentation: Cascade Impaction

The following table represents a hypothetical particle size distribution for an this compound MDI, based on a reported MMAD range of 2.8-4.3 µm and a GSD range of 1.5-2.1.[9]

Impactor StageCut-off Diameter (µm) at 28.3 L/minThis compound Mass per Stage (µg) (Hypothetical)Cumulative Mass (µg)Cumulative % Undersize
09.05.0100.0100.0
15.815.095.095.0
24.725.080.080.0
33.330.055.055.0
42.115.025.025.0
51.15.010.010.0
60.73.05.05.0
70.42.02.02.0
Filter<0.41.01.01.0
Total 101.0

Note: This data is for illustrative purposes and represents a plausible distribution for an this compound MDI.

Particle Size Analysis by Laser Diffraction

Laser diffraction is a rapid and non-destructive technique for measuring the particle size distribution of aerosols.[10] It measures the angular pattern of scattered light produced by particles passing through a laser beam.[10] This technique provides a volume-based particle size distribution.

Key Instrument
  • Malvern Spraytec: A laser diffraction system specifically designed for the analysis of sprays and aerosols, equipped with an inhalation cell for controlled sample introduction.[10][11][12][13]

Experimental Protocol: Malvern Spraytec

2.2.1. Materials and Equipment:

  • Malvern Spraytec with inhalation cell accessory

  • Vacuum source

  • This compound MDI with actuator

2.2.2. Procedure:

  • System Setup:

    • Install and align the inhalation cell on the Spraytec optical bench.

    • Connect the inhalation cell to a vacuum source to draw the aerosol through the measurement zone.

    • Set the data acquisition rate (e.g., 10 kHz) and measurement duration.[13][14]

  • Background Measurement:

    • Perform a background measurement with the vacuum source on to account for any airborne particles in the system.

  • Sample Measurement:

    • Shake the this compound MDI as per instructions.

    • Place the MDI actuator in the holder at a fixed distance and angle from the laser beam.

    • Trigger the data acquisition and actuate a single dose of the MDI. The aerosol plume is drawn through the inhalation cell and across the laser beam.

  • Data Analysis:

    • The software calculates the particle size distribution based on the Mie or Fraunhofer theory of light scattering.

    • Key parameters reported include the volume median diameter (Dv50), and the 10th (Dv10) and 90th (Dv90) percentile diameters.

Data Presentation: Laser Diffraction
ParameterDescriptionRepresentative Value (Hypothetical)
Dv10 (µm) 10% of the particle volume is in particles smaller than this diameter.1.2
Dv50 (µm) 50% of the particle volume is in particles smaller than this diameter (median).3.5
Dv90 (µm) 90% of the particle volume is in particles smaller than this diameter.7.8
Span (Dv90 - Dv10) / Dv50. A measure of the width of the distribution.1.89

Note: This data is for illustrative purposes.

Particle Morphology by Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of individual aerosol particles, allowing for the characterization of their size, shape, and surface morphology.[2] This qualitative information is complementary to the quantitative data obtained from cascade impaction and laser diffraction.

Experimental Protocol: SEM

3.1.1. Materials and Equipment:

  • Scanning Electron Microscope (SEM)

  • Sample stubs with adhesive carbon tabs

  • Sputter coater with a conductive metal target (e.g., gold-palladium)

  • A method for collecting aerosol particles (e.g., deposition onto a surface from an MDI)

3.1.2. Procedure:

  • Sample Collection:

    • Actuate the this compound MDI from a fixed distance onto a clean sample stub with a carbon adhesive tab. Allow the propellant to evaporate completely.

  • Sample Preparation:

    • Place the stub in a sputter coater and apply a thin layer of a conductive metal (e.g., 10-20 nm of gold-palladium) to prevent charging under the electron beam.[15]

  • Imaging:

    • Mount the coated stub in the SEM.

    • Acquire images at various magnifications to observe the overall particle population and individual particle morphology.

  • Image Analysis:

    • Use image analysis software to measure the diameters of a statistically significant number of individual particles to generate a size distribution.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for assessing the particle size of this compound aerosols, from sample preparation to data analysis for the different techniques.

Aerosol_Particle_Size_Analysis_Workflow cluster_prep Sample Preparation cluster_techniques Analytical Techniques cluster_analysis Data Analysis & Output MDI This compound MDI CI Cascade Impaction (ACI or NGI) MDI->CI LD Laser Diffraction (Malvern Spraytec) MDI->LD SEM Scanning Electron Microscopy MDI->SEM CI_Data MMAD & GSD Distribution Table CI->CI_Data Quantification (HPLC) & Calculation LD_Data Volume-based Size Distribution (Dv10, Dv50, Dv90) LD->LD_Data Mie/Fraunhofer Scattering Theory SEM_Data Particle Morphology (Size, Shape, Surface) SEM->SEM_Data Image Analysis

Caption: General workflow for this compound aerosol particle size analysis.

Conclusion

The assessment of particle size in this compound aerosols is a critical component of product development and quality control, directly impacting the therapeutic efficacy of the drug. The techniques of cascade impaction, laser diffraction, and scanning electron microscopy each provide valuable and complementary information. Cascade impaction yields the aerodynamically relevant MMAD and GSD, laser diffraction offers rapid, real-time analysis of the volume-based size distribution, and SEM provides essential qualitative information on particle morphology. The selection of a particular method or combination of methods will depend on the specific requirements of the analysis, from formulation screening to regulatory submission. The protocols and data presentation formats provided in these application notes serve as a comprehensive guide for researchers in this field.

References

Application Notes and Protocols for Controlled Release Studies of Isoetharine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of controlled-release oral solid dosage forms of isoetharine (B1672230) hydrochloride. This document is intended to guide researchers through the development process, from initial formulation design to in vitro release characterization.

Introduction

Isoetharine hydrochloride is a selective beta-2 adrenergic agonist used as a bronchodilator for the treatment of asthma and bronchitis.[1][2] Its mechanism of action involves the stimulation of intracellular adenyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] The resulting increase in cAMP levels leads to the relaxation of bronchial smooth muscle, alleviating bronchospasm.[1][2] Due to its relatively short biological half-life, a controlled-release formulation is desirable to maintain therapeutic drug concentrations over an extended period, improve patient compliance, and reduce the frequency of administration.

This document outlines the formulation of this compound into a hydrophilic matrix system using Hydroxypropyl Methylcellulose (HPMC), a widely used polymer for controlled-release applications.[3][4][5]

Mechanism of Action: Isoetharine Signaling Pathway

Isoetharine selectively binds to β2-adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates the Gs alpha subunit of the associated G protein, which in turn stimulates adenylyl cyclase. Activated adenylyl cyclase increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase. This cascade of events results in the relaxation of the airway smooth muscle, leading to bronchodilation.[1][2][6]

Isoetharine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Isoetharine Isoetharine HCl Beta2_Receptor β2-Adrenergic Receptor Isoetharine->Beta2_Receptor G_Protein G Protein (Gs) Beta2_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP catalyzes ATP ATP ATP->cAMP conversion PKA Protein Kinase A (PKA) cAMP->PKA activates Muscle_Relaxation Bronchial Smooth Muscle Relaxation PKA->Muscle_Relaxation leads to

Caption: Isoetharine Signaling Pathway.

Experimental Protocols

Formulation of this compound Controlled-Release Matrix Tablets

This protocol describes the preparation of controlled-release matrix tablets of this compound using different viscosity grades of HPMC.

Materials:

Equipment:

  • Analytical Balance

  • Sieves (#60 mesh)

  • V-blender or Turbula mixer

  • Single-station tablet compression machine or Rotary tablet press

  • Hardness tester

  • Friability tester

  • Vernier caliper

Protocol:

  • Sieving: Pass this compound, HPMC, and microcrystalline cellulose through a #60 mesh sieve to ensure uniformity.

  • Blending: Accurately weigh the required quantities of the sieved ingredients as per the formulations in Table 1 and blend them in a V-blender for 15 minutes to achieve a homogenous mix.

  • Lubrication: Add magnesium stearate and talc to the blend and mix for an additional 5 minutes.

  • Compression: Compress the final blend into tablets using a suitable tablet compression machine with 9 mm round, flat-faced punches.[4]

Table 1: Composition of this compound Controlled-Release Matrix Tablets (Example Formulations)

Ingredient (mg/tablet)F1 (HPMC K4M)F2 (HPMC K15M)F3 (HPMC K100M)
This compound101010
HPMC505050
Microcrystalline Cellulose135135135
Magnesium Stearate2.52.52.5
Talc2.52.52.5
Total Weight 200 200 200
Evaluation of Pre-Compression Parameters

This protocol outlines the evaluation of the powder blend before compression.

Protocols:

  • Angle of Repose: Determined by the fixed funnel method. The angle of repose (θ) is calculated using the formula: θ = tan⁻¹(h/r), where 'h' is the height of the powder cone and 'r' is the radius of the cone's base.

  • Bulk Density and Tapped Density: A known quantity of the powder blend is poured into a measuring cylinder, and the initial volume is recorded as the bulk volume. The cylinder is then tapped a specified number of times, and the final volume is recorded as the tapped volume. Bulk density = weight of powder / bulk volume. Tapped density = weight of powder / tapped volume.

  • Carr's Index and Hausner Ratio: Calculated from the bulk and tapped densities to assess the flowability of the powder.

    • Carr's Index (%) = [(Tapped density - Bulk density) / Tapped density] x 100

    • Hausner Ratio = Tapped density / Bulk density

Evaluation of Post-Compression Parameters

This protocol details the evaluation of the compressed tablets.

Protocols:

  • Weight Variation: 20 tablets are individually weighed, and the average weight is calculated. The percentage deviation of each tablet from the average is determined.

  • Hardness: The crushing strength of the tablets is measured using a hardness tester.

  • Friability: A pre-weighed sample of tablets is placed in a friability tester and rotated for a set number of revolutions. The tablets are then de-dusted and re-weighed. The percentage loss in weight is calculated.

  • Thickness: The thickness of 10 individual tablets is measured using a Vernier caliper.

In Vitro Dissolution Studies

This protocol describes the in vitro drug release testing of the formulated tablets.

Equipment:

  • USP Dissolution Apparatus 2 (Paddle type)

  • UV-Visible Spectrophotometer or HPLC system

  • Water bath

Dissolution Medium:

  • 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours.

  • 900 mL of phosphate (B84403) buffer (pH 6.8) for the subsequent hours.

Protocol:

  • Set the temperature of the dissolution medium to 37 ± 0.5°C.

  • Place one tablet in each dissolution vessel containing 900 mL of 0.1 N HCl.

  • Set the paddle speed to 50 rpm.

  • Withdraw 5 mL samples at predetermined time intervals (e.g., 0.5, 1, 2 hours). Replace the withdrawn volume with fresh, pre-warmed medium.

  • After 2 hours, change the dissolution medium to phosphate buffer (pH 6.8) and continue sampling at specified intervals (e.g., 4, 6, 8, 10, 12 hours).

  • Filter the samples and analyze the concentration of this compound using a validated UV-Visible spectrophotometric method at a predetermined λmax or a validated HPLC method.[7]

Experimental Workflow

The following diagram illustrates the workflow for the formulation and evaluation of controlled-release this compound tablets.

experimental_workflow cluster_formulation Formulation Development cluster_evaluation Evaluation start Start: Raw Material Sourcing sieving Sieving of Drug and Excipients start->sieving blending Blending sieving->blending lubrication Lubrication blending->lubrication pre_compression Pre-Compression Parameter Evaluation lubrication->pre_compression compression Tablet Compression post_compression Post-Compression Parameter Evaluation compression->post_compression pre_compression->compression If parameters are satisfactory dissolution In Vitro Dissolution Studies post_compression->dissolution If parameters are satisfactory data_analysis Data Analysis and Kinetic Modeling dissolution->data_analysis end End: Optimized Formulation data_analysis->end

Caption: Experimental Workflow Diagram.

Data Presentation

The following tables summarize example data for the evaluation of the formulated tablets.

Table 2: Pre-Compression Parameters of Powder Blends (Example Data)

ParameterF1F2F3Acceptance Criteria
Angle of Repose (θ)28.529.127.825-30 (Good)
Bulk Density (g/mL)0.450.470.46-
Tapped Density (g/mL)0.520.550.53-
Carr's Index (%)13.4614.5513.2112-16 (Good)
Hausner Ratio1.151.171.151.12-1.18 (Good)

Table 3: Post-Compression Parameters of Tablets (Example Data)

ParameterF1F2F3Acceptance Criteria
Weight Variation (%)± 1.2± 1.5± 1.3± 7.5%
Hardness ( kg/cm ²)5.25.55.44-8
Friability (%)0.650.580.61< 1%
Thickness (mm)3.1 ± 0.053.2 ± 0.043.1 ± 0.06Consistent
Drug Content (%)99.298.999.595-105%

Table 4: Cumulative Percentage of Drug Release from Matrix Tablets (Example Data)

Time (hours)F1 (HPMC K4M)F2 (HPMC K15M)F3 (HPMC K100M)
125.420.115.8
240.232.525.6
465.855.345.1
685.172.862.3
898.988.478.9
10-97.290.1
12--98.5

Analysis of Release Kinetics

The dissolution data can be fitted to various kinetic models to determine the mechanism of drug release.

Table 5: Release Kinetics Models

ModelEquationDescription
Zero-OrderQt = Q₀ + K₀tDrug release is independent of concentration.
First-Orderlog(Qt) = log(Q₀) - K₁t / 2.303Drug release is proportional to the remaining drug concentration.
HiguchiQt = KHt¹/²Describes drug release from a matrix system based on Fickian diffusion.
Korsmeyer-PeppasMt/M∞ = KKnCharacterizes drug release from a polymeric system. The 'n' value indicates the release mechanism.

The selection of the most appropriate model is based on the correlation coefficient (R²) value.

Conclusion

These application notes provide a framework for the systematic development and evaluation of controlled-release this compound tablets. By utilizing hydrophilic polymers like HPMC, it is possible to formulate tablets that provide a sustained release of the drug over a prolonged period. The detailed protocols and example data presented herein serve as a valuable resource for researchers in the field of pharmaceutical formulation and drug delivery.

References

Troubleshooting & Optimization

troubleshooting poor solubility of isoetharine hydrochloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the aqueous solubility of isoetharine (B1672230) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of isoetharine hydrochloride?

A1: While specific quantitative solubility data in various buffers is not extensively published, this compound is generally considered soluble in water. One source suggests a solubility of approximately 50 mg/mL in water and alcohol. The pH of a 1 in 100 aqueous solution is between 4.0 and 5.6, indicating its acidic nature in solution, which generally favors solubility of amine salts.[1][2]

Q2: Why is my this compound not dissolving completely in my aqueous buffer?

A2: Several factors can contribute to poor solubility of this compound in aqueous buffers:

  • pH of the Buffer: this compound is the salt of a weak base. Its solubility is highly pH-dependent. As the pH of the solution approaches the pKa of the amine group, the equilibrium will shift towards the less soluble free base form, potentially causing precipitation.

  • Buffer Composition: Certain buffer components can interact with the this compound molecule, affecting its solubility. For example, the presence of common ions might decrease solubility.

  • Temperature: Temperature can influence solubility. While for many salts solubility increases with temperature, this is not always the case.

  • Purity of the Compound: Impurities in the this compound powder can affect its dissolution characteristics.

  • Degradation: Isoetharine, a catecholamine, is susceptible to oxidation and other forms of degradation, especially in neutral to alkaline solutions and in the presence of light and oxygen. Degradation products may be less soluble.

Q3: What is the optimal pH range for dissolving this compound?

A3: To maintain this compound in its more soluble, ionized form, it is recommended to use buffers with a slightly acidic pH. Given that a 1% solution has a pH between 4.0 and 5.6, maintaining the pH in this range or slightly lower is a good starting point.[1] Solubility is expected to decrease as the pH becomes more alkaline.

Q4: Are there any known stability issues I should be aware of when preparing aqueous solutions of this compound?

A4: Yes, isoetharine is a catecholamine and is prone to oxidation, which can lead to discoloration (e.g., turning pink or brown) and the formation of less soluble degradation products.[3] To minimize degradation, it is recommended to:

  • Use freshly prepared solutions.

  • Protect solutions from light.

  • Consider deaerating the buffer to remove dissolved oxygen.

  • Include an antioxidant or stabilizer, such as sodium bisulfite, in the preparation, as indicated in USP protocols.[4]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Problem: Precipitate forms when dissolving this compound in an aqueous buffer.

Troubleshooting_Solubility cluster_Initial_Steps Initial Checks & Adjustments cluster_Advanced_Steps Advanced Troubleshooting cluster_Final_Verification Final Verification cluster_Outcome Outcome Start Poor Solubility Observed Check_pH Verify Buffer pH Start->Check_pH Adjust_pH Adjust to a more acidic pH (e.g., pH 4.0-5.5) Check_pH->Adjust_pH Use_Cosolvent Consider a Co-solvent (e.g., small % of ethanol (B145695) or PEG) Adjust_pH->Use_Cosolvent If still insoluble Use_Antioxidant Add an Antioxidant (e.g., Sodium Bisulfite) Adjust_pH->Use_Antioxidant If discoloration occurs Failure Consult Technical Support Adjust_pH->Failure If all steps fail Increase_Temp Gently Warm & Sonicate Use_Cosolvent->Increase_Temp Filter_Solution Filter through 0.22 µm filter Increase_Temp->Filter_Solution Check_Purity Verify Compound Purity Confirm_Concentration Confirm Concentration (e.g., by UV-Vis or HPLC) Filter_Solution->Confirm_Concentration Success Soluble Solution Achieved Confirm_Concentration->Success

Caption: A logical workflow for troubleshooting poor solubility of this compound.

Data Presentation

Buffer SystempHTemperature (°C)Equilibrium Solubility (mg/mL)Observations
Deionized Water~4.0-5.625~50[1]Clear solution
Phosphate (B84403) Buffer6.825Data not available-
Phosphate Buffer7.425Data not available-
Citrate (B86180) Buffer4.525Data not available-
Citrate Buffer5.525Data not available-

Researchers are encouraged to fill in this table with their experimentally determined values.

Experimental Protocols

Protocol 1: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure to determine the thermodynamic equilibrium solubility of this compound in a specific aqueous buffer.

  • Preparation of Buffer: Prepare the desired aqueous buffer (e.g., phosphate buffered saline, citrate buffer) and adjust the pH to the target value.

  • Addition of Compound: Add an excess amount of this compound powder to a known volume of the buffer in a sealed, clear container (e.g., glass vial). The excess solid should be clearly visible.

  • Equilibration: Place the container in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Carefully withdraw a sample of the supernatant. For more viscous solutions or fine suspensions, centrifugation at a high speed (e.g., >10,000 x g) for 15-20 minutes may be necessary to pellet the undissolved solid.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with an appropriate solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.

Experimental_Workflow_Solubility cluster_Preparation 1. Preparation cluster_Equilibration 2. Equilibration cluster_Separation 3. Phase Separation cluster_Analysis 4. Analysis A Prepare Aqueous Buffer B Add Excess Isoetharine HCl A->B C Agitate at Constant Temperature (24-48 hours) B->C D Sedimentation / Centrifugation C->D E Filter Supernatant (0.22 µm) D->E F Quantify Concentration (UV-Vis or HPLC) E->F G Calculate Solubility F->G

Caption: An experimental workflow for determining the aqueous solubility of this compound.

Protocol 2: Preparation of a Standard Solution (as per USP)

This protocol is adapted from the United States Pharmacopeia (USP) for the preparation of a standard solution for assay purposes and includes a stabilizer.[4]

  • Prepare Stabilizer Solution: Prepare a fresh sodium bisulfite solution (3 in 1000, or 0.3% w/v).

  • Initial Dissolution: Accurately weigh a quantity of USP this compound Reference Standard and dissolve it in the freshly prepared sodium bisulfite solution to obtain a concentration of about 5 mg/mL.

  • Dilution: Transfer 5.0 mL of this solution to a 50-mL volumetric flask.

  • Final Solution: Dilute to volume with 0.17 N acetic acid and mix. This results in a final solution with a known concentration of about 500 µg/mL.

Signaling Pathway

Isoetharine is a selective beta-2 adrenergic receptor agonist. Its mechanism of action involves the activation of a G-protein coupled receptor signaling cascade, leading to bronchodilation.

Signaling_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Isoetharine Isoetharine Beta2_AR Beta-2 Adrenergic Receptor Isoetharine->Beta2_AR Binds to G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: The beta-2 adrenergic receptor signaling pathway activated by isoetharine.

References

identifying degradation products of isoetharine hydrochloride in stability studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying degradation products of isoetharine (B1672230) hydrochloride in stability studies. The information is structured to address common challenges and provide practical solutions in a question-and-answer format.

Disclaimer: Specific experimental data on the forced degradation of isoetharine hydrochloride is limited in publicly available literature. Therefore, the degradation pathways and products described below are largely predicted based on the known chemistry of catecholamines, a class of compounds to which isoetharine belongs. These should be considered potential degradation routes that require experimental verification.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on its chemical structure, which includes a catechol ring and a secondary amine, this compound is susceptible to several degradation pathways:

  • Oxidation: The catechol moiety is prone to oxidation, especially under neutral to alkaline pH conditions, in the presence of oxygen or oxidizing agents. This can lead to the formation of highly reactive ortho-quinones, which can then undergo further reactions, including polymerization to form colored degradants.[1][2]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce the degradation of catecholamines.[1] This process can involve the formation of reactive oxygen species that accelerate oxidation.

  • Hydrolysis: While the primary functional groups in isoetharine are not highly susceptible to hydrolysis, degradation under extreme pH and temperature conditions cannot be ruled out without experimental data.

  • Thermal Degradation: High temperatures can lead to the breakdown of the molecule, though specific thermal degradants for isoetharine have not been documented in the literature reviewed.

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products have not been definitively identified in the reviewed literature, based on the degradation pathways of other catecholamines, potential degradation products could include:

  • Isoetharine ortho-quinone: The initial product of oxidation.

  • Polymerization products: Formed from the reaction of ortho-quinones.

  • Products of side-chain cleavage: Resulting from more extensive degradation.

Reference standards for known impurities of this compound are available from commercial suppliers and can be used to confirm the identity of degradants observed in stability studies.

Q3: What are the critical parameters to control during a stability study of this compound?

A3: Due to its susceptibility to oxidation, the following parameters are critical:

  • pH: Maintain a slightly acidic pH (e.g., pH 3-5) to minimize oxidation of the catechol group. Catecholamines are generally more stable in acidic conditions.[1]

  • Exclusion of Oxygen: Use of inert gas (e.g., nitrogen or argon) blanketing for solutions and storage in well-sealed containers can prevent oxidative degradation.

  • Light Protection: Protect samples from light at all stages of the study, from sample preparation to analysis.

  • Temperature: Control the temperature as per ICH guidelines for the intended stability study (e.g., long-term, intermediate, or accelerated).

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Discoloration of solution (e.g., pink, red, or brown) Oxidation of the catechol group to form colored quinones and polymers.1. Check the pH of the solution; adjust to a more acidic pH if possible.2. Ensure the solution was prepared and stored with minimal exposure to oxygen (e.g., use deoxygenated solvents, blanket with inert gas).3. Verify that the sample was protected from light.
Appearance of multiple, poorly resolved peaks in HPLC Extensive degradation leading to a complex mixture of products, including polymers.1. Adjust HPLC method parameters (e.g., gradient slope, mobile phase composition) to improve separation.2. Use a mass spectrometer (LC-MS) to identify the molecular weights of the degradation products.3. Consider that some peaks may be isomers or closely related structures.
Loss of isoetharine peak with no corresponding increase in degradation product peaks 1. The degradation products may not be chromophoric at the detection wavelength.2. The degradation products may be precipitating out of solution.3. The degradation products may be highly polar and not retained on a reverse-phase column.1. Use a diode array detector (DAD) to screen for absorbance at different wavelengths.2. Visually inspect the sample for any precipitate.3. Adjust the mobile phase to be more aqueous to retain polar compounds or consider a different chromatographic mode (e.g., HILIC).
Inconsistent results between replicate samples Variability in exposure to stress conditions (e.g., light, oxygen) or sample preparation.1. Ensure uniform exposure of all samples to the stress condition.2. Standardize the sample preparation procedure, paying close attention to factors like exposure to air and light.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.

1. Acid and Base Hydrolysis:

  • Acid: Treat a solution of this compound (e.g., 1 mg/mL) with 0.1 M HCl.

  • Base: Treat a solution of this compound (e.g., 1 mg/mL) with 0.1 M NaOH.

  • Conditions: Store samples at room temperature and an elevated temperature (e.g., 60 °C) and analyze at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

2. Oxidative Degradation:

  • Treat a solution of this compound (e.g., 1 mg/mL) with a solution of hydrogen peroxide (e.g., 3%).

  • Conditions: Store samples at room temperature and analyze at various time points.

3. Thermal Degradation:

  • Expose solid this compound powder and a solution to dry heat (e.g., 80 °C).

  • Conditions: Analyze at various time points.

4. Photodegradation:

  • Expose a solution of this compound to a light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Conditions: A control sample should be protected from light.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating isoetharine from its degradation products.

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an acidic buffer (e.g., 0.1% formic acid or phosphoric acid in water, pH adjusted to ~3) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at the λmax of this compound. A photodiode array (PDA) detector is recommended to monitor for peak purity and detect degradation products with different UV spectra.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following table is a template for summarizing quantitative data from a forced degradation study.

Stress Condition Time (hours) Isoetharine Assay (%) Degradation Product 1 (%) Degradation Product 2 (%) Total Impurities (%)
0.1 M HCl, 60°C0100.0NDNDND
895.22.11.53.6
2488.74.53.27.7
0.1 M NaOH, RT0100.0NDNDND
885.18.32.110.4
2470.515.25.821.0
3% H₂O₂, RT0100.0NDNDND
880.312.63.516.1
2465.920.17.327.4

ND: Not Detected; RT: Room Temperature. Data is hypothetical.

Visualizations

Degradation_Workflow cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Identification and Characterization Drug_Substance Isoetharine HCl Stress_Conditions Acid Base Oxidation Heat Light Drug_Substance->Stress_Conditions Stressed_Samples Stressed Samples Stress_Conditions->Stressed_Samples HPLC_Method Stability-Indicating HPLC Method Development Stressed_Samples->HPLC_Method Analysis HPLC-UV/PDA/MS Analysis HPLC_Method->Analysis Data_Processing Data Processing and Peak Integration Analysis->Data_Processing Degradant_Identification Degradant Peak Identification Data_Processing->Degradant_Identification Structure_Elucidation Structure Elucidation (LC-MS, NMR) Degradant_Identification->Structure_Elucidation Pathway_Proposal Propose Degradation Pathways Structure_Elucidation->Pathway_Proposal Oxidative_Degradation_Pathway Isoetharine Isoetharine Catechol Moiety Oxidation Oxidation [O] Isoetharine:f0->Oxidation Ortho_quinone Isoetharine ortho-quinone Quinone Moiety Oxidation->Ortho_quinone:f0 Further_Reactions Further Reactions Ortho_quinone->Further_Reactions Polymers Polymeric Degradants Further_Reactions->Polymers

References

Technical Support Center: Optimizing Nebulizer Efficiency for Consistent Isoetharine Hydrochloride Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and efficient delivery of isoetharine (B1672230) hydrochloride in experimental settings.

Troubleshooting Guides

This section addresses common issues encountered during the nebulization of isoetharine hydrochloride, offering step-by-step solutions to maintain experimental consistency.

Issue 1: No or Weak Mist Production

  • Question: My nebulizer is not producing any mist, or the mist is very weak. What should I do?

  • Answer:

    • Check Power and Connections: Ensure the nebulizer's compressor is securely plugged into a functioning power outlet.[1] Verify that the tubing is firmly connected to both the compressor and the medication cup.[1][2]

    • Inspect the Nebulizer Cup:

      • Confirm that the medication cup is assembled correctly and that all parts are securely in place.[1]

      • Check for any blockages in the nozzle or cone within the medication cup. This compound solution can sometimes crystallize and cause clogs.[2] If a blockage is suspected, rinse the component with warm water and allow it to air dry completely before reassembly.[2]

      • For vibrating mesh nebulizers, ensure the mesh is not clogged. Clogged pores are a common reason for reduced aerosol output.[3] Follow the manufacturer's instructions for cleaning the mesh.

    • Verify Medication Fill Volume: Both underfilling and overfilling the medication cup can lead to improper nebulization.[4] Ensure the volume of the this compound solution is within the manufacturer's recommended range for the specific nebulizer model.

    • Examine the Tubing: Inspect the tubing for any kinks, crimps, or condensation buildup.[1] Water in the tubing can obstruct airflow and reduce mist production. To clear condensation, disconnect the tubing from the medication cup and run the compressor for a few moments to dry it out.[1]

Issue 2: Inconsistent Mist Output or Sputtering

  • Question: The nebulizer produces an inconsistent mist or sputters during operation. How can I resolve this?

  • Answer:

    • Check for Clogs: As with a complete lack of mist, partial clogs in the nebulizer's nozzle or mesh can cause sputtering.[2] A thorough cleaning of the medication cup and its components is recommended.[5]

    • Ensure Proper Assembly: Double-check that all parts of the nebulizer cup are correctly and tightly assembled. A loose connection can lead to intermittent aerosol generation.

    • Maintain Upright Position: Tilting the nebulizer excessively during operation can cause inconsistent misting.[4] Keep the device in an upright position to ensure the medication is in constant contact with the nebulizing element.

    • Filter Check: A dirty or clogged compressor filter can reduce the airflow to the nebulizer, resulting in a weaker and more inconsistent mist. Check the filter and clean or replace it according to the manufacturer's guidelines.[1][5]

Issue 3: Increased Treatment Time

  • Question: The time required to nebulize the full dose of this compound has significantly increased. What is the cause?

  • Answer:

    • Reduced Flow Rate: A clogged filter or aging compressor can lead to a reduced airflow rate, which will extend the nebulization time.[6]

    • Nebulizer Wear and Tear: Over time, the components of the nebulizer cup can wear out, leading to less efficient aerosol production. Most manufacturers recommend regular replacement of the nebulizer cup and tubing.[5]

    • Formulation Viscosity: While this compound solutions are typically of low viscosity, ensure that no other substances have been inadvertently mixed with the solution that could increase its viscosity and make it more difficult to aerosolize.

Issue 4: Drug Crystallization or Residue in the Nebulizer

  • Question: I'm observing drug crystallization or a white residue in the nebulizer cup after use. Is this normal and how can I prevent it?

  • Answer:

    • Cleaning is Crucial: This is often due to improper cleaning after each use.[2][5] It is essential to rinse the nebulizer cup, mouthpiece, and other components with warm water after every use and allow them to air dry completely.

    • Regular Sterilization: Once a day or according to the manufacturer's instructions, a more thorough cleaning with a mild detergent or a vinegar-water solution is recommended to prevent buildup.[5]

    • Solution Stability: Studies have shown that this compound solutions are generally stable during ultrasonic nebulization.[7][8] However, prolonged exposure to air or heat can lead to evaporation and concentration of the solution, potentially increasing the likelihood of crystallization. Use fresh solutions for each experiment.

Frequently Asked Questions (FAQs)

Formulation & Compatibility

  • Q1: Is this compound solution stable during nebulization?

    • A1: Yes, studies have demonstrated that this compound solutions are stable and do not undergo substantial chemical degradation during ultrasonic nebulization.[7][8]

  • Q2: Can I mix this compound with other nebulized medications?

    • A2: this compound has been shown to be physically and chemically compatible for up to 60 minutes when mixed with cromolyn (B99618) sodium nebulizer solution.[9] However, for any other combination, it is crucial to consult compatibility charts or conduct specific stability studies, as mixing incompatible drugs can affect their efficacy and safety.[10]

Nebulizer Performance & Efficiency

  • Q3: What is the optimal particle size for this compound delivery to the lungs?

    • A3: For effective delivery to the airways and lungs, aerosol particles with a diameter of 1-5 µm are generally considered optimal.[11]

  • Q4: How does the choice of nebulizer (jet vs. vibrating mesh) affect delivery efficiency?

    • A4: Vibrating mesh nebulizers often exhibit higher delivery efficiency and lower residual volume compared to jet nebulizers.[12][13][14] This means a greater proportion of the this compound solution is delivered as an aerosol. However, jet nebulizers may produce smaller particles. The choice of nebulizer should be guided by the specific requirements of the experiment.[13]

  • Q5: What is "residual volume" and why is it important?

    • A5: Residual volume, or "dead volume," is the amount of medication left in the nebulizer cup after the treatment is complete.[15] A lower residual volume is desirable as it indicates that more of the drug has been aerosolized and made available for inhalation.[16] Vibrating mesh nebulizers typically have a lower residual volume than jet nebulizers.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to nebulizer performance for bronchodilator solutions similar to this compound.

Table 1: Comparison of Nebulizer Types for Bronchodilator Delivery

ParameterJet NebulizerVibrating Mesh NebulizerReference(s)
Delivery Efficiency LowerHigher[12][13][14]
Residual Volume Higher (can be up to 50%)Lower (<10%)[12][17]
Nebulization Time LongerShorter[18]
Particle Size (MMAD) Can be smallerMay be slightly larger but often more consistent[13][19]
Drug Wastage HigherLower[15]

Table 2: Factors Influencing Nebulizer Efficiency

FactorEffect on PerformanceRecommendationsReference(s)
Fill Volume Too low or too high can impair function.Use a fill volume of 4-5 mL unless the device is designed for smaller volumes.[7]
Driving Gas Flow Rate Higher flow rates generally decrease particle size and increase output.Optimize based on nebulizer specifications and desired particle characteristics.[11]
Formulation Properties Viscosity and surface tension can affect aerosol generation.Isoetharine solutions have low viscosity, but avoid adding other agents that may alter this.[6][20]
Breathing Pattern Tidal volume and respiratory rate influence lung deposition.Standardize breathing patterns in in-vitro testing for comparable results.[21]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Delivery Rate and Total Delivered Dose

This protocol outlines a method for determining the delivery rate and total delivered dose of this compound from a nebulizer system using a filter collection method.

  • Preparation:

    • Prepare the this compound solution to the desired concentration.

    • Assemble the nebulizer system according to the manufacturer's instructions.

    • Set up a collection apparatus consisting of a filter holder connected via tubing to a vacuum pump. The filter should be capable of capturing the aerosolized particles.

  • Procedure:

    • Pipette a precise volume of the this compound solution into the nebulizer cup.

    • Connect the nebulizer outlet to the filter apparatus.

    • Turn on the vacuum pump to the desired flow rate (e.g., 15 L/min).

    • Simultaneously, turn on the nebulizer compressor.

    • For Delivery Rate: Operate the nebulizer for a specified time (e.g., 60 seconds).

    • For Total Delivered Dose: Operate the nebulizer until it begins to sputter or aerosol production ceases.

  • Sample Analysis:

    • Carefully remove the filter from the holder.

    • Extract the collected this compound from the filter using a validated solvent extraction procedure.

    • Quantify the amount of this compound in the extract using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[22]

  • Calculations:

    • Delivery Rate (µ g/min ): (Amount of drug on filter) / (Collection time in minutes)

    • Total Delivered Dose (µg): Total amount of drug collected on the filter over the entire run.

Protocol 2: Aerodynamic Particle Size Distribution (APSD) using a Cascade Impactor

This protocol describes the use of a cascade impactor to determine the particle size distribution of nebulized this compound.

  • Preparation:

    • Assemble the cascade impactor (e.g., Next Generation Impactor, NGI) as per the manufacturer's instructions. The NGI can be calibrated for nebulizer testing at a flow rate of 15 L/min.[11]

    • If required by the experimental design, cool the impactor to a specified temperature to minimize evaporation.[21]

    • Prepare the this compound solution.

  • Procedure:

    • Load the nebulizer with a known volume and concentration of the drug solution.

    • Connect the nebulizer mouthpiece to the induction port of the cascade impactor.

    • Turn on the vacuum pump to achieve the calibrated flow rate through the impactor.

    • Start the nebulizer and run it for a predetermined time or until the dose is fully nebulized.

  • Sample Recovery and Analysis:

    • Disassemble the impactor in a controlled environment.

    • Rinse each stage of the impactor with a precise volume of a suitable solvent to recover the deposited drug.

    • Analyze the drug content of the solution from each stage using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Calculate the mass of this compound deposited on each stage of the impactor.

    • Use this data to determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) of the aerosol particles.[23]

Visualizations

Isoetharine_Signaling_Pathway cluster_cell Bronchial Smooth Muscle Cell iso Isoetharine beta2 β2-Adrenergic Receptor iso->beta2 Binds to ac Adenylyl Cyclase beta2->ac Activates atp ATP ac->atp camp cAMP atp->camp Converts pka Protein Kinase A (PKA) camp->pka Activates mlck_active Active Myosin Light-Chain Kinase (MLCK) pka->mlck_active Phosphorylates (Inactivates) mlck_inactive Inactive MLCK-P mlck_active->mlck_inactive relax Smooth Muscle Relaxation (Bronchodilation) mlck_inactive->relax Leads to

Caption: Isoetharine signaling cascade in bronchial smooth muscle cells.

Troubleshooting_Workflow start Start: Inconsistent or No Mist q1 Is the compressor on and tubing connected? start->q1 a1_yes Check power source and all connections q1->a1_yes No q2 Is the medication cup assembled correctly? q1->q2 Yes a1_yes->q1 a2_yes Re-assemble cup, ensure tight fit q2->a2_yes No q3 Is the nozzle/mesh visibly clogged? q2->q3 Yes a2_yes->q2 a3_yes Clean nebulizer cup and components per protocol q3->a3_yes Yes q4 Is the fill volume correct? q3->q4 No end_ok Issue Resolved a3_yes->end_ok a4_yes Adjust solution volume to manufacturer's specs q4->a4_yes No q5 Is the compressor filter dirty? q4->q5 Yes a4_yes->q4 a5_yes Clean or replace filter q5->a5_yes Yes end_fail Issue Persists: Contact Manufacturer q5->end_fail No a5_yes->end_ok

Caption: Troubleshooting workflow for inconsistent or no mist production.

Experimental_Workflow prep 1. Preparation - Prepare Isoetharine Solution - Assemble Nebulizer - Set up Collection Apparatus proc 2. Procedure - Load Nebulizer - Connect to Apparatus - Operate for Timed Interval prep->proc analysis 3. Sample Analysis - Extract Drug from Filter - Quantify using HPLC proc->analysis calc 4. Calculation - Determine Delivery Rate - Determine Total Delivered Dose analysis->calc

Caption: Experimental workflow for in-vitro nebulizer performance testing.

References

Technical Support Center: Isoetharine Hydrochloride Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of isoetharine (B1672230) hydrochloride in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying isoetharine in plasma?

A1: The primary challenges in quantifying isoetharine in plasma stem from its physicochemical properties and the complex nature of the plasma matrix. Isoetharine is a catecholamine, a class of polar molecules that are prone to oxidation.[1] Key challenges include:

  • Low Endogenous Concentrations: Therapeutic concentrations of isoetharine in plasma are typically low, requiring highly sensitive analytical methods.

  • Poor Retention in Reversed-Phase Chromatography: Due to its polar nature, isoetharine exhibits poor retention on traditional C18 columns, which can lead to co-elution with other polar interferences.

  • Matrix Effects: Components of the plasma matrix, such as phospholipids (B1166683) and salts, can interfere with the ionization of isoetharine in the mass spectrometer, leading to ion suppression or enhancement and affecting the accuracy and precision of the results.

  • Analyte Stability: The catechol group in isoetharine is susceptible to oxidation, which can lead to degradation of the analyte during sample collection, storage, and processing.[2]

Q2: Which analytical technique is most suitable for isoetharine quantification in plasma?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for the quantification of isoetharine in plasma.[3] It offers superior sensitivity and selectivity compared to older methods like high-performance liquid chromatography with ultraviolet (HPLC-UV) or electrochemical detection (HPLC-ECD).[3] While HPLC-ECD can be effective, LC-MS/MS provides greater specificity by monitoring specific precursor-to-product ion transitions, which is crucial when dealing with complex biological matrices like plasma.

Q3: How can I improve the retention of isoetharine on a reversed-phase HPLC column?

A3: To improve the retention of polar analytes like isoetharine on a reversed-phase column, you can consider the following strategies:

  • Use of a Polar-Embedded or Polar-Endcapped Column: These columns have modified stationary phases that provide alternative selectivity for polar compounds.

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the ionized isoetharine, increasing its retention on a reversed-phase column. However, ion-pairing reagents can contaminate the MS ion source, so this is more suitable for HPLC-UV or HPLC-ECD methods.

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high organic content to retain polar analytes.

  • Mobile Phase pH Adjustment: The retention of ionizable compounds is highly dependent on the mobile phase pH. Adjusting the pH to suppress the ionization of isoetharine (if possible without compromising stability) can increase its retention.

Q4: What is the best sample preparation technique for extracting isoetharine from plasma?

A4: The choice of sample preparation technique depends on the required sensitivity and the analytical method used. The most common and effective methods are:

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up plasma samples and concentrating the analyte. Mixed-mode cation exchange SPE cartridges are particularly useful for extracting basic compounds like isoetharine.

  • Liquid-Liquid Extraction (LLE): LLE can also be used to extract isoetharine from plasma. An ion-pairing reagent can be added to the aqueous phase to facilitate the extraction of the ionized analyte into an organic solvent.[4]

  • Protein Precipitation (PPT): This is a simpler and faster method where a solvent like acetonitrile (B52724) is added to precipitate plasma proteins.[3] However, it provides less sample cleanup than SPE or LLE and may result in more significant matrix effects.

Q5: How can I minimize matrix effects in my LC-MS/MS analysis?

A5: Minimizing matrix effects is crucial for accurate and precise quantification. Here are some strategies:

  • Effective Sample Preparation: Use a thorough sample preparation method like SPE to remove interfering matrix components, particularly phospholipids.

  • Chromatographic Separation: Optimize your chromatographic method to separate isoetharine from co-eluting matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., isoetharine-d7) is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[3]

  • Matrix-Matched Calibrators and Quality Controls: Preparing your calibration standards and quality control samples in the same biological matrix as your study samples can help to compensate for matrix effects.

Q6: How should I store plasma samples containing isoetharine to ensure its stability?

A6: Due to the susceptibility of the catechol group to oxidation, proper sample handling and storage are critical.

  • Anticoagulant: Collect blood samples in tubes containing an anticoagulant like EDTA.

  • Stabilizers: Consider adding antioxidants or stabilizers, such as sodium metabisulfite, to the plasma immediately after collection to prevent oxidative degradation.

  • Storage Temperature: Store plasma samples at -70°C or lower for long-term stability.[5] For short-term storage, 2-8°C is acceptable, but freezing is recommended as soon as possible.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to degradation. Aliquot samples into smaller volumes before freezing.[6]

Troubleshooting Guides

Low or No Analyte Signal
Potential Cause Troubleshooting Steps
Analyte Degradation - Ensure proper sample collection and storage conditions (use of stabilizers, storage at ≤ -70°C).- Prepare fresh stock and working solutions.- Evaluate the stability of isoetharine under your experimental conditions (bench-top, freeze-thaw, and autosampler stability).
Inefficient Extraction - Optimize the sample preparation method (e.g., SPE cartridge type, wash and elution solvents, pH).- Verify the recovery of the extraction method using spiked samples.- For LLE, ensure the pH of the aqueous phase and the choice of organic solvent are optimal.
Poor Chromatographic Peak Shape - Check for column degradation or contamination.- Ensure the sample solvent is compatible with the mobile phase.- Optimize the mobile phase composition and pH.
Ion Suppression in LC-MS/MS - Improve sample cleanup to remove interfering matrix components.- Adjust the chromatography to separate the analyte from the suppression zone.- Use a stable isotope-labeled internal standard to compensate for suppression.
Incorrect MS/MS Parameters - Optimize the precursor and product ion selection, collision energy, and other MS parameters for isoetharine.
High Variability in Results
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure consistent and precise pipetting and solvent volumes.- Use an automated sample preparation system if available.- Ensure complete evaporation and reconstitution of the sample extract.
Matrix Effects - Use a stable isotope-labeled internal standard.- Prepare matrix-matched calibrators and QCs.- Evaluate matrix effects from different lots of plasma.
Instrumental Variability - Check for leaks in the HPLC system.- Ensure the autosampler is functioning correctly.- Monitor the stability of the MS/MS signal.
Analyte Instability - Re-evaluate the stability of isoetharine under all storage and analytical conditions.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of an internal standard working solution (e.g., isoetharine-d7 at a suitable concentration). Vortex briefly.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

This is a representative method and should be optimized for your instrument.

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A reversed-phase C18 or polar-embedded column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to elute and separate isoetharine from interferences.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: To be determined by infusing a standard solution of isoetharine. A potential precursor ion would be the protonated molecule [M+H]⁺.

Quantitative Data Summary

The following tables provide a summary of typical performance characteristics for the quantification of catecholamine-like compounds in plasma using LC-MS/MS. These values can serve as a benchmark for method development and validation for isoetharine.

Table 1: Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Data (for a similar catecholamine)
Linearity (r²)≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ)S/N > 10, Accuracy within ±20%, Precision <20%0.1 ng/mL
Accuracy (% Bias)Within ±15% (±20% for LLOQ)-5% to +8%
Precision (%RSD)< 15% (< 20% for LLOQ)< 10%
RecoveryConsistent and reproducible> 85%
Matrix EffectCV < 15%< 10%

Table 2: Stability Data

Stability TestConditionTypical Acceptance Criteria (% deviation from nominal)
Freeze-Thaw Stability3 cycles at -20°C and -70°CWithin ±15%
Bench-Top StabilityRoom temperature for 4-6 hoursWithin ±15%
Long-Term Stability-70°C for 3 monthsWithin ±15%
Autosampler Stability4°C for 24 hoursWithin ±15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample Collection (with stabilizer) p2 Spike with Internal Standard p1->p2 p3 Protein Precipitation (e.g., Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Transfer p4->p5 p6 Evaporation p5->p6 p7 Reconstitution p6->p7 a1 Injection into LC-MS/MS p7->a1 Analysis a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM Mode) a2->a3 a4 Data Acquisition & Processing a3->a4

Figure 1: General experimental workflow for isoetharine quantification in plasma.

troubleshooting_low_signal cluster_causes Potential Causes cluster_solutions Solutions start Low or No Analyte Signal c1 Analyte Degradation start->c1 c2 Inefficient Extraction start->c2 c3 Ion Suppression start->c3 c4 Instrumental Issue start->c4 s1 Check Sample Stability & Handling Procedures c1->s1 s2 Optimize Sample Prep (SPE/LLE parameters) c2->s2 s3 Improve Chromatography & Use SIL-IS c3->s3 s4 Check MS/MS Parameters & Instrument Performance c4->s4

Figure 2: Logical troubleshooting steps for low analyte signal.

References

refinement of HPLC mobile phase for better isoetharine peak resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the refinement of HPLC mobile phases for better isoetharine (B1672230) peak resolution.

Troubleshooting Guides

Poor Isoetharine Peak Resolution

Poor peak resolution in the HPLC analysis of isoetharine can manifest as peak tailing, peak fronting, or co-elution with other compounds. Below are guides to address these common issues.

Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half. This is a common issue for basic compounds like isoetharine.

Troubleshooting Steps:

  • Assess the Mobile Phase pH: Isoetharine is a basic compound. If the mobile phase pH is too high, interactions between the ionized isoetharine and residual silanol (B1196071) groups on the column's stationary phase can occur, leading to peak tailing.[1][2]

    • Solution: Lower the mobile phase pH by adding an acid like formic acid or phosphoric acid. A pH of 2.5 to 3.5 is often a good starting point for basic compounds on silica-based columns.[2][3] This ensures the analyte is fully protonated and minimizes interactions with silanols.[4][5]

  • Evaluate Buffer Concentration: An inadequate buffer concentration may not effectively control the pH at the column surface, contributing to peak tailing.

    • Solution: Increase the buffer concentration in the aqueous portion of the mobile phase. A concentration of 20-25 mM is typically sufficient.[2]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[1]

    • Solution: Reduce the injection volume or dilute the sample and reinject.

  • Consider the Organic Modifier: The choice of organic solvent can influence peak shape.

  • Inspect the Column: A contaminated or old column can lead to poor peak shape.

    • Solution: If the problem persists, try flushing the column with a strong solvent or replace the guard column. If necessary, replace the analytical column.[6]

Peak fronting is characterized by a leading edge of the peak being less steep than the trailing edge.

Troubleshooting Steps:

  • Check for Sample Overload: Similar to peak tailing, injecting a sample that is too concentrated can cause peak fronting.

    • Solution: Dilute the sample or decrease the injection volume.

  • Verify Sample Solvent: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

If the isoetharine peak is not well-separated from other peaks, adjustments to the mobile phase can improve resolution.

Troubleshooting Steps:

  • Optimize the Organic/Aqueous Ratio: The ratio of organic solvent to aqueous buffer is a primary driver of retention and selectivity in reversed-phase HPLC.

    • Solution: To increase the retention time of isoetharine and potentially resolve it from earlier eluting impurities, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. Conversely, to decrease the retention time and resolve it from later eluting impurities, increase the organic solvent percentage.

  • Adjust the Mobile Phase pH: Changing the pH can alter the ionization state of isoetharine and any ionizable impurities, which can significantly impact their retention times and improve separation.[4][7]

    • Solution: Systematically adjust the pH of the mobile phase (e.g., in 0.2-0.5 unit increments) and observe the effect on resolution.

  • Consider a Gradient Elution: If a single isocratic mobile phase composition does not resolve all compounds of interest, a gradient elution may be necessary.

    • Solution: Develop a gradient method where the percentage of the organic solvent is increased over the course of the run. This can help to sharpen peaks and improve the separation of complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for isoetharine analysis by reversed-phase HPLC?

A good starting point for a reversed-phase HPLC method for isoetharine is a mobile phase consisting of acetonitrile and water, with an acidic modifier.[3] For example, a mixture of acetonitrile and a 25 mM phosphate (B84403) buffer at pH 3.0. The initial ratio of organic to aqueous phase can be around 30:70 (v/v).

Q2: How does the pH of the mobile phase affect the retention time of isoetharine?

Isoetharine is a basic compound. In reversed-phase HPLC, as the pH of the mobile phase decreases, isoetharine becomes more protonated (ionized). This increased polarity generally leads to a decrease in retention time on a non-polar stationary phase like C18. Conversely, increasing the mobile phase pH will make isoetharine less ionized, more hydrophobic, and thus increase its retention time.[8]

Q3: Why is my isoetharine peak tailing even with an acidic mobile phase?

If peak tailing persists with an acidic mobile phase, consider the following:

  • Secondary Silanol Interactions: Even at low pH, some residual silanols on the silica (B1680970) backbone of the column can be accessible. Using a highly end-capped column can minimize these interactions.[1]

  • Column Contamination: The column may be contaminated with strongly retained basic compounds. Try cleaning the column according to the manufacturer's instructions.

  • Extra-column Dead Volume: Excessive tubing length or fittings with large internal diameters between the injector, column, and detector can contribute to peak broadening and tailing.[6]

Q4: Can I use methanol instead of acetonitrile as the organic modifier?

Yes, methanol can be used as an alternative to acetonitrile. The choice between the two can affect the selectivity of the separation. Acetonitrile is generally a stronger solvent for reversed-phase HPLC and can provide sharper peaks and shorter retention times. However, methanol may offer a different elution order for impurities, which could be advantageous for improving the resolution of isoetharine from a specific co-eluting peak.

Q5: What are potential impurities I should be trying to resolve from isoetharine?

Potential impurities can include starting materials, by-products from the synthesis, and degradation products. Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, can help to identify potential degradation products that the analytical method must be able to separate.[9][10] Structurally related compounds like metaproterenol (B1677457) and terbutaline (B1683087) may also be considered for resolution during method development.[11]

Data Presentation

Table 1: Effect of Mobile Phase Composition on Isoetharine Peak Characteristics (Hypothetical Data)

Mobile Phase Composition (% Acetonitrile in pH 3.0 Phosphate Buffer)Retention Time (min)Tailing FactorResolution from Impurity A
25%8.21.31.8
30%6.51.21.5
35%4.81.21.2

Table 2: Effect of Mobile Phase pH on Isoetharine Peak Characteristics (Hypothetical Data)

Mobile Phase pH (30% Acetonitrile in Phosphate Buffer)Retention Time (min)Tailing FactorResolution from Impurity B
2.56.11.12.1
3.06.51.21.9
3.56.91.41.6

Experimental Protocols

Detailed HPLC Method for Isoetharine Analysis

This protocol provides a starting point for the analysis of isoetharine. Optimization may be required based on the specific sample matrix and instrumentation.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably end-capped.

  • Mobile Phase:

    • Aqueous Phase (A): 25 mM potassium phosphate buffer. To prepare, dissolve 3.4 g of monobasic potassium phosphate in 1 L of HPLC-grade water and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Organic Phase (B): Acetonitrile (HPLC grade).

    • Isocratic Elution: A pre-mixed mobile phase of 70% Aqueous Phase (A) and 30% Organic Phase (B). Degas the mobile phase before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Wavelength: 278 nm.

  • Injection Volume: 10 µL.

2. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh about 25 mg of isoetharine hydrochloride reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (0.1 mg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

3. Sample Preparation:

  • For a pharmaceutical formulation, accurately weigh a portion of the powdered tablets or an aliquot of the liquid formulation equivalent to about 10 mg of isoetharine and transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

4. System Suitability:

  • Before sample analysis, perform at least five replicate injections of the working standard solution.

  • The system is suitable for use if the relative standard deviation (RSD) of the peak areas is not more than 2.0%, and the tailing factor for the isoetharine peak is not more than 1.5.

Mandatory Visualization

G cluster_start Start cluster_troubleshooting Troubleshooting Workflow cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_coelution Co-elution cluster_outcome Outcome start Poor Isoetharine Peak Resolution peak_shape Assess Peak Shape start->peak_shape ph Lower Mobile Phase pH peak_shape->ph Tailing overload_front Reduce Sample Concentration peak_shape->overload_front Fronting ratio Adjust Organic/Aqueous Ratio peak_shape->ratio Co-elution buffer Increase Buffer Concentration ph->buffer overload_tail Reduce Sample Concentration buffer->overload_tail end Improved Peak Resolution overload_tail->end solvent Match Sample Solvent to Mobile Phase overload_front->solvent solvent->end gradient Implement Gradient Elution ratio->gradient gradient->end G cluster_params Mobile Phase Parameters cluster_effects Chromatographic Effects param_ph pH effect_retention Retention Time param_ph->effect_retention affects ionization effect_shape Peak Shape param_ph->effect_shape reduces silanol interactions effect_resolution Resolution param_ph->effect_resolution alters selectivity param_organic Organic Solvent % param_organic->effect_retention controls elution strength param_organic->effect_resolution changes selectivity param_buffer Buffer Concentration param_buffer->effect_shape maintains stable pH

References

improving the stability of isoetharine hydrochloride in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of isoetharine (B1672230) hydrochloride in solution for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: My isoetharine hydrochloride solution is changing color. What does this mean?

A change in the color of your this compound solution, typically from colorless to pink, brown, or even black, is a visual indicator of oxidative degradation.[1] Isoetharine, being a catecholamine, is susceptible to oxidation, which can lead to a loss of its biological activity and the formation of degradation products.[1] It is crucial to address this issue to ensure the accuracy and reproducibility of your experimental results.

Q2: What factors can cause the degradation of my this compound solution?

Several factors can accelerate the degradation of this compound in solution. These include:

  • pH: Isoetharine is more unstable in neutral to alkaline conditions (pH > 7). An acidic pH is generally recommended for better stability.[1] The USP monograph for this compound specifies a pH range of 4.0 to 5.6 for a 1 in 100 solution.

  • Oxygen: The presence of dissolved oxygen is a primary driver of oxidation.[1]

  • Temperature: Elevated temperatures increase the rate of chemical degradation.[1]

  • Light: Exposure to light, particularly UV light, can catalyze the oxidation process.[1]

  • Heavy Metal Ions: Trace amounts of heavy metal ions can act as catalysts for auto-oxidation.[1]

Q3: How can I prevent the degradation of my this compound solution?

To enhance the stability of your this compound solution for long-term experiments, consider the following strategies:

  • pH Adjustment: Maintain the pH of the solution in an acidic range, ideally between 4 and 5.[1]

  • Use of Antioxidants: Add antioxidants to the solution to inhibit the oxidation process. Common antioxidants used for catecholamine solutions include ascorbic acid.

  • Use of Chelating Agents: Incorporate a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to sequester heavy metal ions that can catalyze oxidation.[2]

  • Removal of Oxygen: Degas your solvent (e.g., deionized water) by sparging with an inert gas like nitrogen or argon before preparing the solution.[1] After aliquoting, flush the headspace of the storage vials with an inert gas.

  • Protection from Light: Store the solution in amber-colored vials or protect it from light by wrapping the container in aluminum foil.

  • Controlled Temperature: Store stock solutions at low temperatures, such as -20°C for long-term storage or 2-8°C for short-term use.[1]

Q4: What are the primary degradation products of isoetharine?

As a catecholamine, isoetharine's degradation primarily occurs through oxidation. The initial step involves the oxidation of the catechol moiety to form an ortho-quinone. This highly reactive species can then undergo further reactions, including polymerization, leading to the observed color changes.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Solution turns pink/brownOxidation of isoetharine1. Check the pH of the solution; adjust to pH 4-5 if necessary. 2. Prepare fresh solutions using degassed water. 3. Add an antioxidant (e.g., ascorbic acid) and a chelating agent (e.g., EDTA) to the formulation. 4. Store the solution protected from light and at a low temperature.
Loss of potency over timeChemical degradation (oxidation, hydrolysis)1. Implement all the stabilization strategies mentioned in the FAQs. 2. Perform a stability study using a validated analytical method (e.g., HPLC) to determine the degradation rate under your storage conditions. 3. Prepare fresh solutions more frequently.
Precipitate formationPolymerization of degradation products or solubility issues1. This is a sign of advanced degradation; discard the solution. 2. Review your solution preparation and storage procedures to prevent initial degradation. 3. Ensure the concentration of this compound is within its solubility limit in the chosen solvent and pH.

Experimental Protocols

Protocol for Preparation of a Stabilized this compound Stock Solution

This protocol provides a general guideline for preparing a more stable this compound solution. The final concentrations of stabilizers should be optimized for your specific experimental needs.

Materials:

  • This compound powder

  • High-purity deionized water

  • Ascorbic acid

  • Ethylenediaminetetraacetic acid (EDTA)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions (for pH adjustment)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials

Procedure:

  • Degas Water: Sparge high-purity deionized water with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

  • Prepare Stabilizer Solution: In a volumetric flask, dissolve ascorbic acid (to a final concentration of 0.1-1.0 mM) and EDTA (to a final concentration of 0.1-0.5 mM) in the degassed water.[1]

  • Dissolve this compound: Accurately weigh the required amount of this compound and dissolve it in the stabilizer solution. Mix gently until fully dissolved.

  • Adjust pH: Measure the pH of the solution and, if necessary, adjust it to a range of 4-5 using dilute HCl or NaOH.[1]

  • Store Properly: Aliquot the stock solution into amber glass vials, flush the headspace with an inert gas before sealing, and store at -20°C for long-term storage or at 2-8°C for short-term use.[1]

Protocol for a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the concentration of intact this compound in the presence of its degradation products. The following is a general procedure for developing such a method.

1. Forced Degradation Studies:

To ensure the method is stability-indicating, perform forced degradation studies on an this compound solution. This involves subjecting the solution to various stress conditions to generate degradation products.

Stress Condition Typical Procedure
Acid Hydrolysis Add 0.1 M HCl to the drug solution and heat at 60-80°C for a specified time.[3][4]
Base Hydrolysis Add 0.1 M NaOH to the drug solution and heat at 60-80°C for a specified time.[3][4]
Oxidation Add 3-30% hydrogen peroxide (H₂O₂) to the drug solution and keep at room temperature.[5]
Thermal Degradation Heat the drug solution at a high temperature (e.g., 80°C).
Photodegradation Expose the drug solution to a light source (e.g., UV lamp).

2. HPLC Method Development:

Develop a reversed-phase HPLC method that can separate the intact this compound from all the degradation products generated during the forced degradation studies.

  • Column: A C18 column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often required.

  • Detection: UV detection at a wavelength where this compound has significant absorbance.

  • Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

cluster_degradation Isoetharine Degradation Pathway Isoetharine Isoetharine (Catechol Structure) Ortho_quinone Ortho-quinone (Highly Reactive) Isoetharine->Ortho_quinone Oxidation (O₂, light, metal ions, pH > 7) Degradation_Products Further Degradation & Polymerization (Colored Products) Ortho_quinone->Degradation_Products Spontaneous Reactions

Caption: Oxidative degradation pathway of isoetharine.

cluster_workflow Experimental Workflow for Stability Testing start Start prep_solution Prepare Stabilized Isoetharine Solution start->prep_solution store_samples Store Samples under Defined Conditions (e.g., Temp, Light) prep_solution->store_samples withdraw_samples Withdraw Samples at Time Points store_samples->withdraw_samples analyze_hplc Analyze by Stability- Indicating HPLC withdraw_samples->analyze_hplc evaluate_data Evaluate Data (Concentration vs. Time) analyze_hplc->evaluate_data end End evaluate_data->end

Caption: Workflow for assessing isoetharine solution stability.

cluster_troubleshooting Troubleshooting Logic for Solution Instability instability Instability Observed? (e.g., color change, potency loss) check_ph Is pH acidic (4-5)? instability->check_ph Yes adjust_ph Adjust pH check_ph->adjust_ph No check_antioxidants Are antioxidants/ chelators present? check_ph->check_antioxidants Yes adjust_ph->check_antioxidants add_stabilizers Add Stabilizers (e.g., Ascorbic Acid, EDTA) check_antioxidants->add_stabilizers No check_oxygen Is solution degassed & protected from oxygen? check_antioxidants->check_oxygen Yes add_stabilizers->check_oxygen degas_protect Use degassed solvent & inert gas overlay check_oxygen->degas_protect No check_light_temp Is solution protected from light & stored cold? check_oxygen->check_light_temp Yes degas_protect->check_light_temp protect_store Use amber vials & store at low temp. check_light_temp->protect_store No stable_solution Stable Solution check_light_temp->stable_solution Yes protect_store->stable_solution

Caption: Troubleshooting decision tree for isoetharine stability.

References

Technical Support Center: Isoetharine Preclinical Dosing & Receptor Desensitization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting isoetharine (B1672230) dosage in preclinical studies to mitigate β2-adrenergic receptor desensitization. The following troubleshooting guides and FAQs are designed to address specific issues encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is isoetharine and how does it work?

A1: Isoetharine is a selective β2-adrenergic receptor agonist.[1][2][3] It primarily acts on the β2-adrenergic receptors located in the smooth muscle of the airways.[2][3] Binding of isoetharine to these receptors activates the enzyme adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[1][2][3] Elevated cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation.[1][2][3][4] This makes it effective in relieving symptoms of asthma, bronchitis, and emphysema.[1][2]

Q2: What is β2-adrenergic receptor desensitization?

A2: β2-adrenergic receptor desensitization is a phenomenon where prolonged or repeated exposure to an agonist, like isoetharine, leads to a diminished response over time.[5][6] This process is a key cellular feedback mechanism to prevent overstimulation.[7][8] Desensitization can occur through several mechanisms, including uncoupling of the receptor from its G protein, receptor phosphorylation, and internalization (sequestration) of the receptor from the cell surface.[5][7][9][10]

Q3: How can I adjust my isoetharine dosage in preclinical studies to avoid receptor desensitization?

A3: While there is no universal protocol, the key is to establish a dose-response relationship and a time-course of desensitization in your specific preclinical model. Start with the lowest effective dose of isoetharine and consider intermittent dosing schedules rather than continuous exposure. For example, in clinical use, isoetharine is typically administered every 4 hours as needed.[1][11] Mimicking this in a preclinical setting could be a starting point. It is crucial to perform pilot studies to determine the optimal balance between achieving the desired therapeutic effect and minimizing receptor desensitization.

Q4: What are the key signaling pathways involved in isoetharine action and desensitization?

A4: The primary signaling pathway for isoetharine's therapeutic action is the Gs-protein coupled activation of adenylyl cyclase and subsequent cAMP production.[2][3] Desensitization is more complex and involves multiple pathways. Key players include G protein-coupled receptor kinases (GRKs) that phosphorylate the agonist-occupied receptor, and protein kinase A (PKA) which can also phosphorylate the receptor.[5][9] Phosphorylation promotes the binding of β-arrestins, which uncouple the receptor from the G protein and facilitate its internalization into endosomes.[5][7]

Q5: What are some common issues when studying isoetharine and receptor desensitization?

A5: Common issues include high variability in response, difficulty in distinguishing between tachyphylaxis (rapid desensitization) and longer-term downregulation, and challenges in translating in vitro findings to in vivo models. Careful experimental design, including appropriate controls and multiple time points for assessment, is critical to obtaining reliable data.

Troubleshooting Guides

Problem: I am observing a rapid decline in the bronchodilatory effect of isoetharine in my animal model.

  • Possible Cause: This is likely due to acute receptor desensitization (tachyphylaxis).

  • Troubleshooting Steps:

    • Review Dosing Regimen: If using a continuous infusion or frequent high doses, switch to an intermittent dosing schedule. Allow for a "washout" period between doses to permit receptor resensitization.

    • Dose-Response Curve: Perform a dose-response study to identify the minimal effective dose. Using a lower dose may reduce the rate and extent of desensitization.

    • Time-Course Analysis: Conduct a time-course experiment to map the onset and duration of desensitization. This will help in designing a dosing schedule that maintains efficacy.

Problem: My in vitro cell-based assays show conflicting results regarding isoetharine-induced desensitization.

  • Possible Cause: Discrepancies may arise from differences in cell types, receptor expression levels, or the specific assay used.

  • Troubleshooting Steps:

    • Cell Line Characterization: Ensure the cell line used expresses an appropriate level of the β2-adrenergic receptor.

    • Assay Validation: Validate your desensitization assay using a known potent agonist like isoproterenol (B85558) as a positive control.[12]

    • Multiple Endpoints: Measure different aspects of desensitization. For example, combine a functional assay (like cAMP measurement) with a receptor localization assay (like immunofluorescence or ELISA-based methods) to assess both signaling and receptor internalization.[13]

Quantitative Data Summary

ParameterValueSpecies/ModelCitation
Isoetharine Clinical Dosing 1-2 inhalations every 4 hoursHuman[1]
Isoetharine Peak Effect 5-15 minutesHuman[1]
Isoetharine Duration of Action 1-4 hoursHuman[1]
Isoproterenol-induced Desensitization ~60% loss of maximal responsiveness after 30 min with 1µM ISOHuman Airway Smooth Muscle Cells[9]

Experimental Protocols

Protocol 1: cAMP Accumulation Assay to Assess Functional Desensitization

This protocol is used to measure the functional response of cells to isoetharine and to quantify the extent of desensitization.

Materials:

  • Cell line expressing β2-adrenergic receptors (e.g., HEK293, CHO, or human airway smooth muscle cells)

  • Cell culture medium

  • Isoetharine

  • Isoproterenol (as a positive control)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)[14][15][16]

  • White, opaque 96-well or 384-well plates[14]

Methodology:

  • Cell Culture: Culture cells to 80-90% confluency.

  • Cell Plating: Seed cells in a white, opaque 96-well plate at an optimized density and culture overnight.

  • Desensitization Induction:

    • Pre-treat cells with varying concentrations of isoetharine (or vehicle control) for different durations (e.g., 30 minutes, 2 hours, 24 hours) to induce desensitization.

    • After the pre-treatment period, wash the cells with assay buffer to remove the agonist.

  • Agonist Stimulation:

    • Add a PDE inhibitor to all wells to prevent cAMP degradation.

    • Stimulate the cells with a range of isoetharine concentrations (to generate a dose-response curve) for a short period (e.g., 15-30 minutes) at 37°C. Include a positive control group stimulated with isoproterenol.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.[15]

  • Data Analysis:

    • Generate dose-response curves for both the control and desensitized cells.

    • Compare the EC50 and Emax values to quantify the degree of desensitization. A rightward shift in the EC50 and a decrease in the Emax indicate desensitization.

Protocol 2: Radioligand Binding Assay to Quantify Receptor Downregulation

This protocol measures the number of β2-adrenergic receptors on the cell surface, providing a direct measure of receptor downregulation.

Materials:

  • Cell membranes prepared from cells or tissues treated with isoetharine.

  • Radioligand specific for β2-adrenergic receptors (e.g., [3H]dihydroalprenolol ([3H]DHA) or [125I]cyanopindolol).[17][18]

  • Non-labeled ("cold") competitor (e.g., propranolol) to determine non-specific binding.

  • Scintillation fluid and a scintillation counter.

Methodology:

  • Membrane Preparation: Prepare cell membranes from control and isoetharine-treated cells.

  • Binding Reaction:

    • Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand in the presence (for non-specific binding) or absence (for total binding) of a high concentration of the cold competitor.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Perform saturation binding analysis to determine the maximum number of binding sites (Bmax), which represents the receptor density, and the dissociation constant (Kd).[19]

    • A decrease in Bmax in the isoetharine-treated group compared to the control group indicates receptor downregulation.

Protocol 3: Receptor Internalization Assay using ELISA

This protocol quantifies the proportion of receptors that have been internalized from the cell surface.

Materials:

  • Cells expressing β2-adrenergic receptors with an extracellular epitope tag (e.g., FLAG or HA).

  • Primary antibody against the epitope tag.

  • HRP-conjugated secondary antibody.

  • ELISA substrate (e.g., TMB).

  • Fixative (e.g., paraformaldehyde).

  • Blocking buffer.

Methodology:

  • Cell Treatment: Treat cells with isoetharine for various time points to induce receptor internalization.

  • Fixation: Fix the cells with paraformaldehyde. Do not permeabilize the cells, as this will allow the antibody to access internalized receptors.

  • Antibody Incubation:

    • Block non-specific binding sites.

    • Incubate the cells with the primary antibody against the extracellular tag. This will only label receptors remaining on the cell surface.

    • Wash the cells and incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Add the ELISA substrate and measure the absorbance.

  • Data Analysis:

    • A decrease in the absorbance signal in isoetharine-treated cells compared to control cells indicates receptor internalization.

Visualizations

Isoetharine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Isoetharine Isoetharine B2AR β2-Adrenergic Receptor Isoetharine->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Bronchodilation PKA->Response Leads to

Caption: Isoetharine signaling pathway leading to bronchodilation.

Receptor_Desensitization_Workflow cluster_exposure Agonist Exposure cluster_desensitization Desensitization Mechanisms Agonist Isoetharine (Agonist) B2AR_active Active β2AR Agonist->B2AR_active Phosphorylation Receptor Phosphorylation (GRK/PKA) B2AR_active->Phosphorylation Arrestin β-Arrestin Binding Phosphorylation->Arrestin Uncoupling Uncoupling from Gs Protein Arrestin->Uncoupling Internalization Receptor Internalization Arrestin->Internalization

Caption: Key steps in β2-adrenergic receptor desensitization.

Experimental_Workflow cluster_assays Desensitization Assays start Start: Preclinical Model (In Vitro or In Vivo) dose_finding Dose-Response & Time-Course Pilot Studies start->dose_finding dosing_strategy Establish Intermittent Dosing Strategy dose_finding->dosing_strategy treatment Administer Isoetharine vs. Vehicle dosing_strategy->treatment assessment Assess Desensitization treatment->assessment cAMP_assay Functional Assay (cAMP) assessment->cAMP_assay binding_assay Receptor Binding (Bmax) assessment->binding_assay internalization_assay Receptor Internalization (ELISA/Microscopy) assessment->internalization_assay end End: Data Analysis & Interpretation cAMP_assay->end binding_assay->end internalization_assay->end

References

troubleshooting interference in analytical assays for isoetharine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting analytical assays of Isoetharine (B1672230) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common interference issues encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to specific problems you may encounter with various analytical techniques for isoetharine hydrochloride.

High-Performance Liquid Chromatography (HPLC-UV)

Question 1: I am observing a poor peak shape (tailing or fronting) for my isoetharine peak in a reversed-phase HPLC-UV analysis. What are the likely causes and how can I resolve this?

Answer:

Poor peak shape for isoetharine, a basic compound, is a common issue in reversed-phase HPLC. The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Isoetharine has basic properties. An inappropriate mobile phase pH can lead to peak tailing due to interactions with residual silanols on the silica-based column.

    • Solution: Lowering the pH of the mobile phase (e.g., to pH 3.0-4.0) with an acid modifier like formic acid or phosphoric acid can help to protonate the silanol (B1196071) groups and reduce these secondary interactions, resulting in a more symmetrical peak.

  • Use of an Ion-Pairing Reagent: If pH adjustment alone is insufficient, an ion-pairing reagent can be employed.

    • Solution: Adding an ion-pairing agent like decane (B31447) sulfonic acid to the mobile phase can improve peak shape and retention of basic compounds like isoetharine.

  • Column Choice: The type of HPLC column can significantly impact peak shape.

    • Solution: Consider using a column with end-capping to minimize the number of free silanol groups. Alternatively, a base-deactivated column may provide better peak symmetry for basic analytes.

  • Sample Overload: Injecting a sample that is too concentrated can lead to peak fronting.

    • Solution: Dilute your sample and reinject. If the peak shape improves, sample overload was the likely cause.

Question 2: My assay results for an this compound formulation show low recovery. What could be the cause and how do I fix it?

Answer:

Low recovery of this compound from a formulated product can be caused by interference from excipients or incomplete extraction.

Troubleshooting Steps:

  • Excipient Interference: Some common pharmaceutical excipients can interact with the active pharmaceutical ingredient (API) and affect its recovery. For example, croscarmellose sodium has been reported to cause low recovery of some APIs.

    • Solution: Review the formulation's excipient composition. To mitigate interactions, modify the sample diluent. Adjusting the pH of the diluent (e.g., to <2 with hydrochloric acid) can enhance the solubility of the API and disrupt interactions with excipients, leading to improved recovery.[1]

  • Incomplete Extraction: The extraction procedure may not be efficient enough to fully recover the isoetharine from the dosage form.

    • Solution: Optimize the extraction process. This may involve increasing the sonication time, using a different extraction solvent, or employing a multi-step extraction procedure. For solid dosage forms, ensure the sample is finely ground to maximize surface area for extraction.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Question 3: I am experiencing significant matrix effects (ion suppression or enhancement) when analyzing isoetharine in plasma samples. How can I mitigate this?

Answer:

Matrix effects are a common challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to reduce matrix effects is through efficient sample preparation that removes interfering components.

    • Protein Precipitation (PPT): While simple, PPT is often not sufficient to remove all interfering substances, particularly phospholipids.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Optimizing the extraction solvent and pH can selectively extract isoetharine while leaving many matrix components behind.

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for minimizing matrix effects. A mixed-mode cation-exchange SPE sorbent can be used to retain the basic isoetharine while allowing neutral and acidic interferences to be washed away.

  • Chromatographic Separation: Ensure that isoetharine is chromatographically resolved from the regions where significant matrix effects occur.

    • Solution: Modify the HPLC gradient to better separate isoetharine from early-eluting and late-eluting matrix components. A longer run time or a different stationary phase may be necessary.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Isoetharine-d7) is the most reliable way to compensate for matrix effects.

    • Solution: Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification.[2]

Immunoassays

Question 4: I am concerned about potential cross-reactivity from other beta-2 agonists in my isoetharine immunoassay. How can I assess and address this?

Answer:

Cross-reactivity is a significant concern in immunoassays, where structurally similar compounds can bind to the antibody, leading to inaccurate results. Given that isoetharine is often administered alongside or in place of other beta-2 agonists like salbutamol (B1663637) and terbutaline, assessing cross-reactivity is crucial.

Troubleshooting Steps:

  • Specificity Testing: Test for cross-reactivity by analyzing solutions of structurally related compounds (e.g., salbutamol, metaproterenol, terbutaline) at various concentrations with your immunoassay.

    • Procedure: Prepare a series of concentrations for each potential cross-reactant and measure their response in the assay. Calculate the percent cross-reactivity relative to isoetharine.

  • Antibody Selection: The specificity of an immunoassay is determined by the antibody used.

    • Solution: If significant cross-reactivity is observed, consider using a more specific monoclonal antibody that targets a unique epitope on the isoetharine molecule.

  • Confirmatory Analysis: When immunoassay results are critical, especially in clinical or forensic settings, it is essential to confirm positive results with a more specific method.

    • Solution: Use a chromatographic method like LC-MS/MS to confirm the presence and concentration of isoetharine. This will eliminate any ambiguity arising from potential cross-reactivity in the immunoassay.

General Assay Interference

Question 5: I am developing a stability-indicating method for this compound and see extra peaks in my chromatogram after forced degradation. How do I ensure these are not interfering with my analysis?

Answer:

Forced degradation studies are designed to create degradation products to demonstrate the specificity of a stability-indicating method. It is essential to ensure that these degradation products are well-resolved from the parent isoetharine peak.

Troubleshooting Steps:

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity.

    • Procedure: The peak purity analysis will indicate if the isoetharine peak is spectrally homogeneous. A failure in peak purity suggests a co-eluting impurity.

  • Optimize Chromatographic Selectivity: If degradation products are not fully resolved, the chromatographic method needs to be optimized.

    • Solution: Experiment with different mobile phase compositions (e.g., change the organic solvent, modify the pH), use a different column chemistry (e.g., C8, phenyl), or adjust the gradient slope to improve the resolution between isoetharine and its degradants.

  • Identify Degradation Products: Understanding the nature of the degradation products can aid in method development.

    • Procedure: Techniques like LC-MS/MS can be used to identify the mass of the degradation products, providing clues to their structure and how to best separate them chromatographically. Peroxidative metabolism has been shown to be a degradation pathway for some β2-agonists.[3]

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for Isoetharine Quantification

MethodLimit of Detection (LOD)Key AdvantagesKey Disadvantages
LC-MS/MS 0.1 ng/mL[2]High sensitivity and selectivity, high throughput, no derivatization required.[2]Higher equipment cost.
GC-MS 1 ng/mL[2]High resolution, good for volatile analytes.[2]Requires derivatization.[2]
HPLC-UV 10 ng/mL[2]Cost-effective, simple, and economical.[2]Lower selectivity and sensitivity compared to MS methods.[2]

Experimental Protocols

Protocol 1: LC-MS/MS Method for Isoetharine in Human Plasma

This protocol is designed for the sensitive and selective quantification of isoetharine in human plasma, suitable for pharmacokinetic studies.[2]

1. Sample Preparation:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of an internal standard solution (e.g., Isoetharine-d7).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent.

  • Column: Zorbax Eclipse C8 (50 × 2.1 mm, 5 μm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to the initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Isoetharine: To be optimized based on instrument

    • Isoetharine-d7 (IS): To be optimized based on instrument

Protocol 2: Forced Degradation Study for a Stability-Indicating HPLC Method

This protocol outlines the conditions for performing forced degradation studies to develop a stability-indicating HPLC method for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.5 N HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Cool and neutralize with 0.5 N NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for a specified period. Neutralize with 0.1 N HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for a specified period.

  • Thermal Degradation: Expose the solid drug substance or a solution to a controlled temperature of 60°C.

  • Photolytic Degradation: Expose the drug substance (solid and in solution) in a photostability chamber to UV and visible light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC-UV method. The goal is to achieve approximately 5-20% degradation of the active ingredient.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (Isoetharine-d7) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection Inject into LC-MS/MS reconstitute->injection Analyte separation Chromatographic Separation (C8 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection data Quantification detection->data Data Acquisition

Caption: Experimental workflow for LC-MS/MS analysis of isoetharine in plasma.

troubleshooting_workflow start Poor Peak Shape (Tailing/Fronting) check_ph Is Mobile Phase pH Optimized for a Basic Compound? start->check_ph adjust_ph Adjust pH to 3.0-4.0 with Acid Modifier check_ph->adjust_ph No check_overload Is Sample Concentration Too High? check_ph->check_overload Yes adjust_ph->check_overload dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes check_column Is the Column Appropriate? check_overload->check_column No dilute_sample->check_column change_column Use End-capped or Base-deactivated Column check_column->change_column No end Symmetrical Peak check_column->end Yes change_column->end

Caption: Troubleshooting guide for poor peak shape in HPLC analysis.

References

Validation & Comparative

comparative analysis of isoetharine hydrochloride vs albuterol in vitro bronchodilation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the in vitro bronchodilatory effects of isoetharine (B1672230) hydrochloride and albuterol, two well-known short-acting beta-2 adrenergic receptor agonists. The following sections present a summary of their performance based on available experimental data, detailed experimental protocols for assessing bronchodilation, and a visualization of the underlying signaling pathway.

Quantitative Comparison of Bronchodilatory Potency and Efficacy

CompoundPreparationContractile AgentPotency (pD2)¹Efficacy (% Relaxation of Maximal Response)²Reference
AlbuterolGuinea Pig Tracheal SpiralsHistamine (B1213489) (100 µM)~7Formoterol and albuterol were equally efficacious[1]
L-IsoproterenolGuinea Pig Tracheal SpiralsHistamine (100 µM)~8>90%[1]

¹pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect (EC50). A higher pD2 value indicates greater potency. ²Efficacy is the maximal response an agonist can produce. In this context, it is the percentage of relaxation of the pre-contracted tracheal tissue.

Mechanism of Action: The Beta-2 Adrenergic Signaling Pathway

Both isoetharine and albuterol exert their bronchodilatory effects by acting as agonists at beta-2 adrenergic receptors, which are G-protein coupled receptors located on the surface of airway smooth muscle cells. Activation of these receptors initiates an intracellular signaling cascade that leads to muscle relaxation and, consequently, bronchodilation.

The binding of isoetharine or albuterol to the beta-2 adrenergic receptor stimulates the associated Gs protein. This, in turn, activates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several target proteins, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase (MLCK). The inhibition of MLCK prevents the phosphorylation of myosin, which is essential for muscle contraction, ultimately resulting in the relaxation of the bronchial smooth muscle.

Beta2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Isoetharine / Albuterol Agonist->B2AR Binds Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light-Chain Kinase (MLCK) PKA->MLCK_active Phosphorylates & Inactivates MLCK_inactive Inactive MLCK-P MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation Leads to

Beta-2 Adrenergic Receptor Signaling Pathway

Experimental Protocols

The following section details a generalized experimental protocol for the in vitro assessment of bronchodilator activity using isolated guinea pig tracheal rings. This method allows for the determination and comparison of the potency (EC50) and efficacy (Emax) of compounds like isoetharine and albuterol.

Isolated Guinea Pig Tracheal Ring Preparation
  • Animal Euthanasia and Tissue Dissection: A male Dunkin-Hartley guinea pig is euthanized by an approved method, such as CO2 asphyxiation followed by cervical dislocation. The trachea is carefully excised and placed in cold, oxygenated Krebs-Henseleit physiological salt solution.

  • Tracheal Ring Preparation: The trachea is cleaned of adhering connective tissue, and the upper cartilaginous portion is cut into 3-5 mm wide rings. Care is taken to not damage the epithelial layer.

  • Mounting in Organ Baths: Each tracheal ring is suspended between two L-shaped stainless-steel hooks in a 10-20 mL organ bath. The lower hook is fixed, and the upper hook is connected to an isometric force transducer. The organ baths are filled with Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with a mixture of 95% O2 and 5% CO2 to maintain a pH of 7.4.

  • Equilibration and Tension Adjustment: The tracheal rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-1.5 grams. The Krebs-Henseleit solution is replaced every 15-20 minutes during the equilibration period.

Bronchodilator Assay Protocol
  • Induction of Contraction: After equilibration, the tracheal rings are contracted with a submaximal concentration of a contractile agent such as histamine (e.g., 10 µM) or methacholine. The contraction is allowed to stabilize, which typically takes 20-30 minutes.

  • Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, the bronchodilator (isoetharine or albuterol) is added to the organ bath in a cumulative manner, with concentrations increasing in a logarithmic fashion (e.g., 1 nM to 100 µM). Each subsequent concentration is added only after the response to the previous concentration has stabilized.

  • Data Recording and Analysis: The relaxation of the tracheal ring at each concentration is recorded as a percentage of the initial induced contraction. A concentration-response curve is then plotted, and the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximal relaxation effect) are calculated using non-linear regression analysis.

Experimental_Workflow A Guinea Pig Euthanasia B Trachea Excision A->B C Tracheal Ring Preparation (3-5mm) B->C D Mounting in Organ Bath (Krebs Solution, 37°C, 95% O2/5% CO2) C->D E Equilibration (60-90 min, 1-1.5g tension) D->E F Induce Contraction (e.g., Histamine, Methacholine) E->F G Cumulative Addition of Bronchodilator (Isoetharine or Albuterol) F->G H Record Relaxation Response G->H I Data Analysis (Concentration-Response Curve, EC50, Emax) H->I

In Vitro Bronchodilation Assay Workflow

Conclusion

Both isoetharine and albuterol are effective beta-2 adrenergic receptor agonists that induce bronchodilation through the cAMP-PKA signaling pathway. While direct, comprehensive in vitro comparative data on their potency and efficacy is limited in recently published literature, the established experimental protocols using isolated guinea pig trachea provide a robust framework for such evaluations. Based on available data, albuterol is a potent bronchodilator in these models. Further in vitro studies directly comparing the two compounds under identical conditions would be beneficial for a more precise quantitative comparison.

References

A Comparative Analysis of Beta-2 Receptor Selectivity: Isoetharine Hydrochloride vs. Isoproterenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the beta-2 adrenergic receptor selectivity of isoetharine (B1672230) hydrochloride against the non-selective agonist isoproterenol (B85558). The following sections present supporting experimental data, detailed methodologies for assessing selectivity, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Beta-2 adrenergic receptor (β2AR) agonists are a cornerstone in the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Their therapeutic efficacy lies in their ability to relax bronchial smooth muscle, leading to bronchodilation. A critical parameter for these drugs is their selectivity for the β2AR over the beta-1 adrenergic receptor (β1AR), which is predominantly expressed in the heart. Off-target activation of β1ARs can lead to undesirable cardiovascular side effects, including tachycardia and palpitations.

Isoproterenol is a potent, non-selective beta-agonist, activating both β1 and β2 receptors.[1] In contrast, isoetharine was developed to exhibit a greater affinity for β2ARs, theoretically offering a better safety profile.[2] This guide will delve into the experimental evidence that substantiates this selectivity.

Data Presentation: Receptor Binding and Functional Potency

Table 1: Adrenergic Receptor Binding Affinity and Functional Potency of Isoproterenol

LigandReceptorBinding Affinity (pKi)Functional Potency (pEC50)
IsoproterenolHuman β1AR6.6 ± 0.17.6 ± 0.1
IsoproterenolHuman β2AR6.3 ± 0.18.0 ± 0.1

Data sourced from a study utilizing whole-cell [3H]-CGP 12177 radioligand binding and [3H]-cAMP accumulation in CHO-K1 cells transfected with human β-adrenoceptors.

Table 2: Comparative Efficacy and Selectivity Profile of Isoetharine and Isoproterenol

CompoundBeta-2 SelectivityPreclinical EvidenceClinical Observations
Isoetharine Hydrochloride Considered relatively β2-selective[2]In guinea pig models, isoproterenol was found to be approximately twice as potent as isoetharine in producing bronchodilation.In a study of children in status asthmaticus, isoetharine produced significantly fewer cardiac side effects and tended to result in greater improvement in pulmonary function compared to isoproterenol.[3]
Isoproterenol Non-selective β1 and β2 agonist[1]Potent bronchodilator.Effective bronchodilator, but its use is associated with cardiovascular side effects due to β1AR stimulation.[1]

Experimental Protocols

The determination of a drug's beta-receptor selectivity involves both receptor binding assays and functional assays.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor. This is a fundamental method for quantifying the interaction between a ligand and a receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of isoetharine and isoproterenol for β1AR and β2AR.

Materials:

  • Cell membranes prepared from cell lines stably expressing human β1AR or β2AR.

  • A radiolabeled antagonist with high affinity for beta-receptors (e.g., [3H]-Dihydroalprenolol or [125I]-Iodocyanopindolol).

  • Unlabeled test compounds (this compound, isoproterenol).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: A fixed concentration of the radiolabeled antagonist and cell membranes are incubated with varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

Functional assays measure the biological response following receptor activation. For β2ARs, agonist binding leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).

Objective: To determine the potency (EC50) and efficacy (Emax) of isoetharine and isoproterenol in stimulating cAMP production in cells expressing β1AR or β2AR.

Materials:

  • Intact cells expressing human β1AR or β2AR.

  • Varying concentrations of the test agonists (this compound, isoproterenol).

  • A phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Lysis buffer.

  • cAMP assay kit (e.g., ELISA-based or radioimmunoassay).

Procedure:

  • Cell Stimulation: Cells are incubated with varying concentrations of the agonist for a defined period.

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay or other detection methods.

  • Data Analysis: Dose-response curves are generated by plotting the cAMP concentration against the agonist concentration. The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) are determined from these curves.

Mandatory Visualization

Beta-2 Adrenergic Receptor Signaling Pathway

Beta2_Signaling_Pathway cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor G_protein Gs Protein (α, β, γ subunits) B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts Agonist Agonist (Isoetharine or Isoproterenol) Agonist->B2AR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Beta-2 adrenergic receptor signaling cascade leading to bronchodilation.

Experimental Workflow for Determining Beta-Receptor Selectivity

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (cAMP) B_Start Prepare cell membranes with β1AR or β2AR B_Incubate Incubate with radioligand and test compound B_Start->B_Incubate B_Filter Separate bound and unbound ligand B_Incubate->B_Filter B_Count Quantify radioactivity B_Filter->B_Count B_Analyze Calculate Ki B_Count->B_Analyze Compare Compare Ki and EC50 values for β1AR vs. β2AR to determine selectivity B_Analyze->Compare F_Start Culture cells expressing β1AR or β2AR F_Stimulate Stimulate with test compound F_Start->F_Stimulate F_Lyse Lyse cells F_Stimulate->F_Lyse F_Measure Measure cAMP levels F_Lyse->F_Measure F_Analyze Calculate EC50 and Emax F_Measure->F_Analyze F_Analyze->Compare

References

A Comparative Analysis of Isoetharine Hydrochloride and Salbutamol: Potency and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties, potency, and clinical efficacy of two short-acting beta-2 adrenergic agonists: isoetharine (B1672230) hydrochloride and salbutamol (B1663637) (also known as albuterol). Both medications have been utilized as bronchodilators for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This document synthesizes available preclinical and clinical data to offer an objective comparison for research and drug development purposes.

Mechanism of Action: Shared Pathway to Bronchodilation

Both isoetharine and salbutamol are selective agonists for the beta-2 adrenergic receptor, a G-protein coupled receptor predominantly expressed on the smooth muscle cells of the airways.[1][2][3] Their mechanism of action involves the activation of this receptor, which initiates a downstream signaling cascade culminating in bronchodilation.

Upon binding to the beta-2 adrenergic receptor, both drugs induce a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs). The activated alpha subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][4] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. These events collectively result in the relaxation of the airway smooth muscle, leading to bronchodilation and relief from bronchospasm.[1][3][4]

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Drug Isoetharine or Salbutamol Receptor β2-Adrenergic Receptor Drug->Receptor Binds G_Protein Gs Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Smooth_Muscle_Contraction Smooth Muscle Contraction PKA_active->Smooth_Muscle_Contraction Inhibits Bronchodilation Bronchodilation PKA_active->Bronchodilation Leads to

Caption: Beta-2 Adrenergic Receptor Signaling Pathway.

Potency and Efficacy: A Comparative Overview

Direct, head-to-head in vitro studies comparing the binding affinity (Kd) and functional potency (EC50) of isoetharine and salbutamol at the human beta-2 adrenergic receptor are limited in the readily available literature. However, preclinical and clinical studies provide insights into their relative potency and efficacy.

Preclinical Data

Studies in animal models suggest that salbutamol may have a more favorable profile in terms of duration of action and selectivity compared to isoetharine.

ParameterIsoetharineSalbutamolAnimal ModelKey Findings
Bronchodilator Effect EffectiveMore rapid onset and longer durationDogs with methacholine-induced bronchospasmSalbutamol demonstrated a more rapid onset (3 minutes) and longer duration of action (170 minutes) compared to isoetharine (5 minutes onset, 90 minutes duration).[5]
Cardiovascular Effects Increased heart rateIncreased heart rate, but less than isoprenalineAnesthetized dogsBoth drugs increased heart rate, indicating some beta-1 adrenergic activity. Salbutamol and isoetharine were found to have a greater effect on beta-2 than on beta-1 adrenoceptors.[6][7]
Clinical Data

Clinical trials in patients with asthma provide a direct comparison of the efficacy and side effect profiles of inhaled isoetharine and salbutamol.

ParameterIsoetharineSalbutamolStudy PopulationKey Findings
Bronchodilation (FEV1 Improvement) No significant difference at 180 minutesNo significant difference at 180 minutes103 adult patients with acute asthmaBoth drugs were effective bronchodilators. The initial FEV1 was 36.0% of predicted for the isoetharine group and 38.1% for the salbutamol group. At 180 minutes, the FEV1 improved to 57.1% and 55.6% of predicted, respectively, with no statistically significant difference between the two.[4][8]
Hospital Admission Rate 26%28%103 adult patients with acute asthmaNo significant difference in the rate of hospital admission was observed between the two treatment groups.[4][8]
Adverse Effects No significant differenceNo significant difference103 adult patients with acute asthmaThe occurrence of side effects was similar between the two groups in this study.[4][8]

Experimental Protocols

Receptor Binding Assay (Competitive)

This assay is designed to determine the binding affinity (Ki) of an unlabeled compound (e.g., isoetharine or salbutamol) for the beta-2 adrenergic receptor.

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing β2-AR Incubate Incubate membranes with radioligand and competitor Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled ligand (e.g., [3H]DHA) Radioligand_Prep->Incubate Competitor_Prep Prepare serial dilutions of test compound Competitor_Prep->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Count Quantify bound radioactivity (scintillation counting) Filter->Count Plot Plot % inhibition vs. competitor concentration Count->Plot Calculate_IC50 Determine IC50 value Plot->Calculate_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff equation Calculate_IC50->Calculate_Ki

Caption: Workflow for a Competitive Receptor Binding Assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human beta-2 adrenergic receptor are isolated from a suitable cell line (e.g., HEK293 or CHO cells).[1]

  • Incubation: A fixed concentration of a radiolabeled beta-2 adrenergic antagonist (e.g., [3H]dihydroalprenolol) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (isoetharine or salbutamol).[2][4]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.[4]

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[2]

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of a beta-2 adrenergic agonist to stimulate the production of cAMP.

Methodology:

  • Cell Culture: Cells expressing the beta-2 adrenergic receptor are cultured and prepared.

  • Stimulation: The cells are incubated with varying concentrations of the agonist (isoetharine or salbutamol).

  • Lysis and cAMP Measurement: The cells are lysed, and the intracellular concentration of cAMP is measured, typically using a competitive immunoassay (e.g., ELISA) or a radiolabeled ATP to cAMP conversion assay.[9][10]

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.

Clinical Spirometry

Spirometry is a key clinical endpoint for assessing the efficacy of bronchodilators in patients with respiratory diseases.

spirometry_workflow Baseline Baseline Spirometry (pre-drug administration) Drug_Admin Administer Isoetharine or Salbutamol (or placebo) Baseline->Drug_Admin Post_Drug Post-drug Spirometry (at specified time points) Drug_Admin->Post_Drug Data_Collection Record FEV1, FVC, etc. Post_Drug->Data_Collection Analysis Compare pre- and post-drug measurements Data_Collection->Analysis

Caption: Clinical Trial Spirometry Workflow.

Methodology:

  • Patient Selection: Patients with a diagnosis of a reversible obstructive airway disease, such as asthma, are recruited for the study.[4][8]

  • Baseline Measurement: Baseline pulmonary function is assessed using spirometry to measure parameters such as Forced Expiratory Volume in one second (FEV1) and Forced Vital Capacity (FVC).[11]

  • Drug Administration: Patients are administered a standardized dose of the investigational drug (isoetharine or salbutamol) or a placebo, typically via a nebulizer or metered-dose inhaler.[4][8]

  • Post-Dose Measurements: Spirometry is repeated at specific time points after drug administration to assess the change in pulmonary function.[4][8]

  • Data Analysis: The primary endpoint is typically the percentage change in FEV1 from baseline. The efficacy of the different treatments is compared based on these measurements.

Conclusion

Both isoetharine hydrochloride and salbutamol are effective short-acting beta-2 adrenergic agonists that induce bronchodilation through the same signaling pathway. Clinical data suggests that they have comparable efficacy in improving lung function in patients with acute asthma when administered at clinically recommended doses.[4][8] Preclinical studies in animal models indicate that salbutamol may have a more rapid onset and a longer duration of action.[5] While both drugs exhibit a degree of beta-1 adrenergic activity, they are considered relatively selective for the beta-2 receptor.[6][7] For researchers and drug development professionals, the choice between these two molecules in a preclinical or clinical setting may depend on the specific research question, with considerations for onset, duration of action, and side effect profiles. Further head-to-head in vitro studies are warranted to provide a more definitive comparison of their molecular potency and binding kinetics at the human beta-2 adrenergic receptor.

References

A Comparative Cross-Validation of HPLC and LC-MS Methods for the Analysis of Isoetharine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the analytical methodologies for isoetharine (B1672230) hydrochloride, presenting a cross-validation of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for specific analytical needs.

The accurate and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. Isoetharine hydrochloride, a short-acting β2-adrenergic receptor agonist, requires robust analytical methods for its determination in various matrices. This guide presents a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound. While HPLC with ultraviolet (UV) detection has been a conventional and cost-effective method, LC-MS offers enhanced sensitivity and selectivity, making it particularly suitable for applications requiring trace-level quantification.

Performance Characteristics: A Quantitative Comparison

The selection of an analytical method is often dictated by its performance characteristics. A summary of the key validation parameters for the analysis of this compound by a modern LC-MS method and a traditional HPLC method is presented below. The data highlights the superior sensitivity of the LC-MS method.

ParameterLC-MS MethodHPLC-UV Method
Limit of Detection (LOD) 0.1 ng/mL10 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL50 ng/mL
Linearity (r²) >0.999>0.995
Accuracy (% Recovery) 95-105%90-110%
Precision (% RSD) <5%<10%

Experimental Protocols

Detailed methodologies for both the LC-MS and a traditional HPLC method are provided to allow for replication and further development.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodology

This method is designed for high sensitivity and selectivity, making it ideal for pharmacokinetic studies and trace analysis in complex biological matrices.[1]

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., Isoetharine-d7).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent.[1]

  • Column: Zorbax Eclipse C8 column (50 × 2.1 mm, 5 μm).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.[1]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Monitored Transitions: Specific precursor-to-product ion transitions for isoetharine and the internal standard.

High-Performance Liquid Chromatography (HPLC) Methodology

This traditional HPLC method, while less sensitive than LC-MS, provides a robust and cost-effective solution for routine analysis where high sensitivity is not a primary requirement.[1] It should be noted that this method utilizes an amperometric detector, which may be less common in modern laboratories compared to UV detectors.

1. Sample Preparation:

  • To 1 mL of plasma, add an internal standard.

  • Add 0.5 mL of di-(2-ethylhexyl)phosphoric acid in chloroform (B151607) as an ion-pairing reagent.[1]

  • Vortex and centrifuge the mixture.

  • Back-extract the isoetharine into an acidic aqueous phase.

  • Inject a portion of the aqueous phase into the HPLC system.[1]

2. HPLC Conditions:

  • HPLC System: Standard HPLC with an amperometric detector.[1]

  • Column: Reversed-phase C18 column.[1]

  • Mobile Phase: A suitable buffer and organic modifier mixture to achieve separation.[1]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Amperometric detector set at an appropriate potential for the oxidation of isoetharine.

Cross-Validation Workflow

The process of cross-validating two analytical methods involves a systematic comparison of their performance characteristics using the same set of quality control samples. This ensures that both methods are providing comparable and reliable results within their respective validation ranges.

CrossValidationWorkflow cluster_hplc HPLC Method Validation cluster_lcms LC-MS Method Validation start Start: Define Analytical Requirements prep_standards Prepare Standard and QC Samples (Identical Batches) start->prep_standards hplc_analysis Analyze Samples using Established HPLC Protocol prep_standards->hplc_analysis lcms_analysis Analyze Samples using Established LC-MS Protocol prep_standards->lcms_analysis hplc_data Collect HPLC Data (Peak Area, Retention Time) hplc_analysis->hplc_data hplc_params Calculate Validation Parameters (LOD, LOQ, Accuracy, Precision) hplc_data->hplc_params comparison Compare Performance Data (Tabulate and Analyze) hplc_params->comparison lcms_data Collect LC-MS Data (Peak Area Ratio, MRM) lcms_analysis->lcms_data lcms_params Calculate Validation Parameters (LOD, LOQ, Accuracy, Precision) lcms_data->lcms_params lcms_params->comparison decision Select Appropriate Method Based on Requirements comparison->decision end End: Method Implementation decision->end MethodSelection start Define Analytical Goal sensitivity_check Is High Sensitivity Required? (e.g., Bioanalysis, Trace Impurities) start->sensitivity_check lcms_path LC-MS is the Preferred Method sensitivity_check->lcms_path Yes complexity_check Is the Sample Matrix Complex? sensitivity_check->complexity_check No end Final Method Choice lcms_path->end hplc_path HPLC-UV is a Suitable Method hplc_path->end complexity_check->hplc_path No lcms_advantage LC-MS offers Superior Selectivity complexity_check->lcms_advantage Yes lcms_advantage->lcms_path hplc_sufficient HPLC-UV may be Sufficient

References

comparative study of the enantiomers of isoetharine and their pharmacological activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological activities of the (R)- and (S)-enantiomers of the short-acting β2-adrenergic receptor agonist, isoetharine (B1672230). As the principles of stereopharmacology are critical in drug development, understanding the distinct properties of each enantiomer is paramount for designing safer and more effective therapeutics. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathway involved in the action of isoetharine.

Introduction to Isoetharine and Stereoisomerism

Isoetharine is a sympathomimetic amine used as a bronchodilator for the treatment of asthma and bronchospasm.[1] It functions as a relatively selective β2-adrenergic receptor agonist, leading to the relaxation of bronchial smooth muscle.[1][2] Like many pharmaceuticals, isoetharine is a chiral molecule and has been historically used as a racemic mixture, which is a 1:1 mixture of its two enantiomers: (R)-isoetharine and (S)-isoetharine. Enantiomers are non-superimposable mirror images of each other and can exhibit significantly different pharmacological and toxicological profiles.[3] This is because biological systems, including receptors and enzymes, are themselves chiral and can interact preferentially with one enantiomer over the other.[3]

Comparative Pharmacological Activity

The bronchodilatory effects of isoetharine are mediated through its interaction with β2-adrenergic receptors on airway smooth muscle cells.[2] It is well-established that the pharmacological activity of β-adrenergic agonists resides primarily in one of the enantiomers. For isoetharine, the (R)-enantiomer is the eutomer (the pharmacologically more active enantiomer), while the (S)-enantiomer is considered the distomer (the less active enantiomer).

Table 1: Comparative Receptor Binding Affinity of Isoetharine Enantiomers at the β2-Adrenergic Receptor

EnantiomerBinding Affinity (Ki)
(R)-IsoetharineData not available
(S)-IsoetharineData not available

Table 2: Comparative Functional Potency of Isoetharine Enantiomers

EnantiomerAdenylyl Cyclase Activation (EC50)Tracheal Smooth Muscle Relaxation (EC50)
(R)-IsoetharineData not availableData not available
(S)-IsoetharineData not availableData not available

Note: The absence of specific data in the tables highlights a gap in the publicly available literature and underscores the need for further research in this area.

Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist like (R)-isoetharine initiates a well-characterized signaling cascade. This leads to the relaxation of bronchial smooth muscle and subsequent bronchodilation.

Gprotein cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular beta2_receptor β2-Adrenergic Receptor g_protein Gs Protein (αβγ) beta2_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase α-subunit activates camp cAMP adenylyl_cyclase->camp Converts agonist (R)-Isoetharine agonist->beta2_receptor Binds to atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates relaxation Smooth Muscle Relaxation pka->relaxation Leads to

β2-Adrenergic Receptor Signaling Pathway

Experimental Protocols

To determine the quantitative pharmacological data presented in Tables 1 and 2, the following experimental protocols are typically employed.

β2-Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of (R)- and (S)-isoetharine for the β2-adrenergic receptor.

Methodology:

  • Preparation of Membranes: Membranes are prepared from cells or tissues expressing a high density of β2-adrenergic receptors (e.g., guinea pig lung or cells transfected with the human β2-adrenergic receptor).

  • Radioligand Binding: A competition binding assay is performed using a radiolabeled antagonist with high affinity for the β2-adrenergic receptor (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol).

  • Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor (either (R)- or (S)-isoetharine).

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of (R)- and (S)-isoetharine in stimulating the production of cyclic AMP (cAMP).

Methodology:

  • Cell Culture: Cells expressing β2-adrenergic receptors are cultured and harvested.

  • Incubation: Whole cells or membrane preparations are incubated with increasing concentrations of (R)- or (S)-isoetharine for a defined period.

  • cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular concentration of cAMP is measured using a variety of methods, such as a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).

  • Data Analysis: Dose-response curves are generated by plotting the cAMP concentration against the logarithm of the agonist concentration. The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined from these curves.

In Vitro Smooth Muscle Relaxation Assay

Objective: To assess the functional potency of (R)- and (S)-isoetharine in relaxing pre-contracted airway smooth muscle.

Methodology:

  • Tissue Preparation: Tracheal or bronchial rings are isolated from an appropriate animal model, such as the guinea pig, and mounted in an organ bath.[5]

  • Contraction: The tissues are pre-contracted with a spasmogen, such as histamine (B1213489) or methacholine.

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, cumulative concentrations of (R)- or (S)-isoetharine are added to the organ bath, and the relaxation of the smooth muscle is recorded.

  • Data Analysis: The relaxation at each concentration is expressed as a percentage of the maximal possible relaxation. A dose-response curve is constructed, and the EC50 value is determined.

Conclusion

The stereoselective activity of isoetharine, with the (R)-enantiomer being the primary contributor to its bronchodilatory effect, highlights the critical importance of chiral pharmacology in drug development. While there is a notable lack of specific quantitative data directly comparing the enantiomers of isoetharine in the current literature, the established principles and experimental methodologies provide a clear framework for such an investigation. A thorough characterization of the individual enantiomers would provide valuable insights for the development of more refined and potentially safer β2-adrenergic receptor agonists. Researchers are encouraged to pursue studies that will fill the existing data gaps for the enantiomers of isoetharine.

References

A Comparative Guide to the Efficacy of Isoetharine in a Methacholine-Induced Bronchospasm Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of isoetharine's performance with other bronchodilator alternatives, supported by experimental data. The information is intended to assist researchers and scientists in evaluating the efficacy of isoetharine (B1672230) in a preclinical setting.

Introduction

Isoetharine is a short-acting beta-2 adrenergic agonist that has been used for the relief of bronchospasm associated with asthma and other respiratory conditions. Its efficacy is attributed to its ability to relax the smooth muscle of the airways, leading to bronchodilation. The methacholine-induced bronchospasm model is a standard preclinical tool used to evaluate the potency and duration of action of bronchodilator agents. Methacholine (B1211447), a synthetic choline (B1196258) ester, acts as a non-selective muscarinic receptor agonist, inducing bronchoconstriction when inhaled. This guide compares the efficacy of isoetharine with other common beta-agonists, metaproterenol (B1677457) and salbutamol (B1663637) (albuterol), in reversing methacholine-induced bronchospasm.

Comparative Efficacy Data

The following tables summarize the quantitative data from a preclinical study in a canine model of methacholine-induced bronchospasm and from clinical trials in human subjects.

Table 1: Preclinical Comparison of Bronchodilator Efficacy in a Methacholine-Induced Bronchospasm Dog Model

DrugDoseOnset of Action (min)Time to Peak Effect (min)Duration of Action (min)Change in Transpulmonary Pressure (cmH₂O) at 3 minChange in Transpulmonary Pressure (cmH₂O) at 90 min
Isoetharine 2.5 mg5 ± 0.012090 ± 4.75-2.4-2.75
Metaproterenol 15 mg3 ± 0.0515210 ± 10.5-2.4-7.5
Salbutamol 25 µg/kg3 ± 0.0525170 ± 12.5-3.55-8.25

Data extracted from a study evaluating the relief of methacholine-induced bronchospasm in anesthetized and mechanically ventilated dogs[1].

Table 2: Clinical Comparison of Isoetharine and Albuterol in Acute Asthma

DrugKey Efficacy FindingAdverse Effects
Isoetharine Showed a greater immediate improvement in FEV1, but the effect was equivalent to albuterol after 1 hour.[2]More frequent side effects reported, including tremor and palpitations.[2][3]
Albuterol (Salbutamol) Equally effective in alleviating bronchospasm over a longer period.[2]Fewer reported side effects compared to isoetharine.[2][3]

Table 3: Clinical Comparison of Isoetharine and Metaproterenol in Bronchospastic Conditions

DrugKey Efficacy FindingDuration of Effect (≥15% FEV1 increase)
Isoetharine-Phenylephrine The overall response of FEV1 was inferior to metaproterenol.Approximately 1 hour
Metaproterenol Significantly superior overall FEV1 response.Approximately 4 hours

Data from a double-blind study in patients with reversible bronchospastic disease[4].

Experimental Protocols

A detailed methodology for a methacholine-induced bronchospasm model in guinea pigs, a commonly used preclinical model for asthma research, is provided below. This protocol is synthesized from established methods in the field.

Objective: To evaluate and compare the bronchodilator efficacy of isoetharine and other beta-agonists against methacholine-induced bronchospasm in anesthetized guinea pigs.

Animals: Male Hartley guinea pigs (350-450 g) are used for this study. Animals are housed in a controlled environment with free access to food and water.

Anesthesia and Surgical Preparation:

  • Guinea pigs are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium, 50 mg/kg, i.p.).

  • The trachea is cannulated for mechanical ventilation.

  • The jugular vein is cannulated for intravenous drug administration.

  • An esophageal catheter is placed to measure pleural pressure, which is used to calculate pulmonary resistance and dynamic compliance.

Measurement of Pulmonary Mechanics:

  • The anesthetized and cannulated guinea pig is placed in a whole-body plethysmograph.

  • The animal is mechanically ventilated at a constant frequency and tidal volume.

  • Airflow is measured with a pneumotachograph, and transpulmonary pressure is measured as the difference between tracheal and esophageal pressure.

  • From these measurements, pulmonary resistance (RL) and dynamic compliance (Cdyn) are calculated by a data acquisition system.

Experimental Procedure:

  • After a stabilization period, baseline measurements of RL and Cdyn are recorded.

  • Bronchoconstriction is induced by an intravenous infusion or aerosol administration of methacholine. The dose of methacholine is titrated to produce a stable, submaximal increase in pulmonary resistance (e.g., 100-200% increase from baseline).

  • Once a stable bronchoconstriction is achieved, the test compound (isoetharine, salbutamol, metaproterenol, or vehicle control) is administered intravenously or by aerosol.

  • RL and Cdyn are continuously monitored for a predetermined period (e.g., 60-120 minutes) to determine the onset, magnitude, and duration of the bronchodilator response.

Data Analysis: The percentage inhibition of the methacholine-induced increase in pulmonary resistance is calculated for each compound. Dose-response curves can be generated to determine the potency (ED50) of each bronchodilator. The onset and duration of action are also determined from the time-course data.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in bronchoconstriction and bronchodilation, as well as a typical experimental workflow for evaluating bronchodilator efficacy.

Methacholine_Bronchoconstriction cluster_membrane Airway Smooth Muscle Cell Membrane M3_Receptor Muscarinic M3 Receptor Gq Gq Protein M3_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Methacholine Methacholine Methacholine->M3_Receptor Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on Ca_release Ca²⁺ Release SR->Ca_release Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_Calmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates Contraction Smooth Muscle Contraction (Bronchoconstriction) MLCK->Contraction Phosphorylates Myosin Light Chains leading to

Caption: Methacholine-induced bronchoconstriction signaling pathway.

Isoetharine_Bronchodilation cluster_membrane Airway Smooth Muscle Cell Membrane Beta2_Receptor Beta-2 Adrenergic Receptor Gs Gs Protein Beta2_Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts Isoetharine Isoetharine Isoetharine->Beta2_Receptor Binds to cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKA->MLCP Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCP->Relaxation Dephosphorylates Myosin Light Chains leading to

Caption: Isoetharine-induced bronchodilation signaling pathway.

Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., Guinea Pig) start->acclimatization anesthesia Anesthesia and Surgical Preparation acclimatization->anesthesia baseline Record Baseline Pulmonary Mechanics (RL and Cdyn) anesthesia->baseline methacholine Induce Bronchoconstriction (Methacholine Challenge) baseline->methacholine stabilization Achieve Stable Bronchoconstriction methacholine->stabilization drug_admin Administer Test Compound (Isoetharine, Comparators, Vehicle) stabilization->drug_admin monitoring Monitor Pulmonary Mechanics (Time-course) drug_admin->monitoring data_analysis Data Analysis (Onset, Duration, Potency) monitoring->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating bronchodilator efficacy.

References

A Comparative Guide to the Receptor Binding Affinity of Isoetharine and Other Beta-2 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the receptor binding affinities and functional potencies of isoetharine (B1672230) and other prominent beta-2 adrenergic agonists. The data presented is intended to assist researchers in understanding the nuanced pharmacological differences between these compounds, aiding in the selection of appropriate agents for preclinical and clinical research.

Executive Summary

Beta-2 adrenergic receptor (β2AR) agonists are a cornerstone in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Their therapeutic efficacy is primarily driven by their affinity and intrinsic activity at the β2AR, leading to bronchodilation. However, these agonists exhibit distinct pharmacological profiles, including variations in receptor binding affinity, potency, and duration of action. This guide offers a side-by-side comparison of isoetharine with other key β2-agonists, including salbutamol, formoterol, salmeterol, terbutaline, and fenoterol, supported by experimental data and detailed methodologies.

Comparative Analysis of Receptor Binding Affinity and Functional Potency

The interaction of an agonist with its receptor is characterized by its binding affinity (often expressed as Kᵢ or pKᵢ) and its ability to elicit a functional response (potency, expressed as EC₅₀ or pEC₅₀). The following tables summarize these key pharmacological parameters for isoetharine and a selection of other beta-2 agonists. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, such as the cell lines, tissues, and radioligands used.

Table 1: Beta-2 Adrenergic Receptor Binding Affinities of Various Agonists

AgonistReceptor Binding Affinity (Kᵢ, nM)pKᵢIC₅₀ (nM)Experimental SystemRadioligand
Isoetharine Data not consistently available in reviewed literature----
Salbutamol -5.9-Guinea-pig isolated trachea-
Formoterol 7.68.12-Human recombinant β2AR[¹²⁵I]iodocyanopindolol
Salmeterol 1.58.82-Wild-type β2AR-
Terbutaline --53Selective β2-adrenergic receptor-
Fenoterol -6.33-Bronchial membranes[¹²⁵I]iodocyanopindolol

Note: A lower Kᵢ or IC₅₀ value and a higher pKᵢ value indicate a higher binding affinity.

Table 2: Functional Potency (cAMP Accumulation) of Beta-2 Adrenergic Agonists

AgonistEC₅₀ (µM)pEC₅₀Cell Type
Isoetharine Data not consistently available in reviewed literature--
Salbutamol 0.66.95Human Airway Smooth Muscle Cells
Formoterol -9.61U937 promonocytes
Salmeterol 0.0012-Human Airway Smooth Muscle Cells
Terbutaline 2.3-Human Airway Smooth Muscle Cells
Fenoterol -8.23U937 promonocytes

Note: A lower EC₅₀ value and a higher pEC₅₀ value indicate greater potency in eliciting a functional response.

Beta-2 Adrenergic Receptor Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist initiates a well-characterized signaling cascade. The canonical pathway involves the coupling of the receptor to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.[1][2]

Beta2_Signaling_Pathway Agonist Beta-2 Agonist (e.g., Isoetharine) Beta2AR β2-Adrenergic Receptor Agonist->Beta2AR Binds to Gs_protein Gs Protein (α, β, γ subunits) Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets PKA->Targets Phosphorylates Response Bronchodilation Targets->Response Leads to

Canonical Beta-2 Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized procedure for determining the binding affinity (Kᵢ) of a test compound (e.g., isoetharine) for the β2-adrenergic receptor.

1. Materials:

  • Cell Membranes: Membranes prepared from cells or tissues expressing the β2-adrenergic receptor (e.g., HEK293 cells stably expressing human β2AR).

  • Radioligand: A radiolabeled antagonist with high affinity for the β2AR (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol).

  • Test Compound: Unlabeled beta-2 agonist (e.g., isoetharine, salbutamol).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., propranolol) to determine non-specific binding.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂).

  • Glass Fiber Filters: For separating bound from free radioligand.

  • Scintillation Counter: For quantifying radioactivity.

2. Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Cell membranes + radioligand + assay buffer.

    • Non-specific Binding: Cell membranes + radioligand + non-specific binding control.

    • Competitive Binding: Cell membranes + radioligand + serial dilutions of the test compound.

  • Incubation: Incubate the plate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Binding_Assay_Workflow Start Start Prep Prepare Cell Membranes and Reagents Start->Prep Assay Set up 96-well Plate: Total, Non-specific, and Competitive Binding Prep->Assay Incubate Incubate to Reach Equilibrium Assay->Incubate Filter Rapid Filtration and Washing Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis: IC50 and Ki Calculation Count->Analyze End End Analyze->End

Radioligand Binding Assay Workflow.
cAMP Accumulation Assay

This protocol outlines a general method for measuring the functional potency (EC₅₀) of a beta-2 agonist by quantifying intracellular cAMP levels.

1. Materials:

  • Cell Line: A suitable cell line expressing the β2-adrenergic receptor (e.g., HEK293, CHO, or A549 cells).

  • Test Compound: Beta-2 agonist of interest.

  • Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent the degradation of cAMP.

  • Cell Lysis Buffer: To release intracellular cAMP.

  • cAMP Assay Kit: A commercially available kit for quantifying cAMP (e.g., ELISA, HTRF, or AlphaScreen).

2. Procedure:

  • Cell Culture: Seed cells in a 96-well plate and grow to a suitable confluency.

  • Pre-incubation: Wash the cells and pre-incubate with a PDE inhibitor in serum-free media for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add serial dilutions of the test compound to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Terminate the stimulation by aspirating the media and adding cell lysis buffer.

  • cAMP Quantification: Determine the cAMP concentration in the cell lysates according to the manufacturer's protocol of the chosen cAMP assay kit.

3. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Calculate the cAMP concentration for each sample from the standard curve.

  • Plot the cAMP concentration against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value and the maximum response (Eₘₐₓ).

cAMP_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Preincubate Pre-incubate with PDE Inhibitor Seed->Preincubate Stimulate Stimulate with Agonist Dilutions Preincubate->Stimulate Lyse Lyse Cells Stimulate->Lyse Quantify Quantify cAMP (ELISA, HTRF, etc.) Lyse->Quantify Analyze Data Analysis: EC50 and Emax Calculation Quantify->Analyze End End Analyze->End

References

Guiding the Stability-Indicating Assay for Isoetharine Hydrochloride Formulations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of pharmaceutical formulations is paramount. This guide provides a comprehensive comparison of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for isoetharine (B1672230) hydrochloride with an alternative analytical approach. The information is supported by experimental data and detailed methodologies to aid in the selection of the most suitable analytical method for quality control and stability studies.

A robust stability-indicating assay is crucial for accurately quantifying the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients. This ensures that the drug product maintains its identity, strength, quality, and purity throughout its shelf life. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose due to its high resolution and sensitivity.

Comparison of Analytical Methods

The selection of an analytical method for determining the stability of isoetharine hydrochloride in its formulations depends on various factors, including the required sensitivity, specificity, and the nature of potential degradation products. Below is a comparison of a validated stability-indicating HPLC method with an alternative method, highlighting their key performance characteristics.

ParameterStability-Indicating HPLC Method (Method A)Alternative Method (e.g., UV-Visible Spectrophotometry)
Specificity High (able to separate the parent drug from all degradation products)Low (potential for interference from degradation products that absorb at the same wavelength)
Linearity (r²) >0.999>0.995
Range 10 - 150 µg/mL5 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 0.1 µg/mL1.0 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL3.0 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further development.

Method A: Validated Stability-Indicating HPLC Method

1. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer) in a specific ratio, with the pH adjusted to ensure optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorption maximum of this compound.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

2. Standard and Sample Preparation:

  • Standard Solution: A stock solution of this compound reference standard is prepared in the mobile phase and further diluted to achieve a known concentration within the linear range.

  • Sample Solution: The formulation is accurately weighed and dissolved in the mobile phase to obtain a theoretical concentration of this compound within the linear range. The solution is then filtered through a 0.45 µm filter before injection.

3. Forced Degradation Studies:

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1][2] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[1][2]

  • Acid Hydrolysis: The drug substance is exposed to 0.1 M HCl at 60°C for a specified period. The solution is then neutralized before analysis.

  • Base Hydrolysis: The drug substance is treated with 0.1 M NaOH at 60°C for a defined time and subsequently neutralized.

  • Oxidative Degradation: The drug substance is exposed to a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 80°C) for a set duration.

  • Photolytic Degradation: The drug substance is exposed to UV light (e.g., 254 nm) and visible light in a photostability chamber.

Method Validation

The stability-indicating HPLC method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. The validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Mandatory Visualizations

To better illustrate the experimental workflow and the logical relationships in method validation, the following diagrams have been generated using the DOT language.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_degradation Forced Degradation Formulation Formulation Dissolution Dissolution Formulation->Dissolution Dissolve in Mobile Phase Filtration Filtration Dissolution->Filtration Filter (0.45 µm) Injection Injection Filtration->Injection C18_Column C18_Column Injection->C18_Column Inject 20 µL UV_Detection UV_Detection C18_Column->UV_Detection Separate Components Data_Acquisition Data_Acquisition UV_Detection->Data_Acquisition Detect at λmax Quantification Quantification Data_Acquisition->Quantification Quantify Isoetharine Drug_Substance Drug_Substance Acid_Stress Acid_Stress Drug_Substance->Acid_Stress Base_Stress Base_Stress Drug_Substance->Base_Stress Oxidative_Stress Oxidative_Stress Drug_Substance->Oxidative_Stress Thermal_Stress Thermal_Stress Drug_Substance->Thermal_Stress Photolytic_Stress Photolytic_Stress Drug_Substance->Photolytic_Stress HPLC_Analysis_Degraded HPLC_Analysis_Degraded Acid_Stress->HPLC_Analysis_Degraded Analyze Degraded Samples Base_Stress->HPLC_Analysis_Degraded Analyze Degraded Samples Oxidative_Stress->HPLC_Analysis_Degraded Analyze Degraded Samples Thermal_Stress->HPLC_Analysis_Degraded Analyze Degraded Samples Photolytic_Stress->HPLC_Analysis_Degraded Analyze Degraded Samples Specificity_Assessment Specificity_Assessment HPLC_Analysis_Degraded->Specificity_Assessment Assess Peak Purity

Workflow for Stability-Indicating HPLC Assay Validation

G cluster_parameters Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Establishes Linearity Linearity Validation->Linearity Establishes Accuracy Accuracy Validation->Accuracy Establishes Precision Precision Validation->Precision Establishes LOD Limit of Detection Validation->LOD Determines LOQ Limit of Quantification Validation->LOQ Determines Range Range Validation->Range Defines Robustness Robustness Validation->Robustness Assesses Forced_Degradation Forced Degradation Studies Specificity->Forced_Degradation

Logical Relationship of Validation Parameters

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Isoetharine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory management. This guide provides detailed, step-by-step procedures for the proper disposal of isoetharine (B1672230) hydrochloride, a non-controlled substance, addressing both its potential classification as hazardous and non-hazardous waste. Adherence to these guidelines is essential for personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for isoetharine hydrochloride. While specific disposal instructions may be limited, the SDS provides crucial information on personal protective equipment (PPE), accidental release measures, and handling and storage.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles.

  • Skin Protection: Use chemical-resistant gloves and protective clothing.

  • Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.

Accidental Release Measures:

  • Avoid dust formation.

  • Prevent the substance from entering drains or waterways.

  • Collect spilled material and place it in a suitable container for disposal.

Step-by-Step Disposal Protocol

Step 1: Hazardous Waste Determination

It is the responsibility of the waste generator to determine if a chemical waste is hazardous.

  • For pure, unused this compound: The most prudent approach is to manage it as a hazardous waste unless you have specific data (e.g., from testing) to prove it does not exhibit any hazardous characteristics.

  • For trace-contaminated lab materials (e.g., gloves, empty vials): These can typically be disposed of as non-hazardous laboratory waste, provided they are not saturated with the chemical.

Step 2: Segregation and Labeling

Properly segregate this compound waste from other waste streams.

  • If managed as hazardous waste:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include the words "Hazardous Waste," the name of the chemical (this compound), and the date accumulation started.

  • If determined to be non-hazardous:

    • Use a designated container for non-hazardous pharmaceutical waste.

    • Label the container clearly as "Non-Hazardous Pharmaceutical Waste" and list the contents.

Step 3: On-Site Storage

Store waste containers in a designated, secure area away from incompatible materials. Ensure the storage area is well-ventilated.

Step 4: Arrange for Professional Disposal

Engage a licensed and reputable hazardous waste disposal company. This is the recommended method for the final disposal of this compound.[1]

  • For hazardous waste: The disposal company will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be incinerated.

  • For non-hazardous pharmaceutical waste: The disposal company will ensure it is disposed of in accordance with federal, state, and local regulations, which may also include incineration.

Disposal Methods to Avoid:

  • Do NOT flush down the drain: This can introduce active pharmaceutical ingredients into the water supply, harming aquatic life and potentially impacting human health.

  • Do NOT dispose of in regular trash: Unless explicitly determined to be non-hazardous and in accordance with local regulations, this is not a recommended practice for laboratory chemicals.

Regulatory Framework

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under RCRA. It is also important to be aware of any state-level regulations, which may be more stringent than federal rules. This compound is not classified as a controlled substance by the Drug Enforcement Administration (DEA), so DEA-specific disposal regulations for controlled substances do not apply.

Regulatory Body Relevant Regulation Key Considerations for this compound Disposal
EPA Resource Conservation and Recovery Act (RCRA)Governs the disposal of solid and hazardous waste. The primary regulation to follow for this compound disposal.
DEA Not ApplicableThis compound is not a controlled substance.
State/Local Varies by jurisdictionMay have more stringent requirements for pharmaceutical waste disposal. Always consult local regulations.

Experimental Protocols Cited

This guidance is based on standard laboratory safety and waste disposal protocols and a review of regulatory guidelines. No specific experimental protocols were cited in the creation of this document.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated haz_det Step 1: Hazardous Waste Determination start->haz_det is_haz Is it Hazardous Waste? haz_det->is_haz seg_haz Step 2: Segregate and Label as Hazardous Waste is_haz->seg_haz Yes / Assume Yes seg_non_haz Step 2: Segregate and Label as Non-Hazardous Pharmaceutical Waste is_haz->seg_non_haz No (with documentation) storage Step 3: Store in Designated Area seg_haz->storage seg_non_haz->storage disposal Step 4: Arrange for Professional Disposal (Licensed Waste Hauler) storage->disposal end End: Compliant Disposal disposal->end

Caption: Decision workflow for the disposal of this compound.

This structured approach ensures that the disposal of this compound is conducted in a manner that is safe, environmentally responsible, and compliant with all applicable regulations. By prioritizing safety and diligence, research institutions can maintain a secure working environment and uphold their commitment to environmental stewardship.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Isoetharine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, storage, and disposal of Isoetharine hydrochloride are critical for ensuring the well-being of laboratory personnel and maintaining a secure research environment. This guide provides immediate, procedural, and step-by-step instructions to minimize exposure risk and manage the lifecycle of this potent bronchodilator in a research setting.

For researchers and drug development professionals, adherence to stringent safety measures is paramount. While this compound is not currently listed on the NIOSH list of hazardous drugs, it is an active pharmaceutical ingredient (API) that requires careful handling to prevent occupational exposure. The following operational and disposal plans are designed to build a foundation of safety and trust in your laboratory's chemical handling practices.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a multi-layered approach to safety, incorporating both personal protective equipment and engineering controls, is essential. The following table summarizes the recommended PPE.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Powder) Tightly fitting safety goggles with side-shields.[1]Chemical-resistant, impervious gloves (e.g., nitrile).Lab coat or impervious gown.Work within a certified chemical fume hood or a ventilated balance enclosure. If these are not available, a full-face respirator should be used if exposure limits are exceeded or symptoms of exposure occur.[1]
Solution Preparation Tightly fitting safety goggles with side-shields.[1]Chemical-resistant, impervious gloves.Lab coat or impervious gown.Work within a certified chemical fume hood.
General Laboratory Handling Safety glasses with side shields.Chemical-resistant, impervious gloves.Lab coat.Not generally required if handling is performed in a well-ventilated area.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for the safe management of this compound within a laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container in a tightly closed, dry, cool, and well-ventilated place.[1] It should be stored separately from incompatible materials and foodstuff containers.

Handling and Preparation
  • Designated Area: All handling of this compound powder should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid Dust Formation: Take care to avoid the formation of dust and aerosols during handling.[1]

  • Equipment: Use non-sparking tools and equipment to prevent fire caused by electrostatic discharge.[1]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

  • Evacuation: For large spills, evacuate personnel from the immediate area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. For solid spills, carefully scoop the material into a suitable container.

  • Cleanup:

    • Don appropriate PPE.

    • For liquid spills, absorb the material with spill pads or other absorbent materials.

    • For powder spills, wet the powder first to prevent aerosolization before carefully scooping it up.

    • Clean the spill area with a detergent solution followed by a rinse with water.

    • Collect all contaminated materials, including PPE, into a labeled, sealable hazardous waste container.

Decontamination
  • Equipment: All non-disposable equipment that comes into contact with this compound should be decontaminated. This can be achieved by washing with a suitable laboratory detergent and rinsing thoroughly with water.

  • Work Surfaces: At the end of each work session, decontaminate all work surfaces where this compound was handled.

Disposal

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: While not specifically listed as a hazardous waste by the EPA, it is best practice to manage all pharmaceutical waste, including this compound, as hazardous waste.

  • Containerization: Collect all waste materials (unused chemical, contaminated PPE, and cleanup materials) in a clearly labeled, sealed, and leak-proof container.

  • Disposal Method: Dispose of the waste through a licensed chemical disposal agency in accordance with all federal, state, and local regulations. Do not discharge into drains or the environment.[1]

Experimental Protocol: Stock Solution Preparation

This protocol outlines a standard procedure for preparing a stock solution of this compound.

  • Calculate Required Mass: Determine the mass of this compound powder needed to achieve the desired concentration and volume.

  • Weighing: In a chemical fume hood or ventilated balance enclosure, carefully weigh the calculated amount of this compound onto weigh paper.

  • Transfer: Transfer the weighed powder into an appropriate volumetric flask.

  • Dissolving: Add a portion of the desired solvent (e.g., sterile water or buffer) to the flask and gently swirl to dissolve the powder.

  • Dilution to Volume: Once the powder is completely dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Mixing: Cap the flask and invert several times to ensure the solution is homogenous.

  • Labeling and Storage: Label the flask with the chemical name, concentration, date of preparation, and your initials. Store the solution as recommended for its stability.

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the handling and disposal process, the following diagram illustrates the key steps and decision points.

IsoetharineHydrochlorideWorkflow Workflow for Handling this compound cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_spill Spill Management cluster_disposal Decontamination and Disposal Receipt Receive Shipment Inspect Inspect for Damage Receipt->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Prepare for Handling Weighing Weighing/Aliquoting (in Fume Hood) DonPPE->Weighing SolutionPrep Solution Preparation (in Fume Hood) DonPPE->SolutionPrep Decontaminate Decontaminate Equipment and Surfaces Weighing->Decontaminate SolutionPrep->Decontaminate Spill Spill Occurs Contain Contain Spill Spill->Contain Cleanup Clean and Decontaminate Area Contain->Cleanup CollectWaste Collect All Waste in Labeled Container Cleanup->CollectWaste Decontaminate->CollectWaste Dispose Dispose via Licensed Chemical Waste Vendor CollectWaste->Dispose

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoetharine hydrochloride
Reactant of Route 2
Isoetharine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.